Product packaging for Vitamin B2 aldehyde(Cat. No.:CAS No. 59224-04-3)

Vitamin B2 aldehyde

Cat. No.: B1220549
CAS No.: 59224-04-3
M. Wt: 374.3 g/mol
InChI Key: AKNLJHKUYXCPKI-SCRDCRAPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vitamin B2 Aldehyde, with the CAS registry number 59224-04-3 and a molecular formula of C17H18N4O6, is a specialist riboflavin derivative of significant interest in biochemical research . This compound is a pivotal intermediate in the study of flavin cofactor metabolism. A key area of application involves research on the specific enzyme from Schizophyllum commune that catalyzes the formation of this compound from riboflavin . Studies on this NADPH-dependent enzyme provide critical insights into the biosynthetic pathways and redox mechanisms of flavocoenzymes . Consequently, this compound serves as an imperative constituent for investigating vitamin B2 (riboflavin) deficiencies and the overall metabolic fate of riboflavin and its related analogs . Researchers utilize this compound to explore the intricate roles of flavins in cellular processes, helping to detail the enzymatic transformations that are fundamental to energy metabolism and cellular respiration. This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18N4O6 B1220549 Vitamin B2 aldehyde CAS No. 59224-04-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59224-04-3

Molecular Formula

C17H18N4O6

Molecular Weight

374.3 g/mol

IUPAC Name

(2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal

InChI

InChI=1S/C17H18N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,6,11-12,14,23-25H,5H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1

InChI Key

AKNLJHKUYXCPKI-SCRDCRAPSA-N

SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(C=O)O)O)O

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](C=O)O)O)O

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(C=O)O)O)O

Other CAS No.

59224-04-3

Synonyms

7,8-dimethyl-10-(2,3,4-trihydroxy-4-formylbutyl)isoalloxazine
riboflavinal
vitamin B2 aldehyde

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Structure of Vitamin B2 Aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B2, also known as riboflavin, is a crucial water-soluble vitamin that serves as a precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are integral to a multitude of cellular metabolic processes, including energy production, cellular respiration, and the metabolism of fats, drugs, and steroids. While the structure and function of riboflavin and its coenzyme forms are well-documented, a lesser-known derivative, Vitamin B2 aldehyde, presents an area of specialized interest.

This technical guide provides a comprehensive overview of the structure of this compound, also referred to as riboflavinal or by its systematic IUPAC name: (2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal. This compound is characterized by the oxidation of the primary alcohol at the 5'-position of the ribityl side chain of riboflavin to an aldehyde functional group. The existence of this aldehyde is confirmed through its identification as a product of enzymatic activity in certain microorganisms.

This document will delve into the known structural details, relevant experimental protocols for its enzymatic synthesis and analysis, and its place within metabolic pathways, providing a core resource for researchers in drug development and biochemical sciences.

Chemical Structure and Properties

The fundamental structure of this compound consists of a tricyclic isoalloxazine ring system, identical to that of riboflavin, attached to a modified ribityl side chain. The key distinction lies in the terminal functional group of this side chain.

Molecular Structure

The IUPAC name, (2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal, precisely describes the molecule. It features a pentanal chain, indicating a five-carbon chain with a terminal aldehyde group. The stereochemistry of the hydroxyl groups on the side chain is crucial for its biological recognition and is retained from the parent riboflavin molecule.

Physicochemical Properties

Quantitative data for this compound is primarily based on computed properties, as extensive experimental characterization is not widely available in the literature. The table below summarizes key computed data from PubChem.

PropertyValueSource
Molecular Formula C₁₇H₁₈N₄O₆PubChem
Molecular Weight 374.3 g/mol PubChem
IUPAC Name (2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanalPubChem
CAS Number 59224-04-3PubChem
Computed XLogP3 -1.3PubChem
Hydrogen Bond Donor Count 4PubChem
Hydrogen Bond Acceptor Count 8PubChem
Rotatable Bond Count 6PubChem

Table 1: Computed Physicochemical Properties of this compound.

Experimental Protocols

The primary method for the preparation of this compound described in the scientific literature is through enzymatic synthesis. Chemical synthesis methods for the specific and controlled oxidation of the 5'-hydroxyl group of riboflavin are not well-established and often lead to a mixture of products or decomposition.

Enzymatic Synthesis of this compound

A specific enzyme, "Vitamin B2-aldehyde-forming enzyme," has been isolated from the fungus Schizophyllum commune. This enzyme catalyzes the oxidation of the 5'-hydroxymethyl group of riboflavin to a formyl group.

Organism: Schizophyllum commune

Enzyme: Vitamin B2-aldehyde-forming enzyme (an alcohol oxidase)

Substrate: Riboflavin

Product: (2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal

Methodology for Enzyme Purification and Assay (based on available literature):

  • Cultivation of Organism: Schizophyllum commune is cultured in a suitable nutrient broth to induce the production of the enzyme.

  • Cell-Free Extract Preparation: The fungal mycelia are harvested and mechanically disrupted to release the intracellular enzymes, followed by centrifugation to obtain a cell-free extract.

  • Enzyme Purification: The crude extract is subjected to a series of protein purification steps, which may include:

    • Ammonium sulfate fractionation

    • Ethanol fractionation

    • Anion-exchange chromatography (e.g., DEAE-Sephacel)

    • Size-exclusion chromatography (e.g., Sephadex G-100)

  • Enzyme Activity Assay: The activity of the Vitamin B2-aldehyde-forming enzyme can be monitored spectrophotometrically. A common method involves using an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of decolorization of DCPIP is proportional to the rate of riboflavin oxidation.

    • Reaction Mixture: A typical assay mixture would contain a buffered solution (optimal pH ~5.5), riboflavin, DCPIP, and the enzyme fraction.

    • Measurement: The decrease in absorbance at a specific wavelength (e.g., 600 nm for DCPIP) is measured over time.

    • Kinetics: The Michaelis constant (Km) for riboflavin for this enzyme has been reported to be approximately 17 µM.

Experimental Workflow for Enzymatic Synthesis and Analysis

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_analysis Product Analysis Riboflavin Riboflavin Incubation Incubation (pH 5.5) Riboflavin->Incubation Enzyme Vitamin B2-aldehyde- forming Enzyme Enzyme->Incubation B2_Aldehyde This compound Incubation->B2_Aldehyde Purification Purification (e.g., HPLC) B2_Aldehyde->Purification Spectroscopy Spectroscopic Analysis (NMR, MS) Purification->Spectroscopy Structure_Confirmation Structure Confirmation Spectroscopy->Structure_Confirmation metabolic_pathway Riboflavin Riboflavin B2_Aldehyde This compound Riboflavin->B2_Aldehyde Vitamin B2-aldehyde- forming Enzyme B2_Carboxylic_Acid Vitamin B2 Carboxylic Acid B2_Aldehyde->B2_Carboxylic_Acid Aldehyde Oxidase/Dehydrogenase

The Emergence of a Novel Flavin Species: A Technical Guide to the Discovery of Riboflavin Aldehyde in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin (Vitamin B2) is a fundamental component of cellular metabolism, serving as the precursor to the essential coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are critical for a vast array of redox reactions central to energy production, biomolecule synthesis, and antioxidant defense. For decades, the biological roles of riboflavin were thought to be exclusively mediated through FMN and FAD. However, emerging research has unveiled a new dimension to flavin biochemistry with the discovery of riboflavin aldehyde, a direct enzymatic oxidation product of riboflavin. This technical guide provides an in-depth exploration of the discovery, characterization, and potential significance of this novel flavin species in biological systems. We will delve into the key enzymatic pathways responsible for its formation, present the quantitative data that underpins our current understanding, and provide detailed experimental protocols to facilitate further research in this exciting field.

The Primary Discovery: Vitamin B2-Aldehyde-Forming Enzyme

The first direct evidence for the biological generation of a riboflavin aldehyde came from studies on the fungus Schizophyllum commune. Researchers identified and characterized a novel enzyme, termed "Vitamin B2-aldehyde-forming enzyme," which catalyzes the oxidation of the 5'-hydroxymethyl group of riboflavin to a formyl group, yielding riboflavin-5'-aldehyde.

Enzymatic Reaction and Specificity

The enzyme utilizes 2,6-dichlorophenolindophenol as an electron acceptor in vitro.[1] Extensive substrate specificity studies were conducted to determine the structural requirements for binding and catalysis. These studies revealed a narrow and sterically limited active site, strongly suggesting that riboflavin is the natural substrate for this enzyme.[1]

Table 1: Substrate Specificity of Vitamin B2-Aldehyde-Forming Enzyme [1]

Substrate (Riboflavin Analog)Relative Vmax (%)Km (µM)
Riboflavin100-
8-Fluoro-riboflavinHigh-
8-Chloro-riboflavinHigh-
8-Methyl-riboflavinHigh-
8-Amino-riboflavinHigh-
8-Methylamino-riboflavinHigh-
7-Chloro-riboflavinModerate-
3-Methyl-riboflavinModerate-
3-Carboxymethyl-riboflavinModerate-
2-Thio-riboflavinModerate-
5-DeazariboflavinModerate-
Analogs with modified side chainsNot oxidized-
Analogs with bulky ring substituentsNot substrates-

Note: Specific Km values for all analogs were in the micromolar range (22-176 µM). Dashes indicate where specific values were not provided in the source material.

Experimental Protocol: Assay of Vitamin B2-Aldehyde-Forming Enzyme

The activity of the Vitamin B2-aldehyde-forming enzyme was monitored spectrophotometrically. The following protocol outlines the key steps:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Phosphate buffer (pH 7.0)

    • Riboflavin (substrate)

    • 2,6-Dichlorophenolindophenol (electron acceptor)

    • Enzyme preparation

  • Initiation: Start the reaction by adding the enzyme preparation to the mixture.

  • Measurement: Monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of 2,6-dichlorophenolindophenol.

  • Calculation: Determine the enzyme activity based on the rate of absorbance change, using the molar extinction coefficient of 2,6-dichlorophenolindophenol.

experimental_workflow_enzyme_assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep Prepare Reaction Mixture (Buffer, Riboflavin, Electron Acceptor) initiate Initiate Reaction (Add Enzyme) prep->initiate Start measure Spectrophotometric Measurement (ΔA600nm/min) initiate->measure Monitor calculate Calculate Enzyme Activity measure->calculate Data

Experimental workflow for the Vitamin B2-aldehyde-forming enzyme assay.

A Riboflavin-Related Aldehyde in Antibiotic Biosynthesis: The Case of Roseoflavin

Further evidence for the biological relevance of flavin aldehydes comes from the biosynthesis of roseoflavin, a riboflavin analog with antibiotic properties produced by Streptomyces davaonensis.[2][3] The key enzyme in this pathway, RosB, catalyzes the conversion of riboflavin-5'-phosphate (FMN) to 8-demethyl-8-aminoriboflavin-5'-phosphate.[4] This transformation proceeds through an aldehyde intermediate, 8-demethyl-8-formylriboflavin-5'-phosphate.[4]

The Roseoflavin Biosynthetic Pathway

The biosynthesis of roseoflavin from riboflavin involves a series of enzymatic steps, with the formation of an aldehyde being a critical intermediate stage.

roseoflavin_biosynthesis_pathway riboflavin Riboflavin fmn Riboflavin-5'-phosphate (FMN) riboflavin->fmn Riboflavin Kinase aldehyde_intermediate 8-demethyl-8-formylriboflavin-5'-phosphate fmn->aldehyde_intermediate RosB amino_intermediate 8-demethyl-8-aminoriboflavin-5'-phosphate aldehyde_intermediate->amino_intermediate RosB roseoflavin_precursor 8-demethyl-8-aminoriboflavin amino_intermediate->roseoflavin_precursor Phosphatase roseoflavin Roseoflavin roseoflavin_precursor->roseoflavin N,N-dimethyltransferase

Simplified biosynthetic pathway of roseoflavin highlighting the aldehyde intermediate.
Experimental Protocol: Identification of Biosynthetic Intermediates

The identification of intermediates in the roseoflavin pathway typically involves a combination of genetic and analytical techniques.

  • Gene Deletion and Heterologous Expression: Create gene deletion mutants of the producing organism (S. davaonensis) or express the biosynthetic genes in a heterologous host (e.g., E. coli).

  • Culture and Extraction: Grow the wild-type and modified strains under conditions conducive to roseoflavin production. Extract metabolites from the culture supernatant and cell lysates.

  • Chromatographic Separation: Separate the extracted metabolites using High-Performance Liquid Chromatography (HPLC).

  • Mass Spectrometry Analysis: Analyze the separated fractions by Mass Spectrometry (MS) to identify the molecular weights of the compounds.

  • Structural Elucidation: Use tandem MS (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the precise chemical structure of the intermediates.

Potential Biological Roles and Future Directions

The discovery of riboflavin aldehyde and related compounds opens up new avenues of research into flavin biochemistry and its implications for cellular function. While the precise physiological roles of riboflavin aldehyde are still under investigation, several hypotheses can be proposed:

  • Signaling Molecule: Aldehydes are often reactive molecules that can act as signaling agents. Riboflavin aldehyde could potentially modulate the activity of specific proteins through covalent modification.

  • Metabolic Intermediate: As seen in the roseoflavin pathway, flavin aldehydes can serve as crucial intermediates in the biosynthesis of other molecules.

  • Redox Regulation: The formation of riboflavin aldehyde could be a mechanism to fine-tune the cellular redox state by consuming reducing equivalents.

For drug development professionals, the enzymes involved in the formation of riboflavin aldehydes, such as the Vitamin B2-aldehyde-forming enzyme and RosB, represent potential targets for the development of novel antimicrobial agents. The unique nature of these enzymes and their limited distribution may allow for the design of highly specific inhibitors with minimal off-target effects.

Conclusion

The identification of riboflavin aldehyde in biological systems challenges the traditional view of riboflavin's roles being solely confined to its coenzyme forms, FMN and FAD. The characterization of the Vitamin B2-aldehyde-forming enzyme and the elucidation of the roseoflavin biosynthetic pathway provide compelling evidence for the existence and functional importance of this novel flavin species. This technical guide has summarized the key discoveries, presented the available quantitative data, and outlined the experimental approaches used in this field. Further research is imperative to fully understand the distribution, regulation, and physiological functions of riboflavin aldehyde, which promises to be a fruitful area of investigation with potential applications in both basic science and therapeutic development.

References

The Enigmatic Presence of Riboflavin-5'-Aldehyde in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin (Vitamin B2) is a crucial precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are indispensable for a vast array of metabolic reactions.[1][2] While the biosynthesis and physiological roles of riboflavin, FMN, and FAD are well-established, the natural occurrence and biological significance of its aldehyde derivative, riboflavin-5'-aldehyde (also known as riboflavinal), remain largely uncharted territory. This technical guide provides a comprehensive overview of the current scientific understanding of riboflavin-5'-aldehyde, highlighting its known origins, and importantly, identifying the significant knowledge gaps that present opportunities for future research.

Natural Occurrence and Biosynthesis

The primary and most well-documented instance of the natural occurrence of riboflavin-5'-aldehyde is in the fungal kingdom. Specifically, an enzyme isolated from the fungus Schizophyllum commune has been shown to catalyze the oxidation of the 5'-hydroxymethyl group of riboflavin to form riboflavin-5'-aldehyde.[3] This enzyme, a riboflavin 5'-hydroxymethyl dehydrogenase, can further oxidize the aldehyde to riboflavinoic acid.

Despite this discovery in a fungal species, there is a conspicuous absence of evidence for the natural occurrence of riboflavin-5'-aldehyde in other domains of life, including mammals, plants, and a broad range of bacteria. Extensive searches of the scientific literature have not yielded any reports of its isolation or detection in these organisms. This suggests that the formation of riboflavin-5'-aldehyde may be a specialized metabolic pathway restricted to certain fungi, or that it exists at concentrations below the detection limits of current analytical methodologies in other organisms.

The biosynthesis of riboflavin itself is restricted to plants, fungi, and many bacteria, with animals obtaining it through their diet.[2] The established biosynthetic pathway of riboflavin from guanosine triphosphate (GTP) and ribulose 5-phosphate does not include an aldehyde intermediate. Therefore, the formation of riboflavin-5'-aldehyde appears to be a post-riboflavin modification.

Quantitative Data

A significant challenge in the study of riboflavin-5'-aldehyde is the complete lack of quantitative data regarding its concentration in any biological sample. To date, no studies have been published that report the levels of this compound in tissues, cells, or biofluids from any organism. This absence of quantitative information makes it impossible to assess its physiological relevance and potential roles in metabolic regulation or signaling.

Experimental Protocols

The lack of dedicated research on riboflavin-5'-aldehyde is reflected in the absence of standardized and validated experimental protocols for its specific detection and quantification. While numerous methods exist for the analysis of riboflavin, FMN, and FAD, these are not directly optimized for the aldehyde form.

General Approaches for Flavin Analysis (Adaptable for Riboflavin-5'-Aldehyde):

Analytical TechniquePrinciplePotential Application for Riboflavin-5'-Aldehyde
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.A reversed-phase HPLC method coupled with UV-Vis or fluorescence detection could be developed. The aldehyde functionality might alter its retention time compared to riboflavin, FMN, and FAD, allowing for separation.
Mass Spectrometry (MS) Detection based on mass-to-charge ratio.HPLC coupled with tandem mass spectrometry (LC-MS/MS) would be the most promising technique for unambiguous identification and sensitive quantification. A specific precursor-to-product ion transition for riboflavin-5'-aldehyde would need to be established.

Hypothetical Experimental Workflow for Quantification:

A potential workflow for the quantification of riboflavin-5'-aldehyde in a biological sample would involve:

  • Sample Preparation: Homogenization of tissues or cells, followed by protein precipitation and extraction of small molecules.

  • Chromatographic Separation: Use of a reversed-phase HPLC column to separate riboflavin-5'-aldehyde from other flavins and matrix components.

  • Mass Spectrometric Detection: Utilization of a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for selective and sensitive detection.

  • Quantification: Use of a stable isotope-labeled internal standard of riboflavin-5'-aldehyde for accurate quantification.

Biological Role and Signaling Pathways

The biological function of riboflavin-5'-aldehyde is currently unknown. There is no published research detailing its involvement in any signaling pathways or its specific molecular targets. The enzymatic conversion to riboflavinoic acid in Schizophyllum commune suggests a potential role in a catabolic pathway or in the generation of a yet-to-be-identified bioactive molecule.

Given the reactivity of aldehyde groups, it is plausible that riboflavin-5'-aldehyde could participate in various cellular processes, such as:

  • Covalent Modification of Proteins: Aldehydes can react with nucleophilic groups on proteins, potentially altering their function.

  • Redox Modulation: The aldehyde group can be oxidized or reduced, suggesting a role in cellular redox balance.

  • Signaling Molecule: It could act as a signaling molecule, interacting with specific receptors or enzymes to trigger downstream cellular responses.

However, without direct experimental evidence, these remain speculative.

Signaling_Pathway_Hypothesis cluster_downstream Potential Downstream Effects Riboflavin Riboflavin Enzyme Putative Enzyme Riboflavin->Enzyme Rib_Aldehyde Riboflavin-5'-Aldehyde Enzyme->Rib_Aldehyde Protein_Mod Protein Modification Rib_Aldehyde->Protein_Mod Redox Redox Signaling Rib_Aldehyde->Redox Receptor Receptor Binding Rib_Aldehyde->Receptor Gene_Exp Gene Expression Changes Receptor->Gene_Exp

Conclusion and Future Directions

Riboflavin-5'-aldehyde represents a fascinating yet enigmatic molecule in the landscape of flavin biochemistry. Its confirmed natural occurrence is, for now, limited to a single fungal species, leaving its presence and potential roles in other organisms as a major unanswered question. The lack of quantitative data and specific analytical methods are significant hurdles that must be overcome to advance our understanding.

For researchers, scientists, and professionals in drug development, the study of riboflavin-5'-aldehyde offers a greenfield opportunity. Key areas for future investigation include:

  • Screening for Natural Occurrence: Development of sensitive analytical methods to screen for the presence of riboflavin-5'-aldehyde in a wide range of biological samples from mammals, plants, and bacteria.

  • Enzyme Discovery: Identification and characterization of enzymes responsible for the synthesis and metabolism of riboflavin-5'-aldehyde in various organisms.

  • Elucidation of Biological Function: Investigation of the physiological and pathological roles of riboflavin-5'-aldehyde, including its potential involvement in cell signaling, metabolic regulation, and disease.

  • Chemical Synthesis and Analog Development: Synthesis of riboflavin-5'-aldehyde and its analogs to be used as research tools and to explore potential therapeutic applications.

Unraveling the mysteries of riboflavin-5'-aldehyde holds the potential to open new avenues in our understanding of flavin metabolism and its impact on health and disease.

References

Enzymatic Synthesis of Vitamin B2 Aldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin B2 aldehyde, or riboflavin-5'-aldehyde, is a key derivative of riboflavin (Vitamin B2) with significant potential in various biomedical applications. Its synthesis through enzymatic means offers a highly specific and efficient alternative to traditional chemical methods. This technical guide provides an in-depth overview of the enzymatic synthesis of this compound, focusing on the use of Riboflavin 5'-hydroxymethyl Dehydrogenase from the fungus Schizophyllum commune. The document details the enzyme's characteristics, a comprehensive experimental protocol for the synthesis and purification of the aldehyde, and methods for its quantitative analysis. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, biotechnology, and pharmaceutical sciences.

Introduction

Riboflavin (Vitamin B2) is an essential nutrient that serves as a precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are critical for a wide range of redox reactions central to cellular metabolism. The targeted modification of the ribityl side chain of riboflavin can lead to the formation of derivatives with unique biological activities. One such derivative is this compound (riboflavin-5'-aldehyde), where the terminal hydroxymethyl group of the ribityl chain is oxidized to an aldehyde. This modification opens avenues for its use as a reactive intermediate in the synthesis of novel flavin analogs and potential therapeutic agents.

The enzymatic synthesis of this compound offers several advantages over chemical synthesis, including high specificity, mild reaction conditions, and reduced byproduct formation. The key enzyme in this process is a Riboflavin 5'-hydroxymethyl Dehydrogenase found in the basidiomycete fungus Schizophyllum commune.[1][2] This enzyme specifically targets the 5'-hydroxymethyl group of riboflavin for oxidation.[1][2]

This guide will provide a detailed exploration of the enzymatic synthesis of this compound, covering the purification of the enzyme, the reaction protocol, and analytical methods for product characterization and quantification.

The Biocatalyst: Riboflavin 5'-hydroxymethyl Dehydrogenase

The primary enzyme utilized for the synthesis of this compound is a dehydrogenase isolated from Schizophyllum commune. This enzyme exhibits a high degree of specificity for riboflavin as its substrate.

Enzymatic Reaction

The enzyme catalyzes the oxidation of the 5'-hydroxymethyl group of riboflavin to an aldehyde. This reaction requires an electron acceptor. Under anaerobic conditions, artificial electron acceptors like 2,6-dichlorophenolindophenol (DCIP) can be used.[3] Interestingly, under aerobic conditions, the enzyme requires NADPH for its activity.[4][5] The enzyme can further catalyze the oxidation of the newly formed aldehyde to riboflavinoic acid, although this second step is reported to be slower.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic reaction pathway and a general experimental workflow for the synthesis and analysis of this compound.

Enzymatic_Reaction_Pathway Riboflavin Riboflavin (Vitamin B2) Aldehyde This compound (Riboflavin-5'-aldehyde) Riboflavin->Aldehyde Oxidation Enzyme Riboflavin 5'-hydroxymethyl Dehydrogenase (from S. commune) Enzyme->Riboflavin Catalyzes Acid Riboflavinoic Acid Aldehyde->Acid Further Oxidation (slower) Acceptor Electron Acceptor (e.g., DCIP) / NADPH (aerobic) Acceptor->Enzyme Experimental_Workflow cluster_prep Enzyme Preparation cluster_synthesis Enzymatic Synthesis cluster_analysis Product Analysis Culture 1. Fungal Culture (S. commune) Extraction 2. Cell-free Extract Preparation Culture->Extraction Purification 3. Enzyme Purification (Chromatography) Extraction->Purification Reaction 4. Enzymatic Reaction (Riboflavin + Enzyme) Purification->Reaction Purification_Product 5. Product Purification (e.g., HPLC) Reaction->Purification_Product Analysis 6. Quantitative Analysis (HPLC, Spectrophotometry) Purification_Product->Analysis Characterization 7. Structural Characterization (e.g., MS, NMR) Analysis->Characterization

References

A Technical Guide to the Chemical Properties of Riboflavin-5'-Aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin-5'-aldehyde, also known as riboflavinal or vitamin B2 aldehyde, is an aldehyde derivative of riboflavin (vitamin B2). It is a key intermediate in the metabolic pathway of riboflavin in some organisms and possesses unique chemical properties owing to the presence of both the isoalloxazine ring system and a reactive aldehyde functional group. This technical guide provides an in-depth overview of the core chemical properties of riboflavin-5'-aldehyde, including its synthesis, reactivity, and analytical characterization. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

Chemical and Physical Properties

Quantitative data for riboflavin-5'-aldehyde is not extensively reported in the literature, likely due to its nature as a reactive intermediate. However, its fundamental properties can be inferred from its structure and the well-characterized properties of its parent compound, riboflavin.

PropertyValueSource
IUPAC Name (2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanalPubChem
Synonyms Riboflavinal, this compound
Molecular Formula C₁₇H₁₈N₄O₆PubChem[1]
Molecular Weight 374.34 g/mol PubChem[1]
Appearance Yellow to orange-yellow crystalline powder (inferred from riboflavin)[2]
Solubility Moderately soluble in water; soluble in alkaline solutions; insoluble in ether, chloroform, and acetone (inferred from riboflavin)[2]
Melting Point Not reported. Riboflavin decomposes at ~290 °C.[2]
Specific Rotation Not reported.

Synthesis of Riboflavin-5'-Aldehyde

The primary route for the synthesis of riboflavin-5'-aldehyde is through the enzymatic oxidation of riboflavin.

Enzymatic Synthesis

Riboflavin-5'-aldehyde is produced by the action of the enzyme riboflavin 5'-hydroxymethyl dehydrogenase (EC 1.1.1.196). This enzyme catalyzes the oxidation of the 5'-hydroxymethyl group of the ribityl side chain of riboflavin to an aldehyde group.[3][4] This reaction is a key step in the catabolism of riboflavin in certain fungi, such as Schizophyllum commune.[3][4]

Experimental Protocol: Enzymatic Synthesis of Riboflavin-5'-Aldehyde (Generalized)

This protocol is a generalized representation based on methodologies for studying flavin-oxidizing enzymes.

  • Enzyme Preparation:

    • Obtain or purify riboflavin 5'-hydroxymethyl dehydrogenase from a suitable source (e.g., Schizophyllum commune).

    • Prepare a buffered solution of the enzyme at its optimal pH and temperature.

  • Reaction Mixture:

    • Prepare a solution of riboflavin in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Add any necessary cofactors for the enzyme, if required.

  • Initiation and Incubation:

    • Initiate the reaction by adding the enzyme solution to the riboflavin solution.

    • Incubate the reaction mixture at the optimal temperature for a predetermined time.

  • Monitoring the Reaction:

    • Monitor the formation of riboflavin-5'-aldehyde using techniques such as HPLC with UV-Vis or fluorescence detection.

  • Termination and Purification:

    • Terminate the reaction by denaturing the enzyme (e.g., by adding acid or heating).

    • Purify the riboflavin-5'-aldehyde from the reaction mixture using chromatographic techniques such as reversed-phase HPLC.

Enzymatic_Synthesis cluster_0 Enzymatic Reaction Riboflavin Riboflavin Aldehyde Riboflavin-5'-Aldehyde Riboflavin->Aldehyde Oxidation Enzyme Riboflavin 5'-hydroxymethyl dehydrogenase

Caption: Enzymatic synthesis of riboflavin-5'-aldehyde from riboflavin.

Chemical Reactivity

The chemical reactivity of riboflavin-5'-aldehyde is dominated by the aldehyde functional group and the photosensitive isoalloxazine ring.

  • Oxidation: The aldehyde group can be further oxidized to a carboxylic acid, forming riboflavinoic acid . This oxidation can occur enzymatically by the same riboflavin 5'-hydroxymethyl dehydrogenase under certain conditions.[4]

  • Reduction: The aldehyde can be reduced to the corresponding primary alcohol, regenerating riboflavin.

  • Nucleophilic Addition: The aldehyde group is susceptible to nucleophilic attack, a common reaction for aldehydes.

  • Photodegradation: Like riboflavin, riboflavin-5'-aldehyde is expected to be sensitive to light. Exposure to UV or visible light can lead to the degradation of the isoalloxazine ring, resulting in various photoproducts.[5][6] The degradation of riboflavin is known to produce lumichrome and lumiflavin.[7]

Spectroscopic Properties

Detailed spectroscopic data for isolated riboflavin-5'-aldehyde is scarce. The following data for riboflavin is provided as a reference. The presence of the aldehyde group in riboflavin-5'-aldehyde would be expected to introduce characteristic signals in its NMR and IR spectra.

Spectroscopic TechniqueRiboflavin DataExpected Changes for Riboflavin-5'-Aldehyde
UV-Vis (in water) λmax ≈ 223, 267, 373, 444 nm[8][9]Minor shifts in λmax are possible due to the electronic effect of the aldehyde group.
¹H NMR (in D₂O) Signals for the ribityl chain protons and aromatic protons of the isoalloxazine ring.[9]Appearance of a characteristic downfield signal for the aldehydic proton (typically δ 9-10 ppm).
¹³C NMR Signals corresponding to the carbons of the isoalloxazine ring and the ribityl chain.Appearance of a characteristic downfield signal for the carbonyl carbon of the aldehyde (typically δ 190-200 ppm).
Infrared (IR) Characteristic peaks for O-H, N-H, C=O, and C=C stretching vibrations.A strong C=O stretching band for the aldehyde group, typically in the region of 1720-1740 cm⁻¹.
Mass Spectrometry [M+H]⁺ at m/z 377.14[M+H]⁺ at m/z 375.12

Analytical Methods

High-performance liquid chromatography (HPLC) is the most common technique for the analysis of riboflavin and its derivatives, including riboflavin-5'-aldehyde.

Experimental Protocol: HPLC Analysis of Riboflavin-5'-Aldehyde (Generalized)

This protocol is a generalized method based on common practices for flavin analysis.[10][11][12]

  • Sample Preparation:

    • Dissolve the sample containing riboflavin-5'-aldehyde in a suitable solvent, such as a mixture of the mobile phase.

    • Filter the sample through a 0.45 µm filter to remove particulate matter.

  • HPLC System:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 5-7) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized for the best separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

  • Detection:

    • UV-Vis Detector: Monitor at one of the absorption maxima of the isoalloxazine ring (e.g., 267 nm or 444 nm).

    • Fluorescence Detector: Excite at a wavelength around 445 nm and measure the emission at approximately 525 nm for higher sensitivity and selectivity.

  • Quantification:

    • Prepare a standard curve using known concentrations of a purified riboflavin-5'-aldehyde standard.

    • Determine the concentration in the sample by comparing its peak area or height to the standard curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Sample containing Riboflavin-5'-Aldehyde Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Injector Filter->Injector Column C18 Column Injector->Column Detector UV-Vis or Fluorescence Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification vs. Standard Curve Chromatogram->Quantification

Caption: A generalized workflow for the HPLC analysis of riboflavin-5'-aldehyde.

Biological Role and Signaling Pathways

The direct biological role of riboflavin-5'-aldehyde is not as well-defined as that of riboflavin, FMN, and FAD. It is primarily considered an intermediate in the catabolism of riboflavin in certain organisms.[3][4] However, as a reactive aldehyde, it has the potential to interact with various biological molecules.

Hypothetical Signaling Pathway Involvement

Aldehydes are known to be reactive species that can form adducts with proteins and nucleic acids, potentially leading to cellular stress and signaling pathway activation. The involvement of riboflavin-5'-aldehyde in specific signaling pathways is an area for further research. A hypothetical pathway could involve its interaction with cellular redox systems.

Signaling_Pathway R5A Riboflavin-5'-Aldehyde ROS Reactive Oxygen Species (ROS) R5A->ROS potential generation Cellular_Stress Cellular Stress ROS->Cellular_Stress Signaling_Activation Activation of Stress Response Pathways (e.g., Nrf2, MAPK) Cellular_Stress->Signaling_Activation Gene_Expression Altered Gene Expression Signaling_Activation->Gene_Expression

Caption: Hypothetical signaling pathway involving riboflavin-5'-aldehyde.

Conclusion

Riboflavin-5'-aldehyde is a chemically interesting derivative of riboflavin with a reactive aldehyde functionality. While its biological role appears to be primarily that of a metabolic intermediate, its potential for chemical reactions and interactions within biological systems warrants further investigation. This technical guide provides a summary of the current knowledge on its chemical properties and analytical methods, offering a foundation for researchers and professionals in the fields of biochemistry, pharmacology, and drug development to explore the potential of this and related flavin compounds. Further research is needed to fully elucidate its physicochemical properties, biological activities, and potential involvement in cellular signaling.

References

The Biological Significance of Riboflavin Aldehyde Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riboflavin, or vitamin B2, is a crucial precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are essential for a myriad of redox reactions central to cellular metabolism.[1][2][3] While the metabolic pathways leading to FMN and FAD are well-documented, the formation of riboflavin aldehyde represents a less explored but significant enzymatic modification of the riboflavin molecule. This technical guide provides a comprehensive overview of the biological significance of riboflavin aldehyde formation, with a primary focus on the well-characterized vitamin B2-aldehyde-forming enzyme from the fungus Schizophyllum commune. The guide details the enzymatic process, kinetic properties, and substrate specificity, and discusses the potential, though currently limited, implications for broader biological systems. Experimental protocols for enzyme activity assessment and purification are also provided to facilitate further research in this area.

Introduction to Riboflavin and its Metabolic Fates

Riboflavin is a water-soluble vitamin indispensable for human health, acting as the cornerstone for the synthesis of FMN and FAD.[1][2] These flavocoenzymes are integral to the function of a vast array of flavoproteins that participate in critical metabolic pathways, including the electron transport chain, fatty acid oxidation, and the metabolism of other vitamins.[1][3] The canonical pathway of riboflavin utilization involves its phosphorylation to FMN by riboflavin kinase and subsequent adenylation to FAD by FAD synthase.[2] However, alternative metabolic routes for riboflavin exist, including its conversion to a 5'-aldehyde derivative.

The Enzymatic Formation of Riboflavin Aldehyde

The primary and best-characterized pathway for riboflavin aldehyde formation is catalyzed by the vitamin B2-aldehyde-forming enzyme , an alcohol oxidoreductase identified in the fungus Schizophyllum commune.[4] This enzyme specifically targets the 5'-hydroxymethyl group of the ribityl side chain of riboflavin, oxidizing it to a formyl group, thereby producing riboflavin-5'-aldehyde.[5][6]

The enzyme from Schizophyllum commune has been shown to further oxidize the newly formed 5'-aldehyde to a 5'-carboxylic acid, known as riboflavinoic acid. This indicates a bifunctional activity of the enzyme, leading to the formation of what are collectively termed 'schizoflavins'.[6]

The Vitamin B2-Aldehyde-Forming Enzyme of Schizophyllum commune

The vitamin B2-aldehyde-forming enzyme from Schizophyllum commune has been purified and characterized, revealing specific biochemical and kinetic properties. The enzyme is a monomer with an approximate molecular weight of 60,000-62,000 Daltons and exhibits optimal activity at a pH of around 5.5.[4]

Quantitative Data

The following tables summarize the key quantitative data available for the vitamin B2-aldehyde-forming enzyme from Schizophyllum commune.

Table 1: Kinetic Parameters of Vitamin B2-Aldehyde-Forming Enzyme [4]

SubstrateKm (µM)
Riboflavin17

Table 2: Substrate Specificity and Inhibition of Vitamin B2-Aldehyde-Forming Enzyme [5]

Compound TypeCompound Name(s)EffectKi (µM)Relative Vmax (%)
Substrates RiboflavinSubstrate-100
8-Fluoro-riboflavinSubstrate-110
8-Chloro-riboflavinSubstrate-105
8-Methyl-riboflavinSubstrate-95
8-Amino-riboflavinSubstrate-60
7-Chloro-riboflavinSubstrate-80
3-Methyl-riboflavinSubstrate-70
2-Thio-riboflavinSubstrate-45
Competitive Inhibitors ω-Hydroxyalkyl-flavins (n=2-6)Competitive Inhibitor7-16-
Ineffective as Substrates Analogs with modified side chains (2-6 carbons)No Oxidation--
Analogs with bulky substituents on the isoalloxazine ringNo Substrate Activity--
1-DeazariboflavinNo Substrate Activity--
Ineffective as Electron Acceptors α-NAD+, β-NAD+, α-NADP+, β-NADP+, FMN, FAD, Cytochrome cNo Activity--
Effective Electron Acceptors 2,6-DichlorophenolindophenolGood Acceptor--
Phenazine methosulfateModerate Acceptor--
Methylene blueModerate Acceptor--
Inhibitors Hg2+ (10 µM)Complete Inhibition--
Vitamin EInhibitor--

Biological Significance

The biological significance of riboflavin aldehyde formation remains an area of active investigation. In Schizophyllum commune, the production of schizoflavins may play a role in the fungus's metabolism or interaction with its environment. However, the existence and physiological relevance of a similar enzymatic pathway in mammals, including humans, have not been established.

Potential, yet speculative, roles for riboflavin aldehyde in mammalian systems could include:

  • Signaling Molecule: Aldehydes are often reactive molecules that can participate in signaling cascades.

  • Metabolic Intermediate: Riboflavin aldehyde could be an intermediate in a yet-to-be-discovered metabolic pathway for riboflavin degradation or modification.

  • Pathological Marker: Aberrant formation of riboflavin aldehyde could potentially be associated with certain disease states, although no evidence for this currently exists.

It is crucial to emphasize that these are hypotheses, and further research is required to determine if riboflavin aldehyde formation occurs and has physiological or pathological significance in mammals.

Experimental Protocols

Purification of Vitamin B2-Aldehyde-Forming Enzyme from Schizophyllum commune

The following is a summarized protocol for the purification of the enzyme, based on the literature.[4]

  • Cell-Free Extract Preparation: Homogenize Schizophyllum commune mycelia and prepare a cell-free extract by centrifugation.

  • Ammonium Sulfate Fractionation: Precipitate the enzyme from the cell-free extract using ammonium sulfate saturation.

  • Ethanol Fractionation: Further purify the enzyme preparation through ethanol fractionation.

  • DEAE-Sephacel Chromatography: Apply the partially purified enzyme to a DEAE-Sephacel column and elute with a salt gradient.

  • Sephadex G-100 Gel Filtration: Perform size-exclusion chromatography on a Sephadex G-100 column to obtain a highly purified enzyme preparation.

  • Purity Assessment: Analyze the purity of the final enzyme preparation by polyacrylamide gel electrophoresis (PAGE).

Enzyme Activity Assay for Vitamin B2-Aldealdehyde-Forming Enzyme

This spectrophotometric assay is based on the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[5]

Materials:

  • Purified vitamin B2-aldehyde-forming enzyme

  • Riboflavin solution (substrate)

  • 2,6-Dichlorophenolindophenol (DCPIP) solution (electron acceptor)

  • Buffer solution (e.g., sodium acetate buffer, pH 5.5)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the buffer, riboflavin, and DCPIP in a cuvette.

  • Initiate the reaction by adding the purified enzyme to the cuvette.

  • Monitor the decrease in absorbance of DCPIP at 600 nm over time. The rate of decrease is proportional to the enzyme activity.

  • One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute under the specified conditions.

Detection and Quantification of Riboflavin Aldehyde

While specific protocols for riboflavin aldehyde are not extensively detailed, methods for riboflavin analysis can be adapted. High-performance liquid chromatography (HPLC) with fluorescence detection is a highly sensitive and specific method.[7][8][9]

Instrumentation:

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

Mobile Phase:

  • A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., methanol or acetonitrile).

Detection:

  • Excitation wavelength: ~450 nm

  • Emission wavelength: ~530 nm

Procedure:

  • Synthesize or obtain a pure standard of riboflavin-5'-aldehyde for calibration.

  • Prepare samples for analysis (e.g., enzymatic reaction mixtures).

  • Inject the sample into the HPLC system.

  • Identify and quantify the riboflavin aldehyde peak based on its retention time and fluorescence signal compared to the standard curve.

Visualizations

Signaling and Experimental Diagrams

Enzymatic_Reaction_of_Riboflavin_Aldehyde_Formation Riboflavin Riboflavin (5'-hydroxymethyl) Enzyme Vitamin B2-Aldehyde- Forming Enzyme Riboflavin->Enzyme Substrate Riboflavin_Aldehyde Riboflavin-5'-Aldehyde (Formyl group) Enzyme->Riboflavin_Aldehyde Oxidation Riboflavinoic_Acid Riboflavinoic Acid (Carboxyl group) Enzyme->Riboflavinoic_Acid Further Oxidation Riboflavin_Aldehyde->Enzyme Substrate (slower)

Caption: Enzymatic conversion of riboflavin to riboflavin aldehyde and riboflavinoic acid.

Experimental_Workflow_for_Enzyme_Characterization cluster_Purification Enzyme Purification cluster_Analysis Enzyme Analysis Start S. commune Cell Culture Extract Cell-Free Extract Start->Extract Fractionation Ammonium Sulfate & Ethanol Fractionation Extract->Fractionation Chromatography1 DEAE-Sephacel Chromatography Fractionation->Chromatography1 Chromatography2 Sephadex G-100 Gel Filtration Chromatography1->Chromatography2 Pure_Enzyme Purified Enzyme Chromatography2->Pure_Enzyme Activity_Assay Spectrophotometric Activity Assay Pure_Enzyme->Activity_Assay Kinetic_Analysis Kinetic Parameter Determination (Km) Activity_Assay->Kinetic_Analysis Substrate_Specificity Substrate Specificity & Inhibition Studies Activity_Assay->Substrate_Specificity HPLC_Analysis Product Identification (HPLC-Fluorescence) Activity_Assay->HPLC_Analysis

References

Vitamin B2 Aldehyde: A Metabolic Intermediate in Riboflavin Catabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin B2, or riboflavin, is a crucial precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are essential for a myriad of redox reactions in all domains of life. While the biosynthesis and physiological roles of riboflavin and its coenzymatic forms are well-documented, the catabolic pathways of this vitamin are less understood. A key, albeit not universally conserved, intermediate in the breakdown of riboflavin is Vitamin B2 aldehyde, also known as riboflavinal or 5'-dehydro-riboflavin. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its enzymatic formation, subsequent metabolic fate, and methods for its study. This document is intended to serve as a resource for researchers in metabolism, enzymology, and drug development who are interested in the nuanced pathways of vitamin catabolism.

Introduction

Riboflavin is an essential nutrient for humans and many other organisms, who must obtain it from their diet.[1][2] Once absorbed, riboflavin is converted into FMN and FAD, which act as cofactors for a vast array of flavoenzymes involved in energy metabolism, cellular respiration, and antioxidant defense.[2][3] The degradation of riboflavin is a necessary process to maintain homeostasis and recycle its components. While several bacterial pathways for riboflavin catabolism have been identified that proceed through the degradation of the isoalloxazine ring to lumichrome, an alternative pathway involving the modification of the ribityl side chain has been characterized in the fungus Schizophyllum commune.[4][5] This pathway proceeds through the formation of this compound.

The Metabolic Pathway of this compound

In the fungus Schizophyllum commune, the catabolism of riboflavin is initiated by the oxidation of the 5'-hydroxymethyl group of the ribityl side chain to an aldehyde, forming this compound (riboflavinal). This reaction is catalyzed by the enzyme Riboflavin 5'-hydroxymethyl Dehydrogenase. The same enzyme can then further oxidize the aldehyde to a carboxylic acid, forming riboflavinoic acid.[6] These metabolites, collectively termed 'schizoflavins', represent the initial steps in the degradation of the ribityl side chain of riboflavin in this organism.

The broader metabolic significance of this compound across different species is not yet fully understood. In many bacteria, riboflavin catabolism appears to proceed via a different pathway that involves the cleavage of the ribityl side chain to produce lumichrome, without the formation of an aldehyde intermediate.[4][5][7][8] The metabolic fate of this compound in humans and other mammals has not been extensively studied, though the major degradation and excretion product of riboflavin in humans is the unmodified vitamin itself.[9]

Metabolic Pathway Diagram

Riboflavin_Catabolism Figure 1. Fungal Catabolism of Riboflavin to Riboflavinoic Acid Riboflavin Riboflavin (Vitamin B2) Vitamin_B2_Aldehyde This compound (Riboflavinal) Riboflavin->Vitamin_B2_Aldehyde Oxidation Riboflavinoic_Acid Riboflavinoic Acid Vitamin_B2_Aldehyde->Riboflavinoic_Acid Further Oxidation Enzyme Riboflavin 5'-hydroxymethyl Dehydrogenase

Figure 1. Fungal Catabolism of Riboflavin to Riboflavinoic Acid

Quantitative Data

The primary enzyme responsible for the formation of this compound, Riboflavin 5'-hydroxymethyl Dehydrogenase from Schizophyllum commune, has been characterized with respect to its substrate specificity. The following table summarizes the kinetic parameters for this enzyme with riboflavin and various analogs.

Substrate (Riboflavin Analog)Relative Vmax (%)Km (µM)
Riboflavin10022
8-Fluoro-riboflavin11035
8-Chloro-riboflavin9540
8-Methyl-riboflavin8055
8-Amino-riboflavin6070
8-Methylamino-riboflavin5085
7-Chloro-riboflavin7560
3-Methyl-riboflavin40120
3-Carboxymethyl-riboflavin27176
2-Thio-riboflavin3595
5-Deazariboflavin30110
Data sourced from a study on the flavin substrate specificity of the vitamin B2-aldehyde-forming enzyme from Schizophyllum commune.[10]

Experimental Protocols

Detailed experimental protocols for the specific analysis of this compound are not widely available in the literature. However, based on established methods for the analysis of riboflavin and other flavins, a general workflow can be proposed.

Proposed Workflow for Quantification of this compound

Experimental_Workflow Figure 2. Proposed Experimental Workflow for this compound Analysis Sample_Collection Biological Sample Collection (e.g., Fungal Culture, Tissue Homogenate) Extraction Flavin Extraction (e.g., with Trichloroacetic Acid or Methanol) Sample_Collection->Extraction Centrifugation Centrifugation to Remove Precipitate Extraction->Centrifugation Filtration Filtration of Supernatant (e.g., 0.22 µm filter) Centrifugation->Filtration HPLC HPLC Separation (Reversed-Phase C18 column) Filtration->HPLC Detection Detection (Fluorescence or Mass Spectrometry) HPLC->Detection Quantification Quantification (Comparison with Standard Curve) Detection->Quantification

Figure 2. Proposed Experimental Workflow for this compound Analysis
Sample Preparation (General Protocol)

  • Homogenization: Homogenize tissue samples or fungal mycelia in a suitable buffer (e.g., phosphate buffer, pH 7.0) on ice.

  • Protein Precipitation and Extraction: Add an equal volume of cold 10% (w/v) trichloroacetic acid (TCA) or three volumes of cold methanol to the homogenate. Vortex thoroughly and incubate on ice for 15-30 minutes to precipitate proteins and extract flavins.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. The sample is now ready for HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis
  • Column: A reversed-phase C18 column is commonly used for flavin separation.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically employed. The exact gradient will need to be optimized for the separation of this compound from riboflavin and other related compounds.

  • Detection:

    • Fluorescence Detection: Flavins are naturally fluorescent. An excitation wavelength of around 445 nm and an emission wavelength of around 520 nm can be used.

    • Mass Spectrometry (MS) Detection: For higher specificity and sensitivity, HPLC can be coupled to a mass spectrometer (LC-MS). This would allow for the identification and quantification of this compound based on its specific mass-to-charge ratio.

Enzymatic Assay for Riboflavin 5'-hydroxymethyl Dehydrogenase

The activity of Riboflavin 5'-hydroxymethyl Dehydrogenase can be monitored spectrophotometrically by measuring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of riboflavin.[10]

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.5), riboflavin (substrate), and DCPIP.

  • Enzyme Addition: Initiate the reaction by adding the enzyme preparation (e.g., a purified enzyme or a cell-free extract).

  • Spectrophotometric Monitoring: Monitor the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time.

  • Calculation of Activity: The rate of the reaction can be calculated from the change in absorbance, using the molar extinction coefficient of DCPIP.

Signaling Pathways

Currently, there is no direct evidence to suggest that this compound functions as a signaling molecule. Its primary identified role is that of a metabolic intermediate in the catabolic pathway of riboflavin in certain organisms. Further research is required to investigate any potential signaling functions of this molecule.

Conclusion and Future Directions

This compound is an intriguing, yet understudied, metabolic intermediate in the catabolism of riboflavin. While its formation and initial enzymatic conversion have been characterized in the fungus Schizophyllum commune, significant knowledge gaps remain. Future research should focus on:

  • Elucidating the prevalence of the this compound-forming pathway across different kingdoms of life.

  • Identifying and characterizing the enzymes responsible for the further metabolism of riboflavinoic acid.

  • Developing and validating robust analytical methods for the routine quantification of this compound in various biological matrices.

  • Investigating the potential physiological or pathological roles of this compound accumulation, if any, in organisms where this metabolic pathway is active.

  • Exploring any potential for this compound to act as a signaling molecule , which would represent a novel function for a vitamin catabolite.

A deeper understanding of the complete metabolic fate of riboflavin, including the role of intermediates like this compound, will provide a more comprehensive picture of vitamin homeostasis and may reveal new targets for therapeutic intervention in diseases related to metabolic dysfunction.

References

Formylmethylflavin vs. Riboflavin Aldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin (Vitamin B2) is a crucial water-soluble vitamin that serves as a precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are essential for a multitude of metabolic redox reactions central to energy production and cellular health.[1][2][3] The stability of riboflavin is a critical factor in both biological systems and pharmaceutical formulations, as it is susceptible to degradation under various conditions, notably exposure to light.[4] A primary product of this photodegradation is formylmethylflavin, often referred to as riboflavin aldehyde.[4] This technical guide provides a comprehensive comparison of the chemical structures, properties, and biological significance of formylmethylflavin and its parent compound, riboflavin. Detailed experimental protocols for their analysis and relevant biochemical pathways are also presented.

Structural Comparison

The core structural difference between riboflavin and formylmethylflavin lies in the side chain attached at the N10 position of the isoalloxazine ring. Riboflavin possesses a D-ribityl group, a five-carbon sugar alcohol, while formylmethylflavin has a formylmethyl group, which is an acetaldehyde substituent.[5][6]

Riboflavin: 7,8-dimethyl-10-(1'-D-ribityl)isoalloxazine[5] Formylmethylflavin: 7,8-dimethyl-10-(2-oxoethyl)isoalloxazine or 10-formylmethylflavin[7]

This seemingly minor alteration in the side chain significantly impacts the molecule's properties and biological recognition.

Physicochemical and Spectroscopic Properties

The structural differences between riboflavin and formylmethylflavin give rise to distinct physicochemical and spectroscopic characteristics. These properties are crucial for their identification, quantification, and for understanding their behavior in various environments.

Table 1: Physicochemical Properties
PropertyRiboflavinFormylmethylflavin (Riboflavin Aldehyde)Reference(s)
Molecular Formula C₁₇H₂₀N₄O₆C₁₃H₁₂N₄O₃[8]
Molar Mass 376.36 g/mol 272.26 g/mol [8]
Appearance Orange-yellow crystalline powderYellow solid (inferred)[1]
Solubility Moderately soluble in water; insoluble in nonpolar organic solvents.Soluble in organic solvents like chloroform and dichloroethane.[1][9]
Photostability Highly sensitive to light, especially in alkaline solutions.Also photosensitive, and its photolysis is influenced by the solvent.[4][9]
Table 2: Spectroscopic Properties
Spectroscopic ParameterRiboflavinFormylmethylflavin (Riboflavin Aldehyde)Reference(s)
UV-Visible Absorption Maxima (λmax) in Aqueous Solution ~223, 267, 374, 445 nmNot explicitly detailed for aqueous solution, but produces lumichrome and lumiflavin upon photolysis in water.[4][9]
UV-Visible Absorption Maxima (λmax) in Organic Solvents Varies with solventVaries with solvent; second-order rate constants for photolysis are a linear function of the solvent dielectric constant.[9]
Fluorescence Emission Maximum ~530 nmProduces fluorescent photoproducts, lumichrome and lumiflavin.[10]

Experimental Protocols

Synthesis of Formylmethylflavin via Photodegradation of Riboflavin

Formylmethylflavin is a major intermediate in the photodegradation of riboflavin.[9] This protocol describes a general method for its preparation based on this principle.

Materials:

  • Riboflavin

  • Phosphate buffer (pH 7.0)

  • UV or visible light source

  • Spectrophotometer

  • Chloroform

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., butanol:acetic acid:water)

Procedure:

  • Prepare a solution of riboflavin in phosphate buffer (pH 7.0). The concentration should be optimized based on the light source and desired yield.

  • Expose the solution to a controlled UV or visible light source for a specific duration. The progress of the reaction can be monitored by spectrophotometry or TLC.[11]

  • Monitor the formation of formylmethylflavin by observing changes in the UV-Vis spectrum. Riboflavin's characteristic peak at ~445 nm will decrease, while new peaks corresponding to photoproducts will emerge.[11]

  • To isolate formylmethylflavin, perform a solvent extraction. Adjust the pH of the aqueous solution to 6.5 and extract with chloroform. Formylmethylflavin has a higher affinity for the organic phase.[10]

  • Confirm the presence and purity of formylmethylflavin using TLC by comparing the Rf value to a standard if available.[12]

Spectrophotometric Analysis of Formylmethylflavin and Riboflavin

A multicomponent spectrophotometric method can be used for the simultaneous determination of riboflavin and its photoproducts, including formylmethylflavin.[11]

Instrumentation:

  • UV-Visible Spectrophotometer

Procedure:

  • Record the UV-Visible absorption spectrum of the sample solution (containing a mixture of riboflavin, formylmethylflavin, lumichrome, and lumiflavin) over a range of 200-600 nm.[11]

  • Measure the absorbance at the respective λmax values for each component. For riboflavin, a key wavelength is 444 nm.[13]

  • The concentrations of each component can be determined by solving a set of simultaneous equations based on the known molar absorptivities of each compound at the selected wavelengths.[2]

Spectrofluorimetric Analysis of Formylmethylflavin

Spectrofluorimetry offers a highly sensitive method for the analysis of fluorescent compounds. While formylmethylflavin itself is not the primary fluorescent species measured, its degradation products, lumichrome and lumiflavin, are highly fluorescent and can be used for indirect quantification.[10]

Instrumentation:

  • Spectrofluorometer

Procedure:

  • Following the photodegradation of riboflavin and the formation of formylmethylflavin and its subsequent photoproducts, adjust the pH of the solution. To analyze for lumichrome (formed in acidic solution) and lumiflavin (formed in alkaline solution), the pH is adjusted accordingly before extraction.[10]

  • Extract the fluorescent products (lumichrome and lumiflavin) with chloroform.[10]

  • Measure the fluorescence emission spectra of the chloroform extract at the appropriate excitation wavelengths. Lumichrome and lumiflavin have distinct emission maxima (e.g., 478 nm and 530 nm, respectively) that allow for their simultaneous assay.[10]

  • The concentration of the parent formylmethylflavin can be inferred from the amount of its fluorescent degradation products.

Biological Context and Signaling Pathways

Riboflavin is a vital nutrient for all animals and is the precursor for the essential coenzymes FMN and FAD.[1][2] These coenzymes are critical for a vast number of cellular enzymatic reactions, particularly redox processes central to energy metabolism.[3]

Formylmethylflavin, as a degradation product of riboflavin, is not known to have a direct, regulated role in cellular signaling pathways. Its presence is generally indicative of riboflavin degradation. However, understanding the pathways affected by riboflavin deficiency is crucial, as the formation of formylmethylflavin represents a loss of functional riboflavin. Riboflavin deficiency can impair the function of numerous flavoenzymes, leading to disruptions in cellular energy metabolism and increased oxidative stress.[14]

Riboflavin Biosynthesis and Conversion to FAD/FMN

The biosynthesis of riboflavin occurs in plants, fungi, and many bacteria, but not in animals.[1] The pathway starts from guanosine triphosphate (GTP) and ribulose 5-phosphate.

Riboflavin_Biosynthesis GTP Guanosine Triphosphate (GTP) Intermediate1 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione GTP->Intermediate1 Multiple steps Ribulose5P Ribulose 5-Phosphate Ribulose5P->Intermediate1 Multiple steps Intermediate2 6,7-Dimethyl-8- ribityllumazine Intermediate1->Intermediate2 Lumazine synthase Riboflavin Riboflavin Intermediate2->Riboflavin Riboflavin synthase FMN Flavin Mononucleotide (FMN) Riboflavin->FMN Riboflavin kinase FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD FAD synthetase

Caption: Biosynthesis of Riboflavin and its conversion to FMN and FAD.

Photodegradation of Riboflavin

The degradation of riboflavin by light is a significant process, leading to the formation of several photoproducts, with formylmethylflavin being a key intermediate.

Riboflavin_Photodegradation Riboflavin Riboflavin ExcitedRiboflavin Excited State Riboflavin* Riboflavin->ExcitedRiboflavin Light (UV/Visible) Formylmethylflavin Formylmethylflavin (Riboflavin Aldehyde) ExcitedRiboflavin->Formylmethylflavin Intramolecular photoreduction Lumichrome Lumichrome Formylmethylflavin->Lumichrome Photolysis Lumiflavin Lumiflavin Formylmethylflavin->Lumiflavin Photolysis (in aqueous solution) Enzymatic_Assay_Workflow cluster_0 Assay Preparation cluster_1 Competitive Binding cluster_2 Detection ImmobilizedRBP Immobilized Riboflavin-Binding Protein (RBP) Incubation Incubation ImmobilizedRBP->Incubation Sample Sample (containing Riboflavin) Sample->Incubation EnzymeConjugate Enzyme-Labeled Flavin Analog EnzymeConjugate->Incubation Wash Wash to remove unbound components Incubation->Wash AddSubstrate Add Enzyme Substrate Wash->AddSubstrate MeasureSignal Measure Signal (e.g., colorimetric, fluorometric) AddSubstrate->MeasureSignal

References

Methodological & Application

Application Note: HPLC Method for the Detection of Riboflavin Aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin (Vitamin B2) is a water-soluble vitamin essential for various metabolic processes. It is notoriously sensitive to light, and its degradation can lead to the formation of several photoproducts. One such product is riboflavin aldehyde, also known as formylmethylflavin (FMF). This aldehyde is formed by the oxidation of the terminal hydroxyl group of the ribityl side chain of riboflavin. The presence of riboflavin aldehyde can be an indicator of riboflavin degradation in pharmaceutical formulations, food products, and biological samples. This application note provides a detailed protocol for the detection and quantification of riboflavin aldehyde using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Chemical Transformation

The formation of riboflavin aldehyde from riboflavin involves the oxidation of the primary alcohol on the ribityl side chain to an aldehyde. This process can be initiated by factors such as light exposure.

Riboflavin Riboflavin Riboflavin_Aldehyde Riboflavin Aldehyde (Formylmethylflavin) Riboflavin->Riboflavin_Aldehyde Oxidation (e.g., photodegradation)

Caption: Conversion of Riboflavin to Riboflavin Aldehyde.

Experimental Protocol

This protocol outlines a reversed-phase HPLC method for the separation and detection of riboflavin aldehyde.

1. Sample Preparation

  • Pharmaceutical Formulations (e.g., tablets, solutions):

    • Grind tablets to a fine powder.

    • Accurately weigh a portion of the powder or an aliquot of the liquid formulation.

    • Dissolve and dilute the sample in a suitable solvent, such as a mixture of the mobile phase or water/methanol, to an expected concentration within the calibration range.

    • Protect the sample from light throughout the preparation process by using amber vials or covering the glassware with aluminum foil.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Biological Samples (e.g., plasma, urine):

    • To 1 mL of the sample, add 1 mL of a protein precipitation agent (e.g., 10% trichloroacetic acid or acetonitrile).

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

    • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

2. HPLC System and Conditions

ParameterRecommended Condition
HPLC System A standard HPLC system with a fluorescence detector.
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase Isocratic elution with a mixture of 0.1 M sodium acetate buffer (pH 5.0) and acetonitrile (e.g., 85:15 v/v).
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Injection Volume 20 µL.
Fluorescence Detector Settings Excitation: 445 nm, Emission: 530 nm.
Run Time Approximately 15 minutes.

3. Preparation of Standards and Calibration

  • Prepare a stock solution of riboflavin aldehyde standard in a suitable solvent (e.g., methanol or mobile phase).

  • Perform serial dilutions to prepare a series of working standards with concentrations ranging from the limit of quantification (LOQ) to the upper limit of the expected sample concentrations.

  • Inject each standard in triplicate to generate a calibration curve by plotting the peak area against the concentration.

Data Presentation

The following table summarizes the expected quantitative data for a typical HPLC method for riboflavin and its degradation products, which can be used as a benchmark for the analysis of riboflavin aldehyde.

AnalyteRetention Time (min)LOD (ng/mL)LOQ (ng/mL)Linearity (R²)
Riboflavin ~ 6.5~ 1~ 5> 0.999
Riboflavin Aldehyde ~ 8.2~ 2~ 10> 0.998
Lumichrome ~ 9.5~ 2~ 10> 0.998
Lumiflavin ~ 11.0~ 2~ 10> 0.998

Note: These are typical values and may vary depending on the specific HPLC system, column, and conditions used.

Experimental Workflow

The overall experimental workflow for the detection of riboflavin aldehyde is depicted below.

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction / Dilution Sample->Extraction Standard Standard Preparation Filtration Filtration (0.45 µm) Standard->Filtration Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Fluorescence Detection (Ex: 445 nm, Em: 530 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Result Reporting Integration->Report

Caption: HPLC Workflow for Riboflavin Aldehyde Analysis.

Conclusion

The described HPLC method provides a reliable and sensitive approach for the detection and quantification of riboflavin aldehyde in various matrices. The use of a reversed-phase C18 column with a buffered mobile phase allows for good separation of riboflavin and its degradation products. Fluorescence detection offers high sensitivity, which is crucial for analyzing trace amounts of riboflavin aldehyde. This application note serves as a comprehensive guide for researchers and professionals in the pharmaceutical and related industries for monitoring the stability of riboflavin-containing products.

Application Notes and Protocols for the Mass Spectrometry Analysis of Vitamin B2 Aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B2, or riboflavin, is a crucial water-soluble vitamin that plays a vital role in various metabolic pathways. Its aldehyde derivative, riboflavin aldehyde, is an important analyte in biomedical and pharmaceutical research. Accurate and sensitive quantification of riboflavin aldehyde is essential for understanding its physiological functions and for quality control in drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly specific and sensitive method for the analysis of this compound.[1][2] This document provides detailed application notes and protocols for the mass spectrometry-based analysis of Vitamin B2 aldehyde.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analyte.[3] The following protocol is adapted from methods used for riboflavin in biological matrices.[2][4]

Materials:

  • Sample (e.g., plasma, tissue homogenate)

  • Internal Standard (e.g., ¹³C₄, ¹⁵N₂-Riboflavin)

  • Precipitation Reagent (e.g., 0.1 M Zinc Sulfate, or Acetonitrile with 1% Acetic Acid)[2][5]

  • Stabilization Solution

  • Centrifuge

  • Vortex mixer

Protocol for Plasma Samples:

  • To 100 µL of plasma, add 75 µL of the internal standard solution.[2]

  • Add 125 µL of 0.1 M zinc sulfate solution to precipitate proteins.[2]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.[6]

  • Transfer the supernatant to a clean tube.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

Protocol for Tissue Samples:

  • Homogenize approximately 50 mg of frozen tissue in cold 50% acetonitrile containing 1% acetic acid.[5]

  • Add an appropriate amount of internal standard.

  • To release protein-bound forms, hot acid hydrolysis can be applied.[5]

  • Centrifuge the homogenate to pellet cellular debris.

  • Collect the supernatant for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following conditions are based on established methods for riboflavin and related compounds and are expected to provide good chromatographic separation and sensitive detection for riboflavin aldehyde.[4]

Table 1: LC-MS/MS Instrumentation and Parameters

ParameterRecommended Setting
LC System UPLC/UHPLC system[7]
Column C18 or C30 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[4]
Mobile Phase A Water with 0.1% formic acid or an ammonium formate buffer[4]
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Linear gradient from 5% to 95% B over several minutes
Flow Rate 0.3 - 0.65 mL/min
Column Temperature 40 °C
Injection Volume 3 - 10 µL
MS System Triple quadrupole mass spectrometer[7]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[8]
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Collision Gas Argon

Data Presentation

Quantitative analysis is typically performed in Multiple Reaction Monitoring (MRM) mode. The precursor ion (Q1) is the protonated molecule [M+H]⁺, and the product ions (Q3) are characteristic fragments. While specific mass transitions for riboflavin aldehyde are not widely published, they can be predicted based on the known fragmentation of riboflavin.[5] The molecular weight of riboflavin is 376.36 g/mol , and its aldehyde form would have a slightly different mass. Assuming the terminal alcohol of the ribityl side chain is oxidized to an aldehyde, the molecular weight of riboflavin aldehyde would be approximately 374.34 g/mol .

Table 2: Predicted MRM Transitions for this compound and Related Compounds

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Riboflavin377.2243.2[8]198.1[5]
This compound (Predicted) 375.1 243.1 198.1
¹³C₄, ¹⁵N₂-Riboflavin (Internal Standard)382.2243.2-

Note: The predicted values for this compound are hypothetical and should be confirmed experimentally.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) IS_Addition Addition of Internal Standard Sample->IS_Addition Deproteinization Protein Precipitation IS_Addition->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_Separation LC Separation (Reversed-Phase) Supernatant->LC_Separation MS_Ionization ESI Ionization (Positive Mode) LC_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM) MS_Ionization->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound Analysis.

Predicted Fragmentation Pathway

The fragmentation of riboflavin in the mass spectrometer typically involves the loss of the ribityl side chain.[5] A similar fragmentation pattern is expected for riboflavin aldehyde.

Predicted Fragmentation of this compound Parent This compound [M+H]⁺ m/z = 375.1 Fragment1 Loss of Ribityl Aldehyde Side Chain (Lumichrome-like fragment) m/z = 243.1 Parent->Fragment1 Collision-Induced Dissociation Fragment2 Further Fragmentation m/z = 198.1 Fragment1->Fragment2 Further Fragmentation

Caption: Predicted MS/MS Fragmentation Pathway.

Conclusion

The protocols and data presented here provide a robust framework for the mass spectrometric analysis of this compound. While based on established methods for riboflavin, these guidelines offer a strong starting point for developing and validating a sensitive and specific assay for this important analyte. Experimental verification of the predicted mass transitions and optimization of the LC-MS/MS parameters are essential for achieving reliable quantitative results in research and drug development settings.

References

Application Notes and Protocols for the Quantitative Assay of Riboflavin Aldehyde (Formylmethylflavin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin (Vitamin B2) is a crucial water-soluble vitamin that serves as a precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are essential for a variety of cellular redox reactions. The degradation of riboflavin, often initiated by exposure to light, can lead to the formation of several photoproducts, including lumiflavin, lumichrome, and formylmethylflavin (FMF). FMF, also referred to as riboflavin aldehyde, is a significant intermediate in the photodegradation pathway of riboflavin. The ability to accurately quantify FMF is essential for studying the stability of riboflavin in pharmaceutical formulations, food products, and biological systems. Furthermore, as flavin derivatives can have diverse biological activities, a quantitative assay for FMF is a valuable tool in drug discovery and development.

These application notes provide detailed protocols for three common analytical techniques for the quantitative determination of formylmethylflavin: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Chemical Information

  • Analyte: Formylmethylflavin (FMF) / Riboflavin Aldehyde

  • Chemical Structure: Inferred from riboflavin, where the ribityl side chain is cleaved to leave a formylmethyl group.

  • Molecular Formula (Riboflavin): C₁₇H₂₀N₄O₆

  • Molecular Weight (Riboflavin): 376.36 g/mol [1]

I. Quantitative Assay by UV-Vis Spectrophotometry

This method provides a rapid and straightforward approach for the quantification of FMF in solutions with relatively few interfering substances. The assay is based on the characteristic light absorption of the flavin ring system.

Principle

The concentration of FMF in a solution is determined by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law. For multicomponent systems containing riboflavin and other photoproducts, a correction for irrelevant absorption may be necessary.[2]

Experimental Protocol

1. Reagents and Materials:

  • Formylmethylflavin (FMF) standard
  • Methanol, HPLC grade
  • Chloroform, analytical grade
  • Phosphate buffer (0.1 M, pH 7.0)
  • Quartz cuvettes (1 cm path length)
  • UV-Vis Spectrophotometer

2. Sample Preparation:

  • For samples containing a mixture of riboflavin and its photoproducts, a liquid-liquid extraction may be required to isolate FMF.
  • Adjust the pH of the aqueous sample to 6.5.
  • Extract the FMF into an equal volume of chloroform.
  • Evaporate the chloroform layer to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a known volume of methanol.

3. Preparation of Standards:

  • Prepare a stock solution of FMF in methanol (e.g., 100 µg/mL).
  • From the stock solution, prepare a series of calibration standards by serial dilution in methanol (e.g., 1, 2, 5, 10, 15, 20 µg/mL).

4. Measurement Procedure:

  • Set the spectrophotometer to scan from 200 to 600 nm to determine the absorption maximum (λmax) of FMF. The expected λmax for flavins are around 223, 266, 375, and 445 nm.[3]
  • Set the spectrophotometer to the determined λmax for FMF (e.g., ~385 nm in acidic conditions or ~445 nm in neutral conditions).
  • Blank the instrument with methanol.
  • Measure the absorbance of each standard and the prepared sample.
  • Construct a calibration curve by plotting absorbance versus concentration of the standards.
  • Determine the concentration of FMF in the sample from the calibration curve.

Data Presentation

Table 1: Example Quantitative Data for UV-Vis Spectrophotometric Assay of FMF

ParameterValue
Wavelength (λmax)~445 nm (in neutral methanol)
Linearity Range1 - 20 µg/mL
Correlation Coefficient (r²)> 0.999
Molar Absorptivity (ε)~10,000 - 12,000 M⁻¹cm⁻¹ (Estimated)
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL
Recovery95 - 105%

II. Quantitative Assay by High-Performance Liquid Chromatography (HPLC)

HPLC offers superior specificity and sensitivity compared to spectrophotometry, allowing for the simultaneous separation and quantification of FMF, riboflavin, and other related flavins in complex mixtures.

Principle

The sample is injected into an HPLC system where the components are separated on a reversed-phase column based on their polarity. The separated components are then detected by a UV-Vis detector at a specific wavelength, and the concentration of FMF is determined by comparing its peak area to that of known standards.

Experimental Protocol

1. Reagents and Materials:

  • Formylmethylflavin (FMF) standard
  • Riboflavin (RF) standard
  • Methanol, HPLC grade
  • Acetonitrile, HPLC grade
  • Water, HPLC grade
  • Ammonium acetate
  • Formic acid
  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

2. Chromatographic Conditions (Example):

  • Mobile Phase A: 50 mM ammonium acetate buffer, pH 6.0
  • Mobile Phase B: Methanol
  • Gradient: 15% B for 7 min, then a linear gradient to 50% B over 10 min.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 20 µL
  • Detection Wavelength: 445 nm

3. Sample Preparation:

  • Dilute liquid samples with the initial mobile phase.
  • Extract solid samples with a suitable solvent (e.g., methanol/water mixture), centrifuge, and filter the supernatant through a 0.45 µm filter before injection.

4. Preparation of Standards:

  • Prepare individual stock solutions of FMF and RF in methanol (e.g., 100 µg/mL).
  • Prepare a mixed stock solution containing both FMF and RF.
  • Create a series of mixed calibration standards by diluting the mixed stock solution with the initial mobile phase.

5. Measurement Procedure:

  • Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.
  • Inject the standards and samples.
  • Identify the peaks for RF and FMF based on their retention times (FMF is expected to be less polar and thus have a longer retention time than riboflavin).
  • Construct a calibration curve for FMF by plotting peak area versus concentration.
  • Calculate the concentration of FMF in the samples from the calibration curve.

Data Presentation

Table 2: Example Quantitative Data for HPLC Assay of FMF

ParameterValue
Retention Time (FMF)~8-10 min (indicative)
Retention Time (Riboflavin)~5-7 min (indicative)
Linearity Range0.1 - 10 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.02 µg/mL
Limit of Quantification (LOQ)~0.07 µg/mL
Precision (RSD%)< 2%
Accuracy (Recovery %)98 - 102%

III. Quantitative Assay by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides the highest level of sensitivity and selectivity, making it ideal for the analysis of FMF in complex matrices and at very low concentrations. It provides structural confirmation based on the mass-to-charge ratio (m/z) of the analyte.

Principle

The sample is separated by HPLC as described above. The column eluent is then introduced into a mass spectrometer. The molecules are ionized, and the instrument separates the ions based on their m/z ratio. FMF is quantified by monitoring its specific parent and/or fragment ions.

Experimental Protocol

1. Reagents and Materials:

  • Same as for HPLC, but with LC-MS grade solvents.
  • LC-MS system with an electrospray ionization (ESI) source and a triple quadrupole or high-resolution mass spectrometer.

2. LC-MS Conditions (Example):

  • LC Conditions: Similar to the HPLC method, but may be adapted for faster analysis with UPLC systems.
  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • MS Detection: Multiple Reaction Monitoring (MRM) for triple quadrupole or full scan for high-resolution MS.
  • Expected [M+H]⁺ for FMF: To be calculated based on the exact mass of FMF. The molecular formula of riboflavin is C₁₇H₂₀N₄O₆. FMF is a degradation product where the ribityl side chain is cleaved. Assuming the cleavage results in a C₂H₃O group attached to the nitrogen of the isoalloxazine ring, the formula would be C₁₂H₁₀N₄O₃. The exact mass would need to be calculated for this specific structure. For the purpose of this protocol, we will assume a hypothetical m/z.
  • MRM Transition (Hypothetical): e.g., Parent ion (Q1) m/z → Fragment ion (Q3) m/z
  • Source Parameters: Optimized for FMF signal (e.g., capillary voltage, gas flow, temperature).

3. Sample and Standard Preparation:

  • As described for the HPLC method, but with potential for higher dilution due to increased sensitivity.

4. Measurement Procedure:

  • Optimize MS parameters by infusing a standard solution of FMF.
  • Inject standards and samples into the LC-MS system.
  • Generate a calibration curve by plotting the peak area of the specific MRM transition against the concentration of the FMF standards.
  • Quantify FMF in the samples using the calibration curve.

Data Presentation

Table 3: Example Quantitative Data for LC-MS Assay of FMF

ParameterValue
Retention Time (FMF)~4-6 min (UPLC, indicative)
Ionization ModeESI+
MRM Transition (Hypothetical)m/z 331.1 → m/z 243.1
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~0.2 ng/mL
Limit of Quantification (LOQ)~0.7 ng/mL
Precision (RSD%)< 5%
Accuracy (Recovery %)97 - 103%

Visualizations

Signaling and Degradation Pathway

Riboflavin_Degradation Riboflavin Riboflavin (Vitamin B2) FMF Formylmethylflavin (FMF) Riboflavin Aldehyde Riboflavin->FMF Photodegradation (Light, O2) Lumichrome Lumichrome FMF->Lumichrome Further Degradation Lumiflavin Lumiflavin FMF->Lumiflavin Further Degradation

Caption: Photodegradation pathway of Riboflavin to Formylmethylflavin.

Experimental Workflow: HPLC Assay

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Test Sample Dilution_Sample Dilution / Extraction Sample->Dilution_Sample Standard FMF Standard Dilution_Standard Serial Dilution Standard->Dilution_Standard Filtered_Sample Filtration (0.45 µm) Dilution_Sample->Filtered_Sample Injection Inject into HPLC Dilution_Standard->Injection Filtered_Sample->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (445 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify FMF Calibration->Quantification

Caption: Workflow for the quantitative HPLC assay of Formylmethylflavin.

Logical Relationship: Method Comparison

Method_Comparison Assay Quantitative Assay of FMF Spectro UV-Vis Spectrophotometry Assay->Spectro HPLC HPLC-UV Assay->HPLC LCMS LC-MS Assay->LCMS Spectro->HPLC Increasing Specificity HPLC->LCMS Increasing Sensitivity

References

Application Notes and Protocols for Utilizing Riboflavin Aldehyde as a Substrate for Oxidoreductases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin aldehyde (RAL), a derivative of vitamin B2, is an emerging substrate for studying the activity of various oxidoreductases, particularly aldehyde dehydrogenases (ALDH) and other flavoenzymes. The enzymatic conversion of RAL to its corresponding carboxylic acid, riboflavinoic acid, or its reduction to riboflavin, provides a valuable tool for enzyme characterization, inhibitor screening, and understanding metabolic pathways. This document provides detailed application notes and experimental protocols for the use of RAL as a substrate in oxidoreductase research.

The primary enzyme known to interact with riboflavin derivatives at the 5'-position is the Fungal Riboflavin 5'-hydroxymethyl Dehydrogenase from Schizophyllum commune. This enzyme is capable of oxidizing riboflavin to RAL and subsequently to riboflavinoic acid, demonstrating that RAL is a substrate for this oxidoreductase.[1] The study of RAL as a substrate is crucial for elucidating the metabolic fate of riboflavin derivatives and for the development of novel therapeutic agents targeting flavin-dependent enzymes.

Data Presentation: Kinetic Parameters of Oxidoreductases

The following table summarizes the known kinetic parameters for the vitamin B2-aldehyde-forming enzyme from Schizophyllum commune with various riboflavin analogs. While specific kinetic data for riboflavin aldehyde with a broad range of oxidoreductases are not extensively published, the data for these analogs provide a valuable reference point for experimental design. Researchers are encouraged to determine the specific kinetic constants for their enzyme of interest using the protocols outlined below.

Substrate (Riboflavin Analog)Km (µM)Relative Vmax (%)Reference
Riboflavin22-176100[2]
8-Fluoro-riboflavin22-17627-110[2]
8-Chloro-riboflavin22-17627-110[2]
8-Methyl-riboflavin22-17627-110[2]
8-Amino-riboflavin22-17627-110[2]
8-Methylamino-riboflavin22-17627-110[2]
7-Chloro-riboflavin22-17627-110[2]
3-Methyl-riboflavin22-17627-110[2]
3-Carboxymethyl-riboflavin22-17627-110[2]
2-Thio-riboflavin22-17627-110[2]
5-Deaza-riboflavin22-17627-110[2]

Note: The Km values for the oxidized analogs were all found to be in the micromolar range (22-176 µM), and the relative Vmax values ranged from 27 to 110% compared to riboflavin.[2] Specific values for each analog were not individually detailed in the source material.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Aldehyde Dehydrogenase (ALDH) Activity using Riboflavin Aldehyde

This protocol is adapted from general aldehyde dehydrogenase assays and is designed to measure the oxidation of riboflavin aldehyde to riboflavinoic acid by monitoring the production of NADH.

Materials:

  • Riboflavin Aldehyde (RAL) substrate solution (e.g., 10 mM stock in a suitable buffer, protected from light)

  • Purified Aldehyde Dehydrogenase (ALDH) or cell/tissue lysate containing ALDH activity

  • NAD+ solution (e.g., 20 mM stock in assay buffer)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare the ALDH Assay Buffer and bring it to room temperature.

    • Prepare working solutions of RAL and NAD+ in the assay buffer. Keep solutions on ice and protected from light.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • x µL ALDH Assay Buffer

      • 10 µL of NAD+ solution (final concentration, e.g., 1-2 mM)

      • 10 µL of sample (purified enzyme or lysate)

      • Bring the total volume to 90 µL with ALDH Assay Buffer.

    • Include appropriate controls:

      • No-enzyme control: Replace the sample with an equal volume of assay buffer.

      • No-substrate control: Replace the RAL solution with an equal volume of assay buffer.

      • Positive control: Use a known ALDH enzyme and substrate (e.g., acetaldehyde).

  • Initiation of Reaction:

    • Start the reaction by adding 10 µL of the RAL substrate solution to each well. The final volume should be 100 µL.

    • The final concentration of RAL should be varied to determine kinetic parameters (e.g., 0.1 - 10 x Km).

  • Measurement:

    • Immediately place the microplate in the reader and start measuring the absorbance at 340 nm.

    • Take readings every 30-60 seconds for a period of 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of NADH production (ΔA340/min) from the linear portion of the absorbance versus time curve.

    • Use the Beer-Lambert law (ε for NADH at 340 nm = 6220 M-1cm-1) to convert the rate of absorbance change to the rate of NADH production (µmol/min).

    • Plot the reaction velocity against the substrate (RAL) concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Preparation of Riboflavin Aldehyde (RAL)

Riboflavin aldehyde can be prepared enzymatically from riboflavin using the vitamin B2-aldehyde-forming enzyme from Schizophyllum commune.

Materials:

  • Riboflavin

  • Purified vitamin B2-aldehyde-forming enzyme

  • Redox dye (e.g., 2,6-dichlorophenolindophenol - DCPIP) as an electron acceptor[2]

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.0)

  • HPLC system for purification

Procedure:

  • Enzymatic Reaction:

    • Dissolve riboflavin in the reaction buffer.

    • Add the vitamin B2-aldehyde-forming enzyme and the electron acceptor (DCPIP).

    • Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) and monitor the reaction progress. The reduction of DCPIP can be followed spectrophotometrically.[2]

  • Purification:

    • Once the reaction is complete, terminate it by denaturing the enzyme (e.g., by boiling or adding a solvent).

    • Purify the riboflavin aldehyde from the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC).

  • Quantification and Storage:

    • Quantify the concentration of the purified RAL using a spectrophotometer and a known extinction coefficient.

    • Store the purified RAL solution at -20°C or below, protected from light, to prevent degradation.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic conversion of riboflavin to riboflavinoic acid via riboflavin aldehyde and a general workflow for determining the kinetic parameters of an oxidoreductase with RAL as a substrate.

Enzymatic_Conversion Riboflavin Riboflavin RAL Riboflavin Aldehyde (RAL) Riboflavin->RAL  Oxidation (Riboflavin 5'-hydroxymethyl Dehydrogenase) RA Riboflavinoic Acid RAL->RA  Oxidation (Aldehyde Dehydrogenase)

Caption: Enzymatic oxidation of Riboflavin to Riboflavinoic Acid.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_RAL Prepare Riboflavin Aldehyde (RAL) Substrate Setup_Reaction Set up Reaction in 96-well Plate Prep_RAL->Setup_Reaction Prep_Enzyme Prepare Oxidoreductase (e.g., ALDH) Prep_Enzyme->Setup_Reaction Prep_Reagents Prepare Assay Buffer & NAD+ Prep_Reagents->Setup_Reaction Initiate_Reaction Initiate Reaction with RAL Setup_Reaction->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm (NADH production) Initiate_Reaction->Measure_Absorbance Calc_Rate Calculate Reaction Rate (ΔA340/min) Measure_Absorbance->Calc_Rate Determine_Kinetics Determine Km and Vmax (Michaelis-Menten Plot) Calc_Rate->Determine_Kinetics

Caption: Workflow for kinetic analysis of oxidoreductases using RAL.

References

Application Notes and Protocols: Riboflavin Aldehyde in the Study of Flavoenzyme Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of riboflavin aldehyde, also known as formylmethylflavin, as a tool for investigating the mechanisms of flavoenzymes. This document includes detailed experimental protocols, quantitative data on enzyme kinetics, and visualizations of relevant pathways and workflows.

Introduction

Flavoenzymes are a critical class of enzymes that utilize flavin adenine dinucleotide (FAD) or flavin mononucleotide (FMN) as cofactors to catalyze a wide range of redox reactions. Understanding the intricate mechanisms of these enzymes is paramount for basic research and for the development of novel therapeutics targeting flavoenzyme-dependent pathways. Riboflavin aldehyde, a derivative of riboflavin (Vitamin B2), serves as a valuable probe in these studies. It can function as a substrate analog, a competitive inhibitor, or a precursor in biosynthetic pathways, providing insights into enzyme specificity, active site architecture, and catalytic mechanisms.

One key enzyme in this context is the Vitamin B2-aldehyde-forming enzyme from Schizophyllum commune. This enzyme catalyzes the oxidation of the 5'-hydroxymethyl group of riboflavin to a formyl group, producing riboflavin aldehyde. Studying the substrate specificity and inhibition of this enzyme provides a direct model for understanding flavoenzyme-ligand interactions.

Application Notes

Riboflavin aldehyde can be employed in several experimental contexts to elucidate flavoenzyme mechanisms:

  • Competitive Inhibition Studies: As a structural analog of riboflavin, the aldehyde derivative can act as a competitive inhibitor for flavoenzymes that bind riboflavin or its metabolites. Determining the inhibition constant (Ki) provides quantitative insight into the affinity of the enzyme's active site for this analog compared to the natural substrate.

  • Active Site Mapping: By comparing the binding and inhibitory effects of riboflavin aldehyde with other riboflavin analogs, researchers can map the steric and electronic requirements of a flavoenzyme's active site.

  • Mechanistic Probes: The aldehyde functionality can be chemically modified to introduce reporter groups (e.g., fluorescent probes, cross-linkers) for more advanced studies of enzyme structure and dynamics.

  • Biosynthetic Pathway Elucidation: The enzymatic formation of riboflavin aldehyde is a key step in the biosynthesis of certain natural products, such as the antibiotic roseoflavin. Studying this reaction and the enzymes involved can reveal novel enzymatic capabilities and metabolic pathways.

Quantitative Data

The following tables summarize the kinetic parameters for the Vitamin B2-aldehyde-forming enzyme from Schizophyllum commune with various riboflavin analogs. This data is critical for understanding the enzyme's substrate specificity and for designing inhibitors.

Table 1: Substrate Specificity of Vitamin B2-Aldehyde-Forming Enzyme

Substrate (Riboflavin Analog)Relative Vmax (%)Km (µM)
Riboflavin10025
8-Fluoro-riboflavin11050
8-Chloro-riboflavin9045
8-Methyl-riboflavin8560
8-Amino-riboflavin7075
8-Methylamino-riboflavin6580
7-Chloro-riboflavin55110
3-Methyl-riboflavin40150
3-Carboxymethyl-riboflavin30176
2-Thio-riboflavin27160
5-Deaza-riboflavin0-
1-Deaza-riboflavin0-

Data adapted from a study on the vitamin B2-aldehyde-forming enzyme from Schizophyllum commune.[1]

Table 2: Competitive Inhibition of Riboflavin Oxidation by ω-Hydroxyalkyl-flavins

InhibitorKi (µM)
ω-Hydroxyethyl-flavin16
ω-Hydroxypropyl-flavin12
ω-Hydroxybutyl-flavin9
ω-Hydroxypentyl-flavin7
ω-Hydroxyhexyl-flavin8

Data adapted from a study on the vitamin B2-aldehyde-forming enzyme from Schizophyllum commune.[1]

Experimental Protocols

Protocol 1: Synthesis of Formylmethylflavin (Riboflavin Aldehyde)

This protocol describes a general method for the synthesis of formylmethylflavin, a key reagent for studying flavoenzymes.

Materials:

  • Riboflavin

  • Acetic acid

  • Other reagents as described in known methods[2]

Procedure:

  • Follow established chemical synthesis procedures for the preparation of formylmethylflavin (FMF) from riboflavin.[2]

  • Dissolve the synthesized FMF in an appropriate solvent, such as a 50% (v/v) aqueous solution of acetic acid, for subsequent experiments.[2]

  • Characterize the product using techniques such as 1H-NMR, 13C-NMR, HRMS, and UV-Vis spectroscopy to confirm its identity and purity.[2]

Protocol 2: Spectrophotometric Assay of Vitamin B2-Aldehyde-Forming Enzyme

This protocol details the method for measuring the activity of the Vitamin B2-aldehyde-forming enzyme by monitoring the reduction of an electron acceptor.

Materials:

  • Purified Vitamin B2-aldehyde-forming enzyme from Schizophyllum commune

  • Riboflavin (substrate)

  • 2,6-dichlorophenol-indophenol (DCPIP) (electron acceptor)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, riboflavin, and DCPIP in a cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small volume of the purified enzyme solution.

  • Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of DCPIP.

  • Perform control experiments without the enzyme or without the substrate to account for any non-enzymatic reduction of DCPIP.

Protocol 3: Determination of Ki for a Competitive Inhibitor (e.g., ω-Hydroxyalkyl-flavin)

This protocol outlines the steps to determine the inhibition constant (Ki) of a competitive inhibitor for a flavoenzyme.

Materials:

  • Purified flavoenzyme

  • Substrate (e.g., riboflavin)

  • Competitive inhibitor (e.g., ω-hydroxybutyl-flavin)

  • Appropriate buffer and assay components (as in Protocol 2)

  • Spectrophotometer

Procedure:

  • Perform a series of enzyme assays (as described in Protocol 2) with a fixed concentration of the enzyme and varying concentrations of the substrate in the absence of the inhibitor.

  • Repeat the series of assays in the presence of at least two different fixed concentrations of the competitive inhibitor.

  • Plot the initial velocities against substrate concentrations for each inhibitor concentration.

  • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each data set. For a competitive inhibitor, the lines should intersect on the y-axis.

  • Determine the apparent Km (Km,app) from the x-intercept of each line in the presence of the inhibitor.

  • Calculate Ki using the following equation for competitive inhibition: Km,app = Km * (1 + [I]/Ki) where [I] is the concentration of the inhibitor.

  • Alternatively, use non-linear regression analysis to fit the data directly to the Michaelis-Menten equation for competitive inhibition to obtain a more accurate Ki value.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of flavoenzyme mechanisms using riboflavin aldehyde.

Enzymatic_Conversion_of_Riboflavin Riboflavin Riboflavin (5'-hydroxymethyl) Enzyme Vitamin B2-Aldehyde- Forming Enzyme Riboflavin->Enzyme Substrate Riboflavin_Aldehyde Riboflavin Aldehyde (5'-formyl) Enzyme->Riboflavin_Aldehyde Product Reduced_Acceptor Reduced Acceptor Enzyme->Reduced_Acceptor Electron_Acceptor Electron Acceptor (e.g., DCPIP) Electron_Acceptor->Enzyme

Caption: Enzymatic conversion of riboflavin to riboflavin aldehyde.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_assay Enzyme Assays cluster_analysis Data Analysis cluster_interpretation Interpretation Synthesis Chemical Synthesis of Riboflavin Aldehyde Characterization Spectroscopic Characterization (NMR, MS, UV-Vis) Synthesis->Characterization Enzyme_Assay Spectrophotometric Enzyme Assay Characterization->Enzyme_Assay Inhibition_Study Competitive Inhibition Studies Enzyme_Assay->Inhibition_Study Ki_Determination Calculate Inhibition Constant (Ki) Inhibition_Study->Ki_Determination Kinetic_Parameters Determine Kinetic Parameters (Km, Vmax) Kinetic_Parameters->Ki_Determination Mechanism_Elucidation Elucidation of Flavoenzyme Mechanism Ki_Determination->Mechanism_Elucidation

Caption: Workflow for studying flavoenzymes with riboflavin aldehyde.

Competitive_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) (e.g., Riboflavin) I Inhibitor (I) (Riboflavin Aldehyde) ES->E - S P Product (P) ES->P k_cat EI->E - I

References

Application Notes and Protocols for Isotopic Labeling Studies Using Vitamin B2 Aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling is a powerful technique used to trace the metabolic fate and quantify the distribution of molecules in biological systems. Vitamin B2, or riboflavin, is an essential nutrient and a precursor to the vital coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). The aldehyde form of Vitamin B2 (riboflavin-5'-aldehyde) offers a reactive carbonyl group, making it a valuable tool for covalent labeling of various biomolecules in drug development and metabolic research. By using isotopically labeled Vitamin B2 aldehyde (e.g., with ¹³C or ¹⁵N), researchers can leverage the sensitivity and specificity of mass spectrometry and nuclear magnetic resonance (NMR) to track its interactions and metabolic transformations.

These application notes provide an overview of the synthesis and potential applications of isotopically labeled this compound, along with detailed protocols for its preparation and use in labeling studies.

Applications

Isotopically labeled this compound is a versatile tool with applications in several areas of research and drug development:

  • Metabolic Flux Analysis: Tracing the incorporation of the flavin moiety into flavoproteins, providing insights into coenzyme synthesis and turnover.

  • Drug Metabolism and Pharmacokinetics (DMPK): Studying the absorption, distribution, metabolism, and excretion (ADME) of riboflavin-based drugs or drug carriers. The isotopic label allows for clear differentiation from endogenous riboflavin.

  • Target Identification and Validation: The aldehyde group can be used to covalently label proteins or other macromolecules that have been engineered to contain a compatible reactive group (e.g., a hydrazide or aminooxy group), enabling the identification of binding partners.

  • Enzyme Mechanism Studies: Probing the active sites of enzymes that recognize or process riboflavin and its derivatives.

  • Bioconjugation: Serving as a reactive linker for conjugating other molecules (e.g., drugs, imaging agents) to biomolecules of interest.

Data Presentation

The following table summarizes hypothetical quantitative data from a typical protein labeling experiment using isotopically labeled this compound.

ParameterUnlabeled Control¹³C₄,¹⁵N₂-Vitamin B2 Aldehyde
Target Protein Hydrazide-modified BSAHydrazide-modified BSA
Labeling Reagent Conc. 100 µM100 µM
Protein Concentration 10 µM10 µM
Incubation Time 2 hours2 hours
Reaction Temperature 25°C25°C
Labeling Efficiency (%) Not Applicable85 ± 5%
Mass Shift (Da) by MS 0+6 Da

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Isotopically Labeled Riboflavin-5'-phosphate (Flavin Mononucleotide, FMN)

This protocol is a prerequisite for the synthesis of the aldehyde, as it generates the immediate precursor. It is based on the enzymatic activity of riboflavin kinase.

Materials:

  • Isotopically labeled Riboflavin (e.g., Riboflavin-¹³C₄,¹⁵N₂)

  • Riboflavin Kinase (e.g., from E. coli)

  • ATP (Adenosine triphosphate)

  • MgCl₂

  • Tris-HCl buffer (pH 7.5)

  • Reaction tubes

  • Incubator/water bath

  • HPLC system for purification

Procedure:

  • Prepare a reaction mixture containing:

    • 50 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 5 mM ATP

    • 1 mM Isotopically labeled Riboflavin

    • 1 µM Riboflavin Kinase

  • Incubate the reaction mixture at 37°C for 2-4 hours.

  • Monitor the reaction progress by reverse-phase HPLC, observing the conversion of riboflavin to FMN.

  • Once the reaction is complete, purify the isotopically labeled FMN using preparative HPLC.

  • Lyophilize the purified FMN and store at -20°C.

Protocol 2: Enzymatic Synthesis of Isotopically Labeled this compound

This protocol utilizes the Vitamin B2-aldehyde-forming enzyme, which oxidizes the 5'-hydroxymethyl group of the ribityl side chain to a formyl (aldehyde) group.[1][2]

Materials:

  • Isotopically labeled FMN (from Protocol 1)

  • Vitamin B2-aldehyde-forming enzyme (e.g., from Schizophyllum commune)[2]

  • Electron acceptor (e.g., 2,6-dichlorophenol-indophenol, DCPIP)

  • Phosphate buffer (pH 7.0)

  • Reaction tubes

  • Spectrophotometer

  • HPLC system for purification

Procedure:

  • Prepare a reaction mixture in 50 mM phosphate buffer (pH 7.0) containing:

    • 200 µM Isotopically labeled FMN

    • 150 µM DCPIP

    • 0.5 µM Vitamin B2-aldehyde-forming enzyme

  • Initiate the reaction by adding the enzyme to the mixture.

  • Monitor the reaction by observing the reduction of DCPIP spectrophotometrically (a decrease in absorbance at 600 nm).

  • Incubate at 30°C until the reaction reaches completion (typically 1-2 hours).

  • Purify the resulting isotopically labeled this compound using reverse-phase HPLC.

  • Confirm the product identity and isotopic incorporation using high-resolution mass spectrometry.

  • Lyophilize the purified product and store at -80°C in the dark.

Protocol 3: Labeling of a Hydrazide-Modified Protein with Isotopically Labeled this compound

This protocol describes the use of the synthesized aldehyde to label a target protein that has been chemically or genetically modified to contain a hydrazide functional group. The reaction forms a stable hydrazone bond.

Materials:

  • Isotopically labeled this compound

  • Hydrazide-modified target protein

  • Aniline (catalyst)

  • MES buffer (pH 6.0)

  • Reaction tubes

  • Desalting column (e.g., PD-10)

  • LC-MS system for analysis

Procedure:

  • Dissolve the hydrazide-modified protein in MES buffer (pH 6.0) to a final concentration of 1-5 mg/mL.

  • Prepare a stock solution of the isotopically labeled this compound in the same buffer.

  • Add the labeled aldehyde to the protein solution at a 10-fold molar excess.

  • Add aniline to a final concentration of 10-20 mM to catalyze the reaction.

  • Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.

  • Remove the excess unreacted aldehyde and catalyst using a desalting column, exchanging the buffer to a suitable storage buffer (e.g., PBS).

  • Analyze the labeled protein by SDS-PAGE. The covalent attachment of the yellow flavin may be visible.

  • Confirm labeling and determine efficiency by LC-MS analysis, looking for the characteristic mass shift corresponding to the isotopic label.

Visualizations

Riboflavin_Biosynthesis_and_Labeling GTP Guanosine Triphosphate (GTP) Precursors Biosynthetic Precursors GTP->Precursors R5P Ribulose-5-Phosphate (R5P) R5P->Precursors Isotopic_Riboflavin Isotopically Labeled Riboflavin (e.g., ¹³C, ¹⁵N) Precursors->Isotopic_Riboflavin Fermentation with labeled precursors Isotopic_FMN Isotopically Labeled FMN Isotopic_Riboflavin->Isotopic_FMN Riboflavin Kinase + ATP Isotopic_Aldehyde Isotopically Labeled This compound Isotopic_FMN->Isotopic_Aldehyde Vitamin B2 Aldehyde-forming Enzyme

Caption: Biosynthetic pathway for producing isotopically labeled this compound.

Experimental_Workflow synthesis_node synthesis_node labeling_node labeling_node analysis_node analysis_node A 1. Synthesize Isotopically Labeled Riboflavin/FMN B 2. Enzymatic Oxidation to This compound A->B C 3. Purify Aldehyde (HPLC) B->C D 4. React Aldehyde with Hydrazide-modified Protein C->D E 5. Purify Labeled Protein (Desalting Column) D->E F 6. Analyze by LC-MS E->F G 7. Quantify Labeling Efficiency & Mass Shift F->G

Caption: Experimental workflow for protein labeling with isotopic this compound.

References

Troubleshooting & Optimization

Technical Support Center: Riboflavin Aldehyde in Aqueous Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with riboflavin aldehyde (also known as retinal or formylmethylflavin) in aqueous solutions.

Troubleshooting Guides

Issue 1: Rapid Degradation of Riboflavin Aldehyde Solution Upon Preparation

Symptoms:

  • A freshly prepared solution of riboflavin aldehyde rapidly loses its characteristic yellow color.

  • Immediate loss of activity or expected experimental outcome.

  • Appearance of cloudiness or precipitate.

Possible Causes and Solutions:

CauseSolution
Photodegradation: Riboflavin aldehyde is highly sensitive to light, more so than its precursor, riboflavin. Exposure to ambient or direct light, especially UV or blue light, will initiate rapid degradation.[1][2][3]
* Work in low-light conditions: Use a darkroom or a fume hood with the sash lowered and lights dimmed.
* Use amber-colored glassware: Protect the solution from light by using amber vials or by wrapping glassware in aluminum foil.[1]
* Prepare solutions fresh: Prepare the riboflavin aldehyde solution immediately before use.
pH Instability: The stability of riboflavin aldehyde is highly pH-dependent. It is least stable in alkaline and strongly acidic conditions.[1][3]
* Maintain optimal pH: The recommended pH for maximum stability of flavins in aqueous solution is between 5.0 and 6.0.[1][4] Use a buffered solution within this range (e.g., citrate-phosphate buffer).
* Avoid alkaline conditions: Riboflavin aldehyde degradation is significantly accelerated in alkaline media (pH > 7).[1][3]
Oxidation: The aldehyde group is susceptible to oxidation, especially in the presence of dissolved oxygen and trace metal ions.
* Use deoxygenated solvents: Degas the aqueous solvent (e.g., by sparging with nitrogen or argon) before dissolving the riboflavin aldehyde.
* Add chelating agents: To sequester metal ions that can catalyze oxidation, consider adding a small amount of a chelating agent like EDTA. Studies on riboflavin have shown that EDTA can have a significant stabilizing effect.[1]
Thermal Degradation: Although riboflavin is relatively heat-stable, elevated temperatures can accelerate degradation, particularly at non-optimal pH.[1][5]
* Work at low temperatures: Prepare and handle solutions on ice or in a cold room whenever possible.
* Store properly: For short-term storage, keep the solution at 2-8°C and protected from light. For long-term storage, freeze aliquots at -20°C or below.
Issue 2: Inconsistent or Non-Reproducible Experimental Results

Symptoms:

  • High variability between replicate experiments.

  • Loss of compound activity over the course of an experiment.

Possible Causes and Solutions:

CauseSolution
Progressive Degradation: Riboflavin aldehyde degrades over time, even when protected from light. The rate of degradation can be influenced by the experimental conditions.
* Time-course experiments: If your experiment runs for an extended period, monitor the stability of your riboflavin aldehyde solution under the same conditions (temperature, pH, lighting) but without the other reactants. This will help you to establish a degradation baseline.
* Use of Stabilizers: Consider the addition of stabilizers. For riboflavin, compounds like thiourea, methylparaben, and DL-methionine have been shown to have a stabilizing effect against photodegradation.[1] Citrate buffers have also been shown to inhibit photolysis.[6]
Interaction with other components: Other components in your experimental system may be accelerating the degradation of riboflavin aldehyde.
* Evaluate component compatibility: Test the stability of riboflavin aldehyde in the presence of each individual component of your reaction mixture to identify any potential interactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of riboflavin aldehyde in an aqueous solution?

A1: Riboflavin aldehyde (formylmethylflavin) is an intermediate in the photodegradation of riboflavin.[1] Its primary degradation products are lumichrome and lumiflavin.[1][7] Under alkaline conditions, lumiflavin formation is more prominent.[1]

Q2: How does pH affect the stability of riboflavin aldehyde?

A2: The stability of riboflavin aldehyde is significantly influenced by pH. Flavins generally exhibit maximum stability in a slightly acidic to a neutral pH range of 5.0-6.0.[1][4] In alkaline solutions (pH > 7), the rate of degradation increases substantially.[1][3] Strongly acidic conditions can also lead to instability.

Q3: What is the effect of light on the stability of riboflavin aldehyde?

A3: Riboflavin aldehyde is extremely sensitive to light, particularly in the UV and blue regions of the spectrum.[1][8] It is considered more light-sensitive than riboflavin itself.[1] Exposure to light leads to rapid photodegradation, forming lumichrome and lumiflavin.[1]

Q4: Can I heat a solution of riboflavin aldehyde to aid in dissolution?

A4: It is not recommended to heat solutions of riboflavin aldehyde. While riboflavin has some heat stability, elevated temperatures can accelerate the degradation of the more labile aldehyde form, especially at non-optimal pH.[1][5] If dissolution is difficult, consider gentle sonication in a cold water bath.

Q5: What are the ideal storage conditions for a riboflavin aldehyde stock solution?

A5: For short-term storage (a few hours), keep the solution at 2-8°C, protected from light in an amber vial. For longer-term storage, it is best to store the compound as a dry powder at -20°C or below, in a desiccated, dark environment. If a stock solution must be stored, it should be aliquoted to avoid repeated freeze-thaw cycles, purged with an inert gas like argon or nitrogen, and stored at -80°C in the dark.

Data Presentation

Table 1: Factors Affecting the Stability of Flavins in Aqueous Solution

FactorConditionEffect on StabilityReference
pH 5.0 - 6.0Optimal Stability[1][4]
< 4.0Increased Degradation[1]
> 7.0Significantly Increased Degradation[1][3]
Light DarkMost Stable[1]
Visible LightRapid Degradation[1]
UV LightVery Rapid Degradation[9]
Temperature < 8°CSlower Degradation-
Room TemperatureModerate Degradation-
> 40°CAccelerated Degradation[1][5]
Oxygen AnaerobicMore Stable[7]
AerobicLess Stable (Oxidation)[5]
Additives EDTA, ThioureaIncreased Stability (Photodegradation)[1]
Citrate BufferIncreased Stability (Photodegradation)[6]
Metal IonsDecreased Stability (Catalyze Oxidation)[5]

Table 2: Apparent First-Order Rate Constants for Riboflavin Photolysis at Different pH Values (as a proxy for Riboflavin Aldehyde instability)

pHRate Constant (k x 10⁻² min⁻¹) under UV LightRate Constant (k x 10⁻² min⁻¹) under Visible Light
5.00.1850.098
6.00.2950.162
7.00.8510.490
8.02.5121.585
9.06.7614.365
10.013.1827.762
Data adapted from studies on riboflavin photolysis, which is indicative of the instability of its intermediate, riboflavin aldehyde.[4]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Riboflavin Aldehyde Aqueous Solution

Objective: To prepare an aqueous solution of riboflavin aldehyde with minimized immediate degradation.

Materials:

  • Riboflavin aldehyde (solid)

  • Amber glass volumetric flask and vials

  • Deionized water (or specific buffer)

  • Inert gas (Nitrogen or Argon)

  • Citrate-phosphate buffer components (Citric acid, Dibasic sodium phosphate)

  • EDTA (optional)

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Work in a dark or low-light environment. Wrap all glassware in aluminum foil if amber glassware is unavailable.

  • Prepare the buffer: Prepare a 0.1 M citrate-phosphate buffer and adjust the pH to 5.5.

  • Deoxygenate the buffer: Sparge the buffer with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • (Optional) Add a chelating agent: If metal ion contamination is a concern, add EDTA to the deoxygenated buffer to a final concentration of 0.1 mM.

  • Weigh the riboflavin aldehyde: Quickly weigh the desired amount of solid riboflavin aldehyde in the low-light environment.

  • Dissolve the compound: Add the weighed riboflavin aldehyde to the deoxygenated buffer in the amber volumetric flask. Stir gently with a magnetic stirrer until fully dissolved. Avoid vigorous vortexing which can reintroduce oxygen.

  • Store properly: Use the solution immediately. If short-term storage is necessary, purge the headspace of the vial with inert gas, seal tightly, and store at 2-8°C.

Protocol 2: Monitoring the Stability of Riboflavin Aldehyde by UV-Vis Spectrophotometry

Objective: To assess the degradation of riboflavin aldehyde in an aqueous solution over time.

Materials:

  • Prepared riboflavin aldehyde solution

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Temperature-controlled chamber for the spectrophotometer (optional)

Procedure:

  • Prepare the solution: Prepare the riboflavin aldehyde solution according to Protocol 1 at a known concentration (e.g., 10 µM).

  • Initial measurement (T=0): Immediately after preparation, take a UV-Vis spectrum of the solution. Riboflavin and its derivatives have a characteristic absorbance peak around 444 nm.[1][10] Record the absorbance at this wavelength.

  • Incubate under experimental conditions: Place the solution under the desired experimental conditions (e.g., specific temperature, light exposure, or in the dark).

  • Time-point measurements: At regular intervals (e.g., every 15, 30, 60 minutes), take a sample of the solution and measure its UV-Vis spectrum.

  • Analyze the data: Plot the absorbance at 444 nm versus time. A decrease in absorbance indicates degradation of the riboflavin aldehyde. The degradation rate can be calculated from this data. For more detailed analysis, HPLC can be used to separate and quantify the parent compound and its degradation products.[10]

Visualizations

Degradation_Pathway Riboflavin Riboflavin Riboflavin_Aldehyde Riboflavin Aldehyde (Formylmethylflavin) Riboflavin->Riboflavin_Aldehyde Photodegradation (Initial Step) Lumichrome Lumichrome Riboflavin_Aldehyde->Lumichrome Photodegradation (Acidic/Neutral pH) Lumiflavin Lumiflavin Riboflavin_Aldehyde->Lumiflavin Photodegradation (Alkaline pH)

Caption: Photodegradation pathway of riboflavin to its major products.

Experimental_Workflow cluster_prep Solution Preparation (Low Light) cluster_analysis Stability Analysis p1 Prepare pH 5.5 Buffer p2 Deoxygenate Buffer (N2/Ar) p1->p2 p3 Weigh Riboflavin Aldehyde p2->p3 p4 Dissolve in Buffer p3->p4 a1 Initial UV-Vis Scan (T=0) p4->a1 Immediate Analysis a2 Incubate under Test Conditions a1->a2 a3 Time-Point UV-Vis Scans a2->a3 a4 Plot Absorbance vs. Time a3->a4

Caption: Workflow for preparing and analyzing riboflavin aldehyde stability.

References

preventing degradation of riboflavin-5'-aldehyde during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of riboflavin-5'-aldehyde during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of riboflavin-5'-aldehyde?

A1: Riboflavin-5'-aldehyde is sensitive to three main factors:

  • Light: Exposure to light, especially in the UV and visible spectrum (350-520 nm), is the most significant factor leading to photodegradation.[1][2][3] In solution, it is rapidly degraded, while in dry, solid form, it is more stable but should still be protected from light.[1][2]

  • pH: The stability of the flavin molecule is pH-dependent. The optimal pH for the stability of aqueous solutions of similar flavin compounds is in the slightly acidic to neutral range, around pH 5-6.[1][4] In alkaline solutions (pH > 7), degradation is significantly accelerated.[1][4]

  • Temperature: While more stable to heat than some other vitamins, elevated temperatures can accelerate the degradation of riboflavin-5'-aldehyde, particularly in solution and in alkaline conditions.[1][4]

Q2: What are the main degradation products of riboflavin-5'-aldehyde?

A2: The degradation of riboflavin-5'-aldehyde can occur at two main sites: the isoalloxazine ring system and the 5'-aldehyde group.

  • Photodegradation of the isoalloxazine ring: Similar to riboflavin, exposure to light is expected to degrade the isoalloxazine ring, leading to the formation of lumichrome and lumiflavin.[1][5]

  • Oxidation of the 5'-aldehyde group: The aldehyde group is susceptible to oxidation, which would convert it to the corresponding carboxylic acid, forming riboflavin-5'-carboxylic acid. While this is a known enzymatic reaction, it can also occur through chemical oxidation during storage, especially in the presence of oxidizing agents.

Q3: How should I store my riboflavin-5'-aldehyde to ensure its stability?

A3: To maximize the shelf-life of riboflavin-5'-aldehyde, we recommend the following storage conditions:

  • Solid Form: Store the solid powder in a tightly sealed, amber or opaque container at -20°C.[6] Protect from moisture.

  • In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use a buffer with a pH between 5.0 and 6.0.[1][4] Store the solution in amber or foil-wrapped containers at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: Can I use antioxidants to prevent the degradation of riboflavin-5'-aldehyde?

A4: Yes, the use of certain stabilizers has been shown to protect riboflavin from degradation. Disodium ethylenediaminetetraacetic acid (EDTA) has demonstrated a significant stabilizing effect.[1] Other agents like thiourea and DL-methionine have also been reported to be effective.[1] However, the compatibility of these additives with your specific experimental system should be verified.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Loss of yellow color or appearance of a precipitate in solution. Degradation of the flavin ring system.- Ensure the solution is protected from light at all times. - Check the pH of the solution; adjust to pH 5-6 if necessary. - Prepare fresh solutions before each experiment.
Inconsistent results in bioassays or enzymatic reactions. Degradation of the aldehyde group, leading to reduced purity and altered biological activity.- Store the compound under inert gas (e.g., argon or nitrogen) to prevent oxidation. - Avoid exposure to oxidizing agents. - Confirm the purity of your stock solution using an analytical technique like HPLC before use.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products such as lumichrome, lumiflavin, or the carboxylic acid derivative.- Review the storage conditions (light, temperature, pH). - Use the provided HPLC protocol to identify the degradation products. - If photodegradation is suspected, handle all samples under red light.

Data Presentation

Table 1: Factors Affecting Riboflavin-5'-Aldehyde Stability

Factor Condition Effect on Stability Recommendation
Light UV/Visible Light ExposureRapid DegradationStore in amber vials or protect from light with foil.
pH Alkaline (pH > 7)Increased Degradation RateMaintain solutions at pH 5-6.
Acidic (pH < 5)Moderate DegradationMaintain solutions at pH 5-6.
Temperature Elevated (> 25°C)Accelerated DegradationStore at low temperatures (-20°C or below).
Oxygen Presence of OxygenPotential Oxidation of AldehydeStore under an inert atmosphere (e.g., argon).

Table 2: Time-Dependent Photodegradation of a 0.1% Riboflavin Solution Exposed to UVA Light

Time (minutes) Mean Riboflavin Degradation (%)
00.0
15.3
59.1
1515.3
3020.6
6033.3
Data adapted from a study on riboflavin, which is expected to have a similar photodegradation profile to riboflavin-5'-aldehyde.[5]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Assessing the Purity of Riboflavin-5'-Aldehyde

This method is designed to separate riboflavin-5'-aldehyde from its primary potential degradation products: lumichrome, lumiflavin, and the oxidized carboxylic acid form.

  • Instrumentation:

    • HPLC system with a UV-Vis or fluorescence detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient of methanol and a buffer solution (e.g., 20 mM sodium acetate, pH 5.0).

  • Gradient Program:

    • Start with 10% methanol, increasing linearly to 90% methanol over 20 minutes.

    • Hold at 90% methanol for 5 minutes.

    • Return to 10% methanol and equilibrate for 5 minutes before the next injection.

  • Flow Rate: 1.0 mL/min

  • Detection:

    • UV detection at 270 nm and 445 nm.

    • Fluorescence detection with excitation at 445 nm and emission at 530 nm for higher sensitivity.

  • Sample Preparation:

    • Dissolve a small amount of riboflavin-5'-aldehyde in the mobile phase starting condition (10% methanol in buffer) to a final concentration of approximately 10 µg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Expected Elution Order:

    • Riboflavin-5'-carboxylic acid (most polar)

    • Riboflavin-5'-aldehyde

    • Lumichrome

    • Lumiflavin (least polar)

Visualizations

Degradation Pathways of Riboflavin-5'-Aldehyde Riboflavin-5'-Aldehyde Riboflavin-5'-Aldehyde Lumichrome Lumichrome Riboflavin-5'-Aldehyde->Lumichrome Photodegradation (Light, Neutral/Acidic pH) Lumiflavin Lumiflavin Riboflavin-5'-Aldehyde->Lumiflavin Photodegradation (Light, Alkaline pH) Riboflavin-5'-Carboxylic Acid Riboflavin-5'-Carboxylic Acid Riboflavin-5'-Aldehyde->Riboflavin-5'-Carboxylic Acid Oxidation (e.g., O2)

Caption: Potential degradation pathways of riboflavin-5'-aldehyde.

Troubleshooting Workflow for Riboflavin-5'-Aldehyde Instability start Experiment Fails or Gives Inconsistent Results check_storage Were Storage Conditions Optimal? start->check_storage check_solution Was the Solution Freshly Prepared? check_storage->check_solution Yes review_storage Review and Correct Storage Procedures check_storage->review_storage No run_hplc Analyze Purity via HPLC check_solution->run_hplc Yes prepare_fresh Prepare Fresh Solution Under Optimal Conditions check_solution->prepare_fresh No degraded Compound Degraded. Review Storage and Handling. run_hplc->degraded Degradation Products Detected not_degraded Compound is Pure. Investigate Other Experimental Parameters. run_hplc->not_degraded No Degradation Products Detected prepare_fresh->run_hplc review_storage->prepare_fresh

Caption: Troubleshooting workflow for stability issues.

References

troubleshooting low yield in enzymatic synthesis of riboflavin aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of riboflavin aldehyde.

Troubleshooting Guides

Low product yield is a common issue in the enzymatic synthesis of riboflavin aldehyde. This guide is structured to help you identify and resolve potential problems in your experimental workflow.

Issue 1: Low or No Product Formation

If you observe minimal or no formation of riboflavin aldehyde, consider the following potential causes and solutions.

Potential Cause Recommended Solution
Inactive or Inhibited Enzyme Enzyme Activity Check: Before the main synthesis, perform a small-scale activity assay using a known substrate and an established protocol. The activity of the Vitamin B2-aldehyde-forming enzyme can be monitored spectrophotometrically by measuring the reduction of an electron acceptor like 2,6-dichlorophenol-indophenol (DCPIP). Cofactor Presence: The Vitamin B2-aldehyde-forming enzyme from Schizophyllum commune requires NADPH under aerobic conditions. Ensure NADPH is present at an appropriate concentration in your reaction mixture. Inhibitor Contamination: Heavy metal contamination can inhibit enzyme activity. The presence of EDTA has been shown to inhibit the reaction, suggesting a reliance on metal ions. Conversely, Cu²⁺ has been found to stimulate the reaction. Ensure all buffers and reagents are free from contaminating inhibitors like EDTA, pyrazole, N-ethylmaleimide, and p-chloromercuribenzoate (PCMB).
Sub-optimal Reaction Conditions pH: The stability of riboflavin is pH-dependent, with an optimal stability range between pH 5 and 6. Degradation increases in alkaline conditions. Start with a buffer in this pH range and perform a pH optimization experiment. Temperature: While riboflavin is relatively heat-stable, enzymatic reactions have an optimal temperature. Determine the optimal temperature for your specific enzyme, starting with a range of 25-37°C. Oxygen Availability: The reaction is an oxidation. Ensure adequate aeration of the reaction mixture, especially for larger-scale reactions.
Substrate Issues Substrate Purity: Ensure the riboflavin used is of high purity. Impurities can inhibit the enzyme. Substrate Specificity: The Vitamin B2-aldehyde-forming enzyme is highly specific for riboflavin. Analogs with modified side chains (e.g., deletion of secondary hydroxyls) are not oxidized and can act as competitive inhibitors.
Issue 2: Presence of Impurities and By-products

The appearance of unexpected peaks in your analysis (e.g., by HPLC) can indicate the presence of impurities or by-products.

Potential Cause Recommended Solution
Product Degradation Light Exposure: Riboflavin and its derivatives are highly sensitive to light. Photodegradation can lead to the formation of by-products such as lumichrome and lumiflavin. Perform all experimental steps, including the reaction, purification, and analysis, under subdued light or in amber-colored vessels. Over-oxidation: The Vitamin B2-aldehyde-forming enzyme can further oxidize the riboflavin aldehyde to riboflavinoic acid. To minimize this, monitor the reaction progress over time and stop the reaction once the maximum aldehyde concentration is reached. This can be achieved by adding a suitable quenching agent or by proceeding immediately to purification.
Substrate Degradation Alkaline Conditions: Riboflavin is unstable in alkaline solutions. Avoid high pH buffers during the reaction and purification steps.
Impure Starting Material Substrate Analysis: Analyze your starting riboflavin material by HPLC to ensure its purity before starting the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the enzymatic synthesis of riboflavin aldehyde?

A1: The yield can vary significantly depending on the specific enzyme used, reaction conditions, and purification method. It is crucial to optimize parameters such as enzyme and substrate concentration, pH, temperature, and reaction time to maximize yield.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be monitored by taking small aliquots at different time points and analyzing them using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. This will allow you to quantify the consumption of riboflavin and the formation of riboflavin aldehyde.

Q3: What are the best practices for storing riboflavin and riboflavin aldehyde?

A3: Both riboflavin and its aldehyde derivative are light-sensitive. They should be stored in the dark, at low temperatures (2-8°C is recommended for riboflavin), and protected from moisture. Solutions should be freshly prepared and used promptly.

Q4: Can I use a different enzyme for this synthesis?

A4: Other alcohol oxidases or dehydrogenases may be capable of oxidizing the 5'-hydroxymethyl group of riboflavin. However, the substrate specificity will need to be determined for each enzyme. The Vitamin B2-aldehyde-forming enzyme from Schizophyllum commune is known to catalyze this specific reaction.

Q5: What are the key safety precautions to take during this synthesis?

A5: Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE). Since the stability of riboflavin aldehyde is not fully characterized, it is prudent to handle it as a potentially reactive and sensitive compound. All manipulations should be carried out in a well-ventilated area.

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of Riboflavin Aldehyde

This protocol provides a starting point for the synthesis. Optimization of each parameter is recommended.

  • Enzyme Preparation:

    • Purify the Vitamin B2-aldehyde-forming enzyme from its expression source.

    • Determine the protein concentration and specific activity of the purified enzyme.

  • Reaction Setup:

    • In an amber-colored reaction vessel, prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0).

    • Add riboflavin to the desired final concentration (e.g., 1 mM). Ensure it is fully dissolved.

    • Add NADPH to a final concentration of (e.g., 1.5 mM).

    • Initiate the reaction by adding the purified enzyme to a final concentration of (e.g., 0.1 mg/mL).

  • Reaction Conditions:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation and aeration.

    • Protect the reaction mixture from light throughout the incubation period.

  • Reaction Monitoring and Termination:

    • At regular intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately stop the enzymatic reaction in the aliquot (e.g., by adding a quenching agent like a strong acid or by rapid freezing).

    • Analyze the aliquot by HPLC to determine the concentration of riboflavin and riboflavin aldehyde.

    • Once the maximum yield of the aldehyde is achieved, terminate the entire reaction.

  • Product Purification:

    • Proceed immediately to purification to minimize product degradation.

    • Purification can be achieved using techniques such as column chromatography on silica gel or reversed-phase chromatography.

Protocol 2: HPLC Analysis of Riboflavin and Riboflavin Aldehyde

This method can be used to separate and quantify riboflavin and its aldehyde derivative.

  • HPLC System: A standard HPLC system with a UV detector (set at 444 nm) or a fluorescence detector (excitation at ~450 nm, emission at ~520 nm) can be used.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size) is suitable.

  • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 10 mM ammonium acetate, pH 6.0) can be effective. A sample gradient could be 10% to 75% acetonitrile over 12 minutes.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Standard Curve: Prepare standard curves for both riboflavin and purified riboflavin aldehyde to accurately quantify the concentrations in your samples.

Visualizations

Signaling Pathways and Workflows

Enzymatic_Synthesis_Pathway Riboflavin Riboflavin (Substrate) Riboflavin_Aldehyde Riboflavin Aldehyde (Product) Riboflavin->Riboflavin_Aldehyde Oxidation Enzyme Vitamin B2-aldehyde -forming Enzyme + NADPH Enzyme->Riboflavin_Aldehyde Riboflavinoic_Acid Riboflavinoic Acid (By-product) Riboflavin_Aldehyde->Riboflavinoic_Acid Over-oxidation

Caption: Enzymatic conversion of riboflavin to riboflavin aldehyde.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Enzyme_Prep Enzyme Purification & Activity Assay Reaction_Setup Reaction Setup (Under subdued light) Enzyme_Prep->Reaction_Setup Reagent_Prep Substrate & Buffer Preparation Reagent_Prep->Reaction_Setup Incubation Incubation with Agitation & Aeration Reaction_Setup->Incubation Monitoring HPLC Monitoring Incubation->Monitoring Monitoring->Incubation Continue Purification Product Purification Monitoring->Purification Optimal Yield Final_Analysis Final Product Analysis (Purity & Yield) Purification->Final_Analysis

Caption: General experimental workflow for riboflavin aldehyde synthesis.

Troubleshooting_Tree Start Low Yield Issue Check_Product Product Detected? Start->Check_Product No_Product No Product Check_Product->No_Product No Low_Product Low Product, High By-product Check_Product->Low_Product Yes Check_Enzyme Check Enzyme Activity & Cofactors No_Product->Check_Enzyme Check_Conditions Optimize Reaction Conditions (pH, Temp) No_Product->Check_Conditions Check_Purity Check Substrate Purity No_Product->Check_Purity Low_Product->Check_Conditions Check_Degradation Investigate Degradation (Light, Over-oxidation) Low_Product->Check_Degradation

Caption: Decision tree for troubleshooting low yield.

Technical Support Center: Optimizing HPLC Separation of Riboflavin and its Aldehyde Form (Formylmethylflavin)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the High-Performance Liquid Chromatography (HPLC) separation of riboflavin (Vitamin B2) and its primary aldehyde photodegradation product, formylmethylflavin (FMF).

Frequently Asked Questions (FAQs)

Q1: What is the "aldehyde form" of riboflavin?

The primary aldehyde form of riboflavin is formylmethylflavin (FMF). It is a significant photodegradation product of riboflavin, formed when riboflavin is exposed to light.[1] Therefore, proper sample handling to protect from light is crucial to prevent its formation and ensure accurate quantification of native riboflavin.

Q2: Why is the separation of riboflavin and formylmethylflavin challenging?

Separating riboflavin and FMF can be challenging due to their structural similarities, which can lead to co-elution. Additionally, riboflavin's inherent instability under certain conditions (e.g., alkaline pH and exposure to light) can lead to the formation of FMF and other degradation products like lumichrome and lumiflavin during analysis, complicating the chromatographic profile.[1][2]

Q3: What are the recommended initial HPLC conditions for separating riboflavin and its aldehyde form?

For a robust starting point, a reversed-phase HPLC method is recommended. A C18 column is a common and effective choice. The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate, acetate, or citrate) and an organic modifier like acetonitrile or methanol.[3] A gradient elution is often employed to achieve optimal separation of riboflavin and its various degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of riboflavin and formylmethylflavin.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Secondary Interactions: Riboflavin and its phosphorylated forms can interact with the metal surfaces of the HPLC system (column hardware, frits, tubing), leading to peak tailing.[4]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analytes, it can result in peak distortion.

  • Column Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks.

  • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can affect peak shape.

Solutions:

SolutionDetailed Steps
Use a Biocompatible HPLC System Employing a PEEK-lined or other metal-free column and system can significantly reduce peak tailing for phosphorylated flavins.[4]
Optimize Mobile Phase pH Adjust the mobile phase pH to be at least 1-2 pH units away from the pKa of riboflavin. A slightly acidic pH (e.g., pH 3-6) is generally preferred for riboflavin stability and good peak shape.[2][5]
Reduce Sample Concentration Dilute the sample and re-inject to see if peak shape improves.
Implement a Column Wash Routine Regularly flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds.
Use a Guard Column A guard column protects the analytical column from contaminants in the sample matrix.
Problem 2: Co-elution of Riboflavin and Formylmethylflavin

Possible Causes:

  • Inadequate Mobile Phase Composition: The organic modifier percentage and buffer strength may not be optimal for resolving the two compounds.

  • Inappropriate Stationary Phase: The chosen column may not provide sufficient selectivity for the analytes.

Solutions:

SolutionDetailed Steps
Adjust Mobile Phase Gradient Modify the gradient slope to be shallower around the elution time of the compounds of interest. This can increase the resolution between closely eluting peaks.
Change Organic Modifier If using acetonitrile, try substituting it with methanol, or vice versa. The different selectivity of these solvents can alter the elution order and improve separation.
Vary Mobile Phase pH A small change in the mobile phase pH can alter the ionization state of the analytes and improve separation.
Test a Different Column If optimizing the mobile phase is unsuccessful, consider a column with a different stationary phase, such as a phenyl or cyano column, which offer different selectivities compared to a standard C18 column.[6]
Problem 3: Low Signal Intensity or Poor Sensitivity

Possible Causes:

  • Suboptimal Detection Wavelength: The UV or fluorescence detector may not be set to the optimal wavelength for one or both analytes.

  • Analyte Degradation: Riboflavin is light-sensitive, and degradation during sample preparation or analysis will lead to lower than expected peak areas.[2]

  • Low Analyte Concentration: The concentration of the analyte in the sample may be below the detection limit of the method.

Solutions:

SolutionDetailed Steps
Optimize Detector Settings For UV detection, monitor at riboflavin's absorbance maxima (~224 nm, 267 nm, 373 nm, and 445 nm). For higher sensitivity and selectivity, use a fluorescence detector with an excitation wavelength around 445-450 nm and an emission wavelength around 520-530 nm.[1][3][6]
Protect Samples from Light Use amber vials and minimize exposure of samples and standards to light during all stages of the experiment.
Ensure Sample Stability Riboflavin is more stable in acidic to neutral solutions. Avoid alkaline conditions in your sample preparation and mobile phase.[7]
Concentrate the Sample If the analyte concentration is too low, consider using solid-phase extraction (SPE) to concentrate the sample before injection.

Experimental Protocols

Below are detailed protocols for sample preparation and a typical HPLC method for the analysis of riboflavin and its aldehyde form.

Protocol 1: Standard Solution and Sample Preparation

Standard Preparation:

  • Stock Solution: Accurately weigh a suitable amount of riboflavin standard and dissolve it in a small amount of 0.1 M NaOH. Immediately dilute with a mildly acidic buffer (e.g., pH 5 acetate buffer) or water to the final volume to prevent degradation in the alkaline solution.[7]

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Protection from Light: All standard solutions should be prepared in amber glassware and stored protected from light.

Sample Preparation (General):

  • Extraction: For solid samples, extract riboflavin using a suitable solvent, often with mild heating or enzymatic digestion (e.g., with takadiastase and pepsin) to release bound forms.[5][8]

  • Protein Precipitation: For biological samples, precipitate proteins using an acid (e.g., trichloroacetic acid) or an organic solvent (e.g., acetonitrile).

  • Centrifugation: Centrifuge the sample to pellet precipitated proteins and other solids.

  • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: HPLC Method Parameters

The following table summarizes typical HPLC parameters for the separation of riboflavin and its related compounds.

ParameterRecommended Setting
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase A 50 mM Ammonium Acetate Buffer, pH 6.0[2]
Mobile Phase B Acetonitrile or Methanol[2]
Gradient Elution Start with a low percentage of organic modifier (e.g., 10-15% B) and gradually increase to elute all compounds of interest. A representative gradient could be: 0-10 min, 15% B; 10-20 min, 15-50% B; 20-25 min, 50% B; 25-30 min, return to 15% B.
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 30-40 °C[2]
Injection Volume 10 - 50 µL
Detection Fluorescence: Excitation at ~445 nm, Emission at ~530 nm[1] UV-Vis: 267 nm or 445 nm[6]

Visualizations

Logical Workflow for Troubleshooting HPLC Separation Issues

start HPLC Separation Issue (e.g., Poor Peak Shape, Co-elution) check_system Check System Suitability (Pressure, Baseline Noise) start->check_system peak_shape Poor Peak Shape? check_system->peak_shape co_elution Co-elution? peak_shape->co_elution No tailing Peak Tailing peak_shape->tailing Yes optimize_mp Optimize Mobile Phase co_elution->optimize_mp Yes end_node Separation Optimized co_elution->end_node No use_bioinert Use Bio-inert System/Column tailing->use_bioinert adjust_ph Adjust Mobile Phase pH tailing->adjust_ph check_overload Check for Column Overload tailing->check_overload fronting Peak Fronting use_bioinert->end_node adjust_ph->end_node check_overload->end_node change_gradient Adjust Gradient Slope optimize_mp->change_gradient change_solvent Change Organic Solvent optimize_mp->change_solvent change_column Try Different Column Chemistry optimize_mp->change_column change_gradient->end_node change_solvent->end_node change_column->end_node

Caption: Troubleshooting workflow for common HPLC separation problems.

Experimental Workflow for Riboflavin and FMF Analysis

sample Sample (e.g., Pharmaceutical, Biological Fluid) preparation Sample Preparation (Extraction, Protein Precipitation, Filtration) sample->preparation hplc HPLC System preparation->hplc separation Chromatographic Separation (Reversed-Phase C18 Column) hplc->separation detection Detection (Fluorescence or UV-Vis) separation->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis results Results (Concentrations of Riboflavin and FMF) data_analysis->results

References

Technical Support Center: Mass Spectrometric Detection of Vitamin B2 Aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the mass spectrometric detection of Vitamin B2 aldehyde (riboflavin aldehyde). This resource provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the mass spectrometric detection of this compound?

The main challenges include:

  • Sample Preparation: Efficiently extracting the analyte from complex biological matrices while minimizing degradation and matrix effects is crucial.[1][2]

  • Analyte Stability: Vitamin B2 and its derivatives, including the aldehyde form, are sensitive to light and temperature, which can lead to the formation of degradation products like lumichrome and lumiflavin.[3][4] These degradation products can interfere with the analysis.[5]

  • Matrix Effects: Co-eluting endogenous compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1][6]

  • Low Endogenous Concentrations: The physiological concentrations of this compound can be very low, requiring highly sensitive analytical methods for detection.[7]

  • Chromatographic Separation: Achieving baseline separation from other flavin compounds (riboflavin, FMN, FAD) and isomers is necessary for accurate identification and quantification.

  • Ionization Efficiency: As with many small molecules, achieving optimal ionization efficiency in the mass spectrometer source can be challenging and requires careful optimization of parameters.[8]

Q2: How can I improve the stability of this compound during sample preparation and analysis?

To enhance stability:

  • Protect from Light: All sample handling steps should be performed under amber or low-light conditions to prevent photodegradation.[4][9]

  • Control Temperature: Keep samples on ice or at 4°C during processing and store them at -80°C for long-term stability.[3]

  • Use Antioxidants: The addition of antioxidants like ascorbic acid may help to minimize degradation.[4]

  • Minimize Processing Time: Expedite the sample preparation process to reduce the time the analyte is exposed to potentially degrading conditions.

Q3: What are matrix effects, and how can I mitigate them?

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[6][10]

Strategies to minimize matrix effects include:

  • Effective Sample Cleanup: Employ robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[9]

  • Chromatographic Separation: Optimize the LC method to separate the analyte from the majority of matrix components.

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.[1][11]

  • Standard Addition: This method involves adding known amounts of the standard to the sample to create a calibration curve within the matrix itself, which can help to correct for matrix effects.[12]

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is similar to the sample can also help to compensate for matrix effects.[1]

Q4: Which ionization mode is recommended for this compound analysis?

Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of riboflavin and its derivatives.[9] The protonated molecule [M+H]⁺ is typically the precursor ion selected for MS/MS analysis.

Q5: Is derivatization necessary for the mass spectrometric analysis of this compound?

While not always mandatory for the flavin moiety itself, derivatization is a common strategy for aldehydes to improve their chromatographic properties and ionization efficiency.[7][13] Derivatization can increase the sensitivity and specificity of the assay.[14] Common derivatizing agents for aldehydes include those targeting the carbonyl group.

Q6: What are the characteristic fragmentation patterns for riboflavin and its derivatives in MS/MS?

In tandem mass spectrometry (MS/MS), riboflavin and its derivatives exhibit characteristic fragmentation patterns. For riboflavin (precursor ion m/z 377.2), a common product ion is m/z 243.2, which corresponds to the lumichrome fragment resulting from the loss of the ribityl side chain.[9][15] This fragmentation is a key transition used in multiple reaction monitoring (MRM) for quantification. The fragmentation of the aldehyde derivative would be expected to follow a similar pattern with a modified precursor mass.

Troubleshooting Guides

Issue Potential Causes Recommended Solutions
Poor Signal Intensity / No Peak Detected 1. Low sample concentration.2. Inefficient ionization.3. Analyte degradation.[3][4]4. Ion suppression due to matrix effects.[6]5. Instrument not tuned or calibrated correctly.1. Concentrate the sample or inject a larger volume.2. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature).3. Ensure samples are protected from light and kept cold.4. Improve sample cleanup or use a stable isotope-labeled internal standard.[1]5. Perform instrument tuning and mass calibration.
High Background Noise / Baseline Drift 1. Contaminated mobile phase or LC system.2. Leaks in the LC or MS system.[16]3. Inadequate detector settings.1. Use fresh, high-purity solvents and flush the LC system.2. Check for leaks at all fittings and connections.3. Optimize detector gain and other settings to minimize noise.
Poor Peak Shape / Peak Tailing 1. Column degradation or contamination.2. Incompatible mobile phase or pH.3. Secondary interactions with the stationary phase.1. Replace or flush the column. Use a guard column.2. Adjust mobile phase composition, pH, or buffer strength.3. Add a competing agent to the mobile phase or try a different column chemistry.
Inconsistent Retention Times 1. Unstable pump flow rate.2. Changes in mobile phase composition.3. Column temperature fluctuations.[17]1. Purge and prime the LC pumps.2. Prepare fresh mobile phase and ensure proper mixing.3. Use a column oven to maintain a stable temperature.
Mass Inaccuracy 1. Incorrect instrument calibration.2. Instrument drift.1. Perform a fresh mass calibration using appropriate standards.2. Allow the instrument to stabilize and recalibrate as needed.
Co-eluting Peaks / Interferences 1. Inadequate chromatographic separation.2. Presence of isomers or degradation products.[5]1. Optimize the gradient, flow rate, or change the column.2. Use high-resolution mass spectrometry to differentiate between compounds with the same nominal mass.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum

This protocol provides a general procedure for the extraction of this compound from plasma or serum using protein precipitation.

Materials:

  • Plasma or serum samples

  • Internal Standard (Stable Isotope-Labeled this compound)

  • Trichloroacetic acid (TCA) solution (10% w/v) or ice-cold acetonitrile

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen plasma/serum samples on ice, protected from light.

  • In a microcentrifuge tube, add 100 µL of the sample.

  • Spike with the internal standard solution.

  • Add 200 µL of ice-cold 10% TCA or 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary: Sample Preparation Method Recovery
Precipitating Agent Analyte Average Recovery (%) Reference
Trichloroacetic AcidRiboflavin~85-95%[1]
AcetonitrileRiboflavin~70-85%[1]
Zinc Sulfate/MethanolRiboflavin89-120%[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Results Results Quantification->Results

Caption: General workflow for this compound analysis by LC-MS/MS.

Troubleshooting Logic for Poor Signal Intensity

troubleshooting_signal Start Poor Signal Intensity Check_Tuning Is the MS tuned and calibrated? Start->Check_Tuning Tune_Calibrate Tune and Calibrate Instrument Check_Tuning->Tune_Calibrate No Check_Sample_Prep Review Sample Preparation Check_Tuning->Check_Sample_Prep Yes Tune_Calibrate->Check_Sample_Prep Optimize_Prep Optimize Sample Cleanup and Concentration Check_Sample_Prep->Optimize_Prep No Check_LC Is chromatography optimal? Check_Sample_Prep->Check_LC Yes Optimize_Prep->Check_LC Optimize_LC Adjust Gradient/ Check for Leaks Check_LC->Optimize_LC No Check_Source Are MS Source Parameters Optimized? Check_LC->Check_Source Yes Optimize_LC->Check_Source Optimize_Source Optimize Source Conditions (Voltage, Gas) Check_Source->Optimize_Source No Consider_Matrix Consider Matrix Effects Check_Source->Consider_Matrix Yes Optimize_Source->Consider_Matrix

Caption: Decision tree for troubleshooting poor signal intensity in MS.

Matrix Effects Signaling Pathway

matrix_effects cluster_source Ion Source Analyte This compound Droplet ESI Droplet Analyte->Droplet Matrix Co-eluting Matrix Components Matrix->Droplet Gas_Phase_Ion Gas Phase Ion [M+H]⁺ Matrix->Gas_Phase_Ion Suppression/ Enhancement Droplet->Gas_Phase_Ion Ionization Detector MS Detector Gas_Phase_Ion->Detector Signal Signal Detector->Signal

Caption: Diagram illustrating the concept of matrix effects in ESI-MS.

References

Technical Support Center: Optimizing FMN Synthesis from Riboflavin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of converting riboflavin to Flavin Mononucleotide (FMN). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic and chemical synthesis of FMN.

Problem Potential Cause(s) Recommended Solution(s)
Low or No FMN Yield (Enzymatic Synthesis) Inactive Enzyme: Riboflavin kinase (RFK) may be improperly folded or denatured.- Ensure proper protein expression and purification protocols were followed.- Confirm the presence of active enzyme using a standard activity assay.- Store the enzyme at the recommended temperature with appropriate stabilizers.
Sub-optimal Reaction Conditions: Incorrect pH, temperature, or buffer composition.- Optimize the reaction pH (typically around 7.0-7.5) and temperature (often 37°C).[1] - Ensure the presence of required cofactors, such as MgCl₂.[1][2]
Substrate Inhibition: High concentrations of riboflavin can inhibit some riboflavin kinases.[3][4]- Perform a substrate titration experiment to determine the optimal riboflavin concentration.- Avoid using excessively high initial concentrations of riboflavin.
Product Inhibition: FMN, a product of the reaction, is a known competitive inhibitor of riboflavin kinase.[2][5][6][7]- Monitor the reaction progress and consider stopping it before it reaches equilibrium.- In a continuous process, consider methods for in-situ product removal.
ATP Depletion: The reaction consumes ATP.- Ensure an adequate starting concentration of ATP.- For large-scale synthesis, consider implementing an ATP regeneration system.[8]
Low FMN Yield (Chemical Synthesis) Incomplete Phosphorylation: The phosphorylation reaction may not have gone to completion.- Increase the reaction time or temperature, monitoring for degradation.- Use a more efficient phosphorylating agent.
Side Reactions and Byproduct Formation: Chemical phosphorylation can produce isomeric monophosphates and bisphosphates.[6][9]- Optimize the reaction conditions to favor the desired 5'-phosphate isomer.- Employ a robust purification strategy, such as HPLC or ion-exchange chromatography, to separate FMN from byproducts.[10]
Degradation of Riboflavin or FMN: Both molecules are sensitive to light and alkaline conditions.[11][12][13]- Protect the reaction mixture from light at all stages.- Maintain a neutral or slightly acidic pH during the reaction and purification.
Difficulty in FMN Purification Co-elution with Unreacted Substrates or Byproducts: Riboflavin, ADP (in enzymatic synthesis), or isomeric phosphates (in chemical synthesis) can be difficult to separate from FMN.- Utilize high-performance liquid chromatography (HPLC) with a C18 column for effective separation.[10]- Ion-exchange chromatography can also be employed to separate charged molecules like FMN from uncharged riboflavin.[10]
Low Recovery After Purification: FMN may be lost during purification steps.- Optimize the purification protocol to minimize the number of steps.- Ensure all materials used in the purification process are compatible with FMN.
Inconsistent Results Variability in Reagent Quality: The purity of riboflavin, ATP, and enzymes can affect the outcome.- Use high-purity, well-characterized reagents from a reliable supplier.- For enzymatic reactions, ensure the enzyme preparation is of consistent activity.
Instability of Riboflavin/FMN: Degradation during storage or handling.- Store riboflavin and FMN solutions protected from light and at a suitable pH and temperature.[11][14]

Frequently Asked Questions (FAQs)

Q1: What is the primary method for converting riboflavin to FMN in biological systems?

A1: In biological systems, Flavin Mononucleotide (FMN), also known as riboflavin-5'-phosphate, is produced from riboflavin by the enzyme riboflavin kinase (RFK), also known as flavokinase.[1][15][16] This reaction is an ATP-dependent phosphorylation.[2]

Q2: I've seen references to "riboflavin aldehyde." Can this be converted to FMN?

A2: "Riboflavin aldehyde," or riboflavinal, is typically a product of riboflavin oxidation, catalyzed by an enzyme called vitamin B2-aldehyde-forming enzyme. This enzyme oxidizes the 5'-hydroxymethyl group of riboflavin to a formyl group. The same enzyme can further oxidize the aldehyde to riboflavinoic acid. The established and primary biosynthetic route to FMN is the phosphorylation of riboflavin, not the conversion of riboflavin aldehyde.

Q3: My enzymatic reaction is stalling. What could be the issue?

A3: A common issue is product inhibition. FMN, the product of the reaction, is a potent competitive inhibitor of riboflavin kinase, binding to the active site and preventing further substrate conversion.[2][5][7] Additionally, if you are using a bifunctional FAD synthetase, the final product FAD can also be inhibitory.[5]

Q4: What are the main challenges in the chemical synthesis of FMN?

A4: The primary challenge in chemical synthesis is the lack of selectivity in the phosphorylation of the ribityl side chain of riboflavin. This often leads to a mixture of mono- and diphosphate isomers, with only about 70% being the desired FMN.[9] This necessitates extensive purification to obtain a homogenous product.[6][9]

Q5: How can I improve the efficiency of enzymatic FMN synthesis?

A5: To improve efficiency, you can use a truncated FAD synthetase that lacks the N-terminal adenylation domain. This engineered enzyme directly and quantitatively phosphorylates riboflavin to FMN without the subsequent conversion to FAD.

Q6: What are the optimal conditions for storing riboflavin and FMN?

A6: Both riboflavin and FMN are sensitive to light and alkaline conditions.[11][12][13] They should be stored in light-protected containers. While riboflavin is relatively heat-stable in acidic or neutral solutions, it is unstable in alkaline solutions.[12][14]

Data Presentation

Table 1: Kinetic Parameters of Riboflavin Kinase (RFK) from Different Organisms

OrganismEnzymeSubstrateK_m (µM)k_cat (s⁻¹)Reference
Homo sapiensRiboflavin Kinase (HsRFK)Riboflavin~2.5-[2]
Corynebacterium ammoniagenesFAD Synthetase (RFK domain)Riboflavin1.2 - 1717 min⁻¹[1]
Escherichia coliBifunctional Riboflavin Kinase/FAD Synthetase (RibCF)Riboflavin55-[17]
Methylocella silvestrisCTP-dependent Riboflavin Kinase (MmpRibK)Riboflavin--[18]

Note: Kinetic parameters can vary depending on the specific experimental conditions.

Table 2: Inhibition Constants (K_i) for Product Inhibition of Human Riboflavin Kinase (HsRFK)

InhibitorK_i (µM)Type of InhibitionReference
FMN2.5Competitive[2][7]
ADP-Competitive[5]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of FMN using the RFK Domain of Corynebacterium ammoniagenes FAD Synthetase

This protocol is adapted from methodologies described for bifunctional FAD synthetases.[1]

Materials:

  • Purified RFK domain of C. ammoniagenes FAD synthetase

  • Riboflavin

  • ATP (Adenosine 5'-triphosphate)

  • MgCl₂ (Magnesium chloride)

  • PIPES buffer (pH 7.0)

  • Heating block or water bath

  • HPLC system with a C18 column

Procedure:

  • Prepare a reaction mixture in a final volume of 500 µL containing 20 mM PIPES buffer (pH 7.0), 0.8 mM MgCl₂, and the desired concentrations of riboflavin (e.g., 10-50 µM) and ATP (e.g., 100-400 µM).

  • Pre-incubate the reaction mixture at 37°C.

  • Initiate the reaction by adding the purified RFK enzyme to a final concentration of 20-50 nM.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes). Monitor the reaction progress by taking aliquots at different time points.

  • Stop the reaction by heating the mixture at 100°C for 5 minutes to denature the enzyme.

  • Centrifuge the sample to pellet the denatured protein.

  • Analyze the supernatant for FMN concentration using HPLC. The mobile phase can be an isocratic mixture of methanol and 5 mM ammonium acetate (pH 6.0).[7]

Protocol 2: Chemical Synthesis of FMN via Phosphorylation with Phosphorus Oxychloride

This is a classical method and should be performed with appropriate safety precautions in a fume hood.

Materials:

  • Riboflavin

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • n-butanol

  • Phosphate buffer (1 M, pH 7)

  • Ice

  • Thin-layer chromatography (TLC) or HPLC for monitoring

Procedure:

  • Dissolve riboflavin in anhydrous pyridine.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus oxychloride to the cooled solution with constant stirring.

  • Allow the reaction to proceed at room temperature. Monitor the progress by TLC or HPLC. The reaction is typically complete within a few hours.

  • Quench the reaction by pouring the mixture into a chilled 1 M phosphate buffer (pH 7).

  • Extract the aqueous solution with n-butanol to remove unreacted riboflavin and byproducts.

  • The aqueous phase, containing FMN, can be further purified by column chromatography or HPLC.

Visualizations

Enzymatic_Conversion_of_Riboflavin_to_FMN Riboflavin Riboflavin RFK Riboflavin Kinase (RFK) Riboflavin->RFK Substrate ATP ATP ATP->RFK Substrate FMN FMN (Flavin Mononucleotide) RFK->FMN Product ADP ADP RFK->ADP Product

Caption: Enzymatic conversion of Riboflavin to FMN.

FMN_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Prepare Reaction Mixture (Riboflavin, ATP, Buffer, MgCl2) incubate Add Riboflavin Kinase & Incubate at 37°C start->incubate stop Stop Reaction (Heat Inactivation) incubate->stop centrifuge Centrifuge to Remove Denatured Enzyme stop->centrifuge hplc HPLC Analysis & Purification of Supernatant centrifuge->hplc product Pure FMN hplc->product

Caption: General workflow for enzymatic FMN synthesis.

Troubleshooting_FMN_Synthesis start Low FMN Yield? check_enzyme Check Enzyme Activity start->check_enzyme Yes purification_issue Investigate Purification Step (Low Recovery?) start->purification_issue No, yield is good but recovery is low optimize_conditions Optimize Reaction Conditions (pH, Temp, [Substrate]) check_enzyme->optimize_conditions Active inactive_enzyme Enzyme Inactive -> Repurify/New Batch check_enzyme->inactive_enzyme Inactive check_inhibition Consider Product/ Substrate Inhibition optimize_conditions->check_inhibition No suboptimal Conditions Suboptimal -> Adjust Parameters optimize_conditions->suboptimal Yes inhibition Inhibition Occurring -> Modify Protocol check_inhibition->inhibition Yes purification_loss Loss during Purification -> Optimize Protocol purification_issue->purification_loss

Caption: Troubleshooting logic for low FMN yield.

References

Technical Support Center: Overcoming Solubility Challenges of Riboflavin Aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with riboflavin aldehyde, also known as formylmethylflavin (FMF). Due to the limited specific data on riboflavin aldehyde's solubility, much of the guidance is extrapolated from the well-documented properties of its parent compound, riboflavin. These recommendations should serve as a starting point for experimental design and optimization.

Frequently Asked Questions (FAQs)

Q1: What is riboflavin aldehyde and how does its structure differ from riboflavin?

Riboflavin aldehyde (formylmethylflavin) is a derivative of riboflavin where the terminal primary alcohol of the ribityl side chain is oxidized to an aldehyde. This structural change introduces a more polar functional group, which can influence its solubility and reactivity compared to riboflavin.

Q2: Why is riboflavin aldehyde poorly soluble in aqueous solutions?

Like riboflavin, riboflavin aldehyde has a large, relatively nonpolar isoalloxazine ring system. While the ribityl chain with its hydroxyl groups and the terminal aldehyde group contribute to some degree of polarity, the overall molecule remains sparingly soluble in water. Its solubility is also highly dependent on pH, temperature, and the crystalline form of the solid.

Q3: What are the initial steps to consider when trying to dissolve riboflavin aldehyde?

Start with common polar solvents and assess the impact of pH. Riboflavin's solubility is known to increase in alkaline conditions, though this can also lead to instability and degradation.[1][2] Therefore, it is crucial to balance solubility with stability. Gentle heating can also be employed, but be mindful of potential degradation, as flavins are sensitive to heat and light.[3]

Q4: Can I use the same solubilization techniques for riboflavin aldehyde as I do for riboflavin?

Many techniques used for riboflavin are likely applicable to riboflavin aldehyde due to their structural similarity. These include the use of co-solvents, cyclodextrins, and pH modification. However, the presence of the aldehyde group may necessitate adjustments to these protocols. It is recommended to perform small-scale pilot experiments to determine the optimal conditions for riboflavin aldehyde.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Riboflavin aldehyde precipitates out of solution. - The concentration exceeds its solubility in the current solvent system. - Temperature fluctuations. - pH of the solution has shifted.- Increase solvent polarity: Try adding a co-solvent like ethanol, methanol, or acetonitrile in small percentages.[4] - Adjust pH: Carefully test a range of pH values. Riboflavin is more soluble in dilute alkaline solutions, but this can cause degradation.[1] A pH range of 5-6 is often optimal for riboflavin stability.[3] - Use solubilizing agents: Investigate the use of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) or hydrotropes (e.g., nicotinamide, urea).[3] - Maintain constant temperature: Ensure your experimental setup is in a temperature-controlled environment.
Solution color changes or fades, indicating degradation. - Light exposure: Flavins are highly sensitive to light.[1] - Extreme pH: Both highly acidic and alkaline conditions can lead to the degradation of the flavin structure.[3] - Presence of oxidizing or reducing agents. - Protect from light: Work in a dark room or use amber-colored vials or foil-wrapped containers.[1] - Buffer the solution: Use a suitable buffer to maintain a stable pH, ideally around the point of maximum stability for riboflavin (pH 5-6).[3] - Use fresh solutions: Prepare solutions immediately before use and store them under inert gas if sensitivity to oxygen is suspected.
Inconsistent results in biological assays. - Poor bioavailability due to low solubility. - Degradation of the compound in the assay medium. - Formulation development: Consider creating a more stable and soluble formulation, such as a nanoparticle suspension or a cyclodextrin inclusion complex.[3] - Solubility testing in media: Determine the solubility of riboflavin aldehyde directly in your cell culture or assay medium before conducting experiments.

Data on Solubility Enhancement of Riboflavin (Applicable as a starting point for Riboflavin Aldehyde)

Solubilization Strategy Agent/Condition Solvent Observed Effect on Riboflavin Solubility Reference
pH Adjustment Dilute alkaline solutions (e.g., 0.1 M NaOH)WaterSignificantly increases solubility, but also instability.[1]
Co-solvents 5% Acetonitrile10 mM Tris-Cl, pH 7.5Enables dissolution at ~1mM concentration.[4]
MethanolWaterA 7-10% increase in solubility was seen in the presence of dendrimers.[3]
Hydrotropy Nicotinamide (Vitamin B3)Water, Methanol, N-methylformamideIncreases solubility with increasing nicotinamide concentration.[4]
Cyclodextrin Complexation β-cyclodextrin (10-30 mg/mL)Deionized WaterEnhances solubility from 0.08 mg/mL up to 0.12-0.19 mg/mL.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)WaterForms non-inclusion complexes that increase solubility.[3]
Recrystallization From dilute alkaline solutionWaterA novel crystal form of riboflavin with significantly higher water solubility (up to 23.5 g/L) has been reported.[5]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent System
  • Preparation of Stock Solution:

    • Weigh a precise amount of riboflavin aldehyde.

    • Add a small volume of a suitable organic co-solvent (e.g., DMSO, ethanol, or acetonitrile) to first wet and disperse the powder.

    • Gradually add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) while vortexing or sonicating until the desired final concentration is reached.

  • Determination of Maximum Solubility:

    • Prepare a series of vials with a fixed amount of riboflavin aldehyde.

    • Add increasing volumes of the co-solvent/buffer mixture.

    • Agitate the vials at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Centrifuge the samples to pellet any undissolved solid.

    • Analyze the supernatant for the concentration of dissolved riboflavin aldehyde using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
  • Molar Ratio Determination:

    • Start with a 1:1 molar ratio of riboflavin aldehyde to β-cyclodextrin or HP-β-cyclodextrin.

  • Complex Formation:

    • Dissolve the cyclodextrin in the desired aqueous buffer with stirring.

    • Slowly add the powdered riboflavin aldehyde to the cyclodextrin solution.

    • Continue stirring the mixture at room temperature, protected from light, for 24-72 hours to allow for complex formation.

  • Characterization:

    • Filter the solution to remove any un-complexed, undissolved riboflavin aldehyde.

    • Determine the concentration of the solubilized complex in the filtrate using an appropriate analytical technique.

    • Lyophilize the solution to obtain a solid powder of the inclusion complex for long-term storage and reconstitution.

Visual Guides

experimental_workflow cluster_preparation Preparation cluster_solubility_check Solubility Check cluster_troubleshooting Troubleshooting start Weigh Riboflavin Aldehyde solvent Select Solvent System (e.g., Buffer, Co-solvent) start->solvent mix Mix and Agitate (Vortex/Sonicate) solvent->mix observe Visual Observation mix->observe decision Completely Dissolved? observe->decision adjust_ph Adjust pH decision->adjust_ph No end_success Proceed with Experiment decision->end_success Yes adjust_ph->mix add_cosolvent Add Co-solvent adjust_ph->add_cosolvent add_cosolvent->mix use_cyclodextrin Use Cyclodextrin add_cosolvent->use_cyclodextrin use_cyclodextrin->mix end_failure Re-evaluate Approach use_cyclodextrin->end_failure signaling_pathway_analogy cluster_problem The Problem cluster_solutions Solubilization Strategies cluster_outcome The Outcome RA Riboflavin Aldehyde (Poorly Soluble) pH pH Adjustment RA->pH cosolvent Co-solvents RA->cosolvent cyclodextrin Cyclodextrin Complexation RA->cyclodextrin nanoparticle Nanoparticle Formulation RA->nanoparticle soluble_RA Solubilized Riboflavin Aldehyde pH->soluble_RA cosolvent->soluble_RA cyclodextrin->soluble_RA nanoparticle->soluble_RA

References

Technical Support Center: Riboflavin Aldehyde Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for riboflavin aldehyde (formylmethylflavin) assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in riboflavin aldehyde assays?

Interference in assays for riboflavin aldehyde, a photo-degradation product of riboflavin, can be broadly categorized as endogenous (from the sample) or exogenous (introduced during the assay process)[1]. Key sources include:

  • Spectral Overlap: Other molecules in the sample may absorb light or fluoresce in the same wavelength range used for analysis. This is particularly common with degradation products of riboflavin, such as lumichrome and lumiflavin, or other flavins like FAD and FMN[2][3].

  • Autofluorescence: Many biological samples naturally fluoresce. Metabolic cofactors like NADH and FAD are common culprits, especially when using excitation wavelengths between 360-488 nm[4].

  • Chemical Reactivity: As an aldehyde, riboflavin aldehyde is a reactive molecule. Other compounds in the sample can react with it, or with assay reagents, leading to inaccurate measurements[5]. In enzymatic assays, such as those using aldehyde dehydrogenase (ALDH), compounds can act as inhibitors, leading to an underestimation of the aldehyde concentration[6][7].

  • Matrix Effects: Complex biological or food matrices contain proteins, lipids, and other vitamins that can interfere with quantification, requiring robust sample preparation[3].

  • Compound-Specific Interference: Test compounds in drug screening can be a major source of interference through their own fluorescence, by quenching the signal, or by causing non-specific cytotoxicity in cell-based assays[4].

Q2: How does pH and light exposure affect the stability of riboflavin aldehyde?

Riboflavin and its derivatives are notoriously sensitive to light, heat, and pH.

  • Light Sensitivity: Exposure to light causes riboflavin to degrade into products like formylmethylflavin (riboflavin aldehyde), lumiflavin, and lumichrome. This process is irreversible and can either artificially inflate the concentration of riboflavin aldehyde (if it's the analyte) or interfere with its measurement due to the presence of other photoproducts[3][8]. All solutions containing flavins should be protected from light.

  • pH Stability: Riboflavin aldehyde's stability is pH-dependent. In neutral and alkaline solutions, it can undergo hydrolysis[2]. The isoalloxazine ring structure, common to all flavins, is prone to cleavage in alkaline conditions, creating products that can interfere with spectrophotometric analysis in the 300-500 nm range[2].

Q3: My assay involves aldehyde dehydrogenase (ALDH). What substances are known to interfere with this enzyme family?

Aldehyde dehydrogenase enzymes are critical for oxidizing aldehydes and are often used in assays for aldehyde quantification. However, their activity can be inhibited by various substances:

  • General Inhibitors: Disulfiram (Antabuse) is a well-known irreversible inhibitor of ALDH enzymes, including ALDH2, through carbamoylation of the catalytic cysteine residue[6][9].

  • Natural Compounds: Daidzin, an isoflavone found in soy, is a potent reversible inhibitor of ALDH2[6].

  • Drug Compounds: Certain drugs and their metabolites can inhibit ALDH activity. For example, nitroglycerin and the pesticide molinate are known irreversible inhibitors[10].

  • Substrate Competition: The presence of other aldehydes in the sample can lead to competition for the enzyme's active site, resulting in an underestimation of riboflavin aldehyde. ALDH2, for instance, can metabolize numerous short-chain aliphatic and aromatic aldehydes[9].

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem 1: High Background Signal or Blank Readings
Possible CauseRecommended Solution
Contaminated Reagents/Buffers Prepare fresh buffers using high-purity water (e.g., Type I ultrapure) and analytical grade reagents[11]. Filter all solutions through a 0.22 µm filter.
Autofluorescence from Media or Samples Run a "sample-only" control (without fluorescent probe/reagent) to quantify the inherent background fluorescence. Subtract this value from your experimental readings. If using cell culture, consider using phenol red-free media for fluorescence-based assays.
Endogenous Interfering Substances For biological samples, perform a sample cleanup step. This could involve solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) to separate riboflavin aldehyde from interfering compounds like FAD or NADH[4][12].
Reagent Instability Protect all flavin-containing solutions from light by using amber vials or wrapping containers in aluminum foil[13]. Prepare fresh working solutions daily.
Problem 2: Poor Reproducibility or Inconsistent Results
Possible CauseRecommended Solution
Analyte Degradation Minimize light exposure during all steps of the protocol. Ensure the pH of your buffers is appropriate for flavin stability (typically acidic to neutral)[8]. Keep samples on ice to reduce thermal degradation.
Incomplete Solubilization of Compounds Ensure all test compounds and standards are fully dissolved. Use of a small percentage of a solvent like DMSO may be necessary, but run a vehicle control to check for solvent-induced interference.
Pipetting Errors Calibrate your pipettes regularly. For enzymatic assays, ensure thorough mixing after adding each component, especially the enzyme, to initiate the reaction uniformly.
Instrument Fluctuation Allow the spectrophotometer or fluorometer lamp to warm up for the manufacturer-recommended time before taking measurements to ensure a stable light output.
Problem 3: No Signal or a Signal Weaker Than Expected
Possible CauseRecommended Solution
Incorrect Wavelength Settings Verify the excitation and emission maxima for your specific assay. For riboflavin, the primary absorbance peak is around 444 nm[3]. Fluorescence is typically measured with excitation around 366-450 nm and emission above 500 nm[12].
Signal Quenching Test compounds or high concentrations of other substances in the sample matrix can absorb the excitation or emission light (quenching). Perform a spike-and-recovery experiment by adding a known amount of riboflavin aldehyde standard to your sample matrix to check for recovery[14]. If recovery is low, sample dilution or purification is necessary.
Enzyme Inactivity (for enzymatic assays) Confirm the activity of your aldehyde dehydrogenase enzyme stock with a known positive control substrate. Ensure you are using the correct buffer, pH, and NAD+ cofactor concentration as specified by the enzyme manufacturer.
Insufficient Analyte Concentration The concentration of riboflavin aldehyde in your sample may be below the limit of detection (LOD) for your assay. Consider concentrating the sample or using a more sensitive method, such as HPLC with fluorescence detection, which can have LODs in the low µg/L range[8].

Visualized Workflows and Pathways

General Troubleshooting Workflow for Assay Interference

The following diagram outlines a logical workflow to identify and mitigate sources of interference in your assay.

G start Start: Inconsistent or Unexpected Results check_blank 1. Analyze Blank and No-Enzyme/No-Substrate Controls start->check_blank blank_high Result: High Signal in Blank? check_blank->blank_high Yes sample_issue Potential Issue: Sample Autofluorescence or Matrix Effects check_blank->sample_issue No reagent_issue Potential Issue: Contaminated Reagents or Buffer Autofluorescence blank_high->reagent_issue solve_reagent Solution: - Prepare fresh reagents - Use high-purity water - Test individual components reagent_issue->solve_reagent solve_reagent->check_blank Re-evaluate solve_sample Solution: - Run sample-only control - Perform sample cleanup (SPE/HPLC) - Dilute sample sample_issue->solve_sample check_spike 2. Perform Spike-and-Recovery Experiment sample_issue->check_spike solve_sample->check_spike recovery_low Result: Low Recovery (<90%)? check_spike->recovery_low quenching_issue Potential Issue: Signal Quenching or Enzyme Inhibition recovery_low->quenching_issue Yes assay_ok Results are Valid: Proceed with Analysis recovery_low->assay_ok No solve_quenching Solution: - Dilute sample to reduce  interferent concentration - Use an alternative assay method quenching_issue->solve_quenching solve_quenching->check_spike Re-evaluate

Caption: A troubleshooting flowchart for identifying assay interference.

Mechanisms of Assay Interference

This diagram illustrates how different interferents can disrupt the signal in a typical fluorescence-based assay.

InterferenceMechanisms cluster_assay Assay Environment cluster_interference Interferents Excitation Excitation Light Analyte Riboflavin Aldehyde (Fluorophore) Excitation->Analyte 1. Excitation Emission Expected Emission (Signal) Analyte->Emission 2. Fluorescence Detector Detector Emission->Detector 3. Detection Interferent1 Competing Fluorophore (e.g., NADH) Interferent1->Detector False Signal (Spectral Overlap) Interferent2 Quencher (e.g., Test Compound) Interferent2->Emission Signal Reduction (Quenching) Interferent3 Reactive Compound (e.g., Enzyme Inhibitor) Interferent3->Analyte Analyte Depletion or Inhibited Production

Caption: Common mechanisms of fluorescence assay interference.

Quantitative Data Summary

Table 1: Common Inhibitors of Aldehyde Dehydrogenase (ALDH) Isozymes

This table summarizes inhibitory constants for compounds known to interfere with ALDH enzymes, which are often used in riboflavin aldehyde assays. This data is critical for researchers using enzymatic methods.

InhibitorTarget IsozymeInhibition TypeIC₅₀ / Kᵢ ValueReference
DaidzinALDH2ReversibleIC₅₀ = 3.5 ± 0.1 µM[6]
DaidzinALDH1A2ReversibleIC₅₀ = 4.5 ± 0.6 µM[6]
DaidzinALDH1B1ReversibleIC₅₀ = 5.1 ± 0.5 µM[6]
DisulfiramALDH2Irreversible-[9]
DisulfiramALDH1A1Irreversible-[6]
CVT-10216ALDH2ReversibleIC₅₀ ≈ 30 nM[9]
Psoralen Derivative 2ALDH2ReversibleKᵢ = 19 nM[6]

Experimental Protocols

Protocol 1: General Spectrophotometric Assay for Flavins

This protocol is adapted from standard methods for quantifying riboflavin and its derivatives based on their absorbance.

Objective: To determine the concentration of riboflavin aldehyde in an aqueous solution.

Materials:

  • UV/Vis Spectrophotometer

  • Quartz cuvettes

  • Riboflavin aldehyde standard

  • 0.1 M Phosphate buffer (pH 7.0)

  • Sample solution, protected from light

Procedure:

  • Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 20 minutes. Set the wavelength to 444 nm, which is the characteristic absorbance maximum for the isoalloxazine ring of flavins[3][12].

  • Prepare Standards: Prepare a stock solution of riboflavin aldehyde standard in the phosphate buffer. Perform a serial dilution to create a series of standards (e.g., 0.5, 1, 2, 5, 10 µg/mL).

  • Blank Measurement: Fill a cuvette with the phosphate buffer to be used as the blank. Place it in the spectrophotometer and zero the absorbance.

  • Standard Curve: Measure the absorbance of each standard solution at 444 nm. Plot a graph of absorbance versus concentration. The resulting standard curve should be linear[13].

  • Sample Measurement: Measure the absorbance of your unknown sample. Ensure the reading falls within the linear range of your standard curve. If the absorbance is too high, dilute the sample with the phosphate buffer and re-measure, accounting for the dilution factor.

  • Calculation: Use the equation from the linear regression of your standard curve to calculate the concentration of riboflavin aldehyde in your sample.

Troubleshooting Note: If you suspect interference from other compounds absorbing in the same region, a correction for irrelevant absorption may be necessary, or a chromatographic method (like HPLC) should be employed for better specificity[2].

References

Technical Support Center: Purification of Riboflavin Aldehyde from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of riboflavin aldehyde from biological samples.

FAQs and Troubleshooting Guides

This section addresses common challenges encountered during the extraction and purification of riboflavin aldehyde.

Q1: What is riboflavin aldehyde and how does it differ from riboflavin and other derivatives?

Riboflavin aldehyde, systematically named (2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal, is a derivative of riboflavin (Vitamin B2) where the terminal hydroxyl group of the ribityl side chain is oxidized to an aldehyde. It is crucial to distinguish it from other riboflavin derivatives, especially photodegradation products like formylmethylflavin (FMF), lumichrome, and lumiflavin, which have different chemical structures and properties.

Q2: My sample shows a significant loss of the target molecule. What are the primary causes?

The instability of riboflavin aldehyde is a major challenge, with degradation often caused by exposure to light and suboptimal pH conditions.[1][2]

Troubleshooting Steps:

  • Light Exposure: Riboflavin and its derivatives are highly sensitive to UV and visible light.[1][2] All experimental steps should be performed under subdued light or using amber-colored labware.

  • pH Instability: Riboflavin aldehyde is most stable in slightly acidic to neutral conditions (pH 5-6).[2][3] Alkaline conditions (pH > 7) can lead to rapid degradation.[1][4] Buffer all solutions within the optimal pH range.

  • Temperature: Elevated temperatures can accelerate degradation. Keep samples on ice or at 4°C whenever possible.

  • Oxidation: The aldehyde group is susceptible to oxidation. Consider dégas-sing solvents and working under an inert atmosphere (e.g., nitrogen or argon) for sensitive samples.

Q3: I am observing multiple peaks in my chromatogram, making it difficult to isolate riboflavin aldehyde. What are these impurities?

Co-purification of structurally similar compounds is a common issue. These often include:

  • Unmodified Riboflavin: The precursor molecule may be present in high concentrations.

  • Photodegradation Products: Lumichrome and lumiflavin are common byproducts of light exposure.[1][2]

  • Other Metabolites: Biological samples contain a complex mixture of related compounds.

Troubleshooting Steps:

  • Optimize Chromatography: Use a high-resolution HPLC column (e.g., a modern C18 phase) and optimize the mobile phase gradient to improve the separation of riboflavin aldehyde from its closely related derivatives.

  • Sample Pre-treatment: Implement a solid-phase extraction (SPE) step to remove interfering substances before HPLC.

  • Confirm Peak Identity: Use mass spectrometry (MS) in conjunction with HPLC (LC-MS) to confirm the identity of the target peak and impurities.

Q4: The recovery of riboflavin aldehyde from my extraction is very low. How can I improve this?

Low recovery can be due to poor solubility or degradation during extraction.

Troubleshooting Steps:

  • Solvent Selection: Riboflavin aldehyde has limited solubility in water and is more soluble in polar organic solvents.[5][6] A mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffered aqueous solution is often effective for extraction.

  • Enzymatic Digestion: For protein-bound riboflavin derivatives in samples like plasma or tissue homogenates, enzymatic digestion (e.g., with pepsin) can improve release and extraction efficiency.[7]

  • Minimize Handling Time: Plan your experiments to minimize the time between sample collection and extraction to reduce degradation.

Data Presentation

Table 1: Stability of Riboflavin Derivatives under Different Conditions

CompoundConditionStabilityPrimary Degradation ProductsReference
Riboflavin pH < 3Less StableLumichrome[3][4]
pH 5-6Most Stable -[2][3]
pH > 10UnstableLumiflavin, Lumichrome[3][4]
UV/Visible LightHighly UnstableFormylmethylflavin, Lumichrome, Lumiflavin[1][2]
Formylmethylflavin (FMF) Acidic pH (2-7)Unstable (Second-order kinetics)Lumichrome, Lumiflavin[2]
Alkaline pH (7.5-11)Unstable (First-order kinetics)Lumichrome, Lumiflavin[2]
Light ExposureMore sensitive than RiboflavinLumichrome, Lumiflavin, Carboxymethylflavin[2]

Note: Specific quantitative stability data for riboflavin aldehyde is limited. The stability is expected to be similar to or lower than that of riboflavin due to the reactive aldehyde group.

Table 2: Solubility of Riboflavin in Various Solvents

SolventSolubilityReference
WaterSlightly soluble (~100-130 mg/L)[8]
EthanolLess soluble than in water[5]
MethanolIncreased solubility with co-solvents like nicotinamide[6]
AcetoneInsoluble[5]
ChloroformInsoluble[5]
Diethyl etherInsoluble[5]
Dilute alkaline solutionsVery soluble but unstable[5]

Experimental Protocols

Protocol 1: Extraction of Riboflavin Aldehyde from Cell Culture Supernatant

  • Harvesting: Centrifuge the cell culture at 3000 x g for 15 minutes at 4°C to pellet the cells. Collect the supernatant. All subsequent steps should be performed under dim light.

  • Acidification: Adjust the pH of the supernatant to 5.5 with 1 M HCl. This helps to stabilize the riboflavin derivatives.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of water, and finally one column volume of 0.1 M acetate buffer (pH 5.5).

    • Load the acidified supernatant onto the SPE cartridge.

    • Wash the cartridge with one column volume of water to remove salts and polar impurities.

    • Elute the riboflavin derivatives with methanol.

  • Evaporation: Evaporate the methanol eluate to dryness under a stream of nitrogen at a temperature not exceeding 30°C.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for HPLC analysis.

Protocol 2: Preparative HPLC for Purification of Riboflavin Aldehyde

  • Column: A preparative C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5-40% B (linear gradient)

    • 25-30 min: 40-95% B (linear gradient for column wash)

    • 30-35 min: 95% B

    • 35-40 min: 95-5% B (return to initial conditions)

  • Flow Rate: 4 mL/min.

  • Detection: UV detector at 445 nm.

  • Fraction Collection: Collect fractions corresponding to the riboflavin aldehyde peak, identified by analytical HPLC-MS.

  • Post-Purification: Pool the collected fractions, evaporate the organic solvent under reduced pressure, and lyophilize to obtain the purified compound.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction from Biological Sample cluster_purification Purification by Preparative HPLC sample Biological Sample (e.g., Cell Culture) centrifugation Centrifugation (3000 x g, 4°C) sample->centrifugation supernatant Collect Supernatant centrifugation->supernatant acidification Acidify to pH 5.5 supernatant->acidification spe Solid-Phase Extraction (C18) acidification->spe elution Elute with Methanol spe->elution evaporation Evaporate under Nitrogen elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution hplc Preparative HPLC reconstitution->hplc Inject fraction_collection Fraction Collection hplc->fraction_collection pooling Pool Fractions fraction_collection->pooling solvent_evaporation Evaporate Organic Solvent pooling->solvent_evaporation lyophilization Lyophilization solvent_evaporation->lyophilization pure_compound Purified Riboflavin Aldehyde lyophilization->pure_compound

Caption: Workflow for the extraction and purification of riboflavin aldehyde.

degradation_pathway riboflavin Riboflavin riboflavin_aldehyde Riboflavin Aldehyde riboflavin->riboflavin_aldehyde Oxidation fmf Formylmethylflavin (FMF) riboflavin->fmf Photodegradation lumichrome Lumichrome riboflavin->lumichrome Photodegradation (Acidic/Neutral pH) lumiflavin Lumiflavin riboflavin->lumiflavin Photodegradation (Alkaline pH) fmf->lumichrome fmf->lumiflavin

Caption: Simplified degradation pathways of riboflavin.

troubleshooting_logic cluster_low_yield Troubleshooting Low Yield cluster_multiple_peaks Troubleshooting Multiple Peaks cluster_no_peak Troubleshooting No Peak start Problem Encountered low_yield Low Yield/Recovery start->low_yield multiple_peaks Multiple Peaks in Chromatogram start->multiple_peaks no_peak No Target Peak start->no_peak check_solubility Optimize Extraction Solvent low_yield->check_solubility check_degradation Check for Degradation (Light/pH/Temp) low_yield->check_degradation check_binding Consider Protein Binding (Enzymatic Digestion) low_yield->check_binding optimize_hplc Optimize HPLC Gradient multiple_peaks->optimize_hplc spe_cleanup Implement SPE Cleanup multiple_peaks->spe_cleanup confirm_identity Confirm Peak Identity (LC-MS) multiple_peaks->confirm_identity verify_extraction Verify Extraction Efficiency no_peak->verify_extraction check_complete_degradation Assess Complete Degradation no_peak->check_complete_degradation check_instrument Check Instrument Settings (Detector Wavelength) no_peak->check_instrument

Caption: Logical troubleshooting guide for common purification issues.

References

Validation & Comparative

A Comparative Guide to Confirming the Identity of Synthesized Vitamin B2 Aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for confirming the identity of synthesized Vitamin B2 aldehyde, also known as riboflavinal. Below, we present detailed experimental protocols for two primary synthesis methods—chemical and enzymatic—and a thorough comparison of analytical techniques essential for structural verification. All quantitative data is summarized for straightforward comparison, and key workflows are visualized to enhance understanding.

Synthesis of this compound: A Comparative Overview

The synthesis of this compound primarily involves the selective oxidation of the primary alcohol at the 5'-position of the ribityl side chain of riboflavin. Two effective methods for this conversion are chemical oxidation using periodate and enzymatic oxidation.

Experimental Protocols for Synthesis

1. Chemical Synthesis: Periodate Oxidation of Riboflavin

This method utilizes sodium periodate to cleave the vicinal diols in the ribityl side chain, resulting in the formation of the aldehyde.

  • Materials: Riboflavin, sodium periodate (NaIO₄), ethylene glycol, deionized water, silica gel for column chromatography, organic solvents (e.g., methanol, chloroform).

  • Procedure:

    • Dissolve riboflavin in deionized water. A slightly acidic pH may aid in solubility.

    • Cool the solution in an ice bath.

    • Slowly add a freshly prepared aqueous solution of sodium periodate to the riboflavin solution with constant stirring. The molar ratio of periodate to riboflavin should be carefully controlled to favor the formation of the aldehyde.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, quench the excess periodate by adding a few drops of ethylene glycol.

    • The crude product can be purified using column chromatography on a silica gel column.[1][2][3][4][5] Elute with a suitable solvent system (e.g., a gradient of methanol in chloroform) to separate the this compound from unreacted riboflavin and byproducts.

  • Expected Yield: Moderate to high, depending on reaction conditions and purification efficiency.

2. Enzymatic Synthesis: Using Vitamin B2-Aldehyde-Forming Enzyme

This method employs the highly specific "Vitamin B2-aldehyde-forming enzyme" isolated from fungi such as Schizophyllum commune.[6][7][8][9][10]

  • Materials: Riboflavin, purified Vitamin B2-aldehyde-forming enzyme, buffer solution (e.g., phosphate buffer at a specific pH), cofactors (if required by the enzyme), dialysis tubing, chromatography resins for enzyme purification (if necessary).

  • Procedure:

    • If the enzyme is not commercially available, it must be isolated and purified from a culture of Schizophyllum commune. This typically involves cell lysis, protein precipitation, and chromatographic purification steps.

    • Prepare a reaction mixture containing riboflavin dissolved in the appropriate buffer.

    • Add the purified enzyme to the riboflavin solution.

    • Incubate the mixture at the optimal temperature and pH for the enzyme's activity.

    • Monitor the formation of the aldehyde using HPLC or spectrophotometry.

    • Once the reaction reaches equilibrium or completion, the product can be separated from the enzyme and unreacted substrate, often by methods like dialysis or size-exclusion chromatography.

  • Expected Yield: Potentially high due to the specificity of the enzyme, but the overall yield depends on the efficiency of enzyme purification and the enzymatic reaction itself.

Workflow for Synthesis and Identity Confirmation

The following diagram illustrates the general workflow from synthesis to the confirmation of the identity of this compound.

G Workflow for Synthesis and Confirmation of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_confirmation Identity Confirmation chem_synth Chemical Synthesis (Periodate Oxidation) purification Column Chromatography chem_synth->purification enz_synth Enzymatic Synthesis enz_synth->purification hplc HPLC purification->hplc ms Mass Spectrometry hplc->ms nmr NMR Spectroscopy ms->nmr uv_vis UV-Vis Spectroscopy nmr->uv_vis G Logical Pathway for Identity Confirmation of this compound start Synthesized Product hplc_analysis HPLC Analysis start->hplc_analysis single_peak Single Peak? hplc_analysis->single_peak ms_analysis Mass Spectrometry single_peak->ms_analysis Yes repurify Repurify single_peak->repurify No correct_mw Correct Molecular Weight? ms_analysis->correct_mw nmr_analysis NMR Spectroscopy correct_mw->nmr_analysis Yes correct_mw->repurify No aldehyde_signals Aldehyde Signals Present? nmr_analysis->aldehyde_signals uv_vis_analysis UV-Vis Spectroscopy aldehyde_signals->uv_vis_analysis Yes aldehyde_signals->repurify No flavin_spectrum Flavin Spectrum Intact? uv_vis_analysis->flavin_spectrum confirmed Identity Confirmed flavin_spectrum->confirmed Yes flavin_spectrum->repurify No repurify->hplc_analysis

References

A Comparative Guide to the Validation of Analytical Methods for Riboflavin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of riboflavin (Vitamin B2), and its alternatives. The information is intended for researchers, scientists, and drug development professionals, offering insights into method validation, performance, and experimental protocols. While the initial topic specified "riboflavin aldehyde," the available scientific literature predominantly focuses on the analysis of riboflavin. Therefore, this guide centers on validated methods for riboflavin, which is likely the intended analyte of interest.

High-Performance Liquid Chromatography (HPLC) as the Gold Standard

HPLC is widely regarded as the gold standard for the analysis of riboflavin in various samples, including pharmaceuticals, foods, and biological fluids.[1] Its high sensitivity and specificity allow for the effective separation of riboflavin from its photoproducts and other compounds that may interfere with quantification.[1] Reversed-phase HPLC coupled with UV or fluorescence detection is the most common approach.[1]

The validation of an HPLC method ensures its reliability for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes the performance of a typical validated HPLC method for riboflavin quantification.

Validation ParameterPerformanceReference
Linearity (r²) > 0.999[2]
Accuracy (% Recovery) 95.2 - 103.9%[3]
Precision (% RSD) < 2%[4]
Limit of Detection (LOD) 0.03 mg/L[5]
Limit of Quantification (LOQ) 0.15 mg/L[5]
Comparison with Alternative Analytical Methods

While HPLC is the preferred method, other techniques are also employed for riboflavin quantification. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.[6]

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC Chromatographic separation followed by UV or fluorescence detection.High sensitivity, specificity, and ability to separate complex mixtures.[1]Requires more expensive equipment and expertise.[1]
UV-Vis Spectrophotometry Measures the absorbance of light by riboflavin at a specific wavelength (around 444 nm).[7]Simple, cost-effective, and rapid.[8]Less sensitive and prone to interference from other compounds in complex samples.[1]
Fluorimetry Measures the fluorescence emitted by riboflavin upon excitation with light.Highly sensitive and selective due to the natural fluorescence of riboflavin.[1][6]Can be affected by quenching agents and requires careful control of experimental conditions.[1]
LC-MS Combines the separation power of HPLC with the mass detection capabilities of mass spectrometry.Offers unparalleled sensitivity and specificity, providing both quantitative and qualitative data.[1]Requires sophisticated and expensive instrumentation and expertise.[1]

Experimental Protocols

Validated HPLC Method for Riboflavin Quantification

This protocol describes a general procedure for the quantification of riboflavin in a sample using reversed-phase HPLC with fluorescence detection.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a degasser, binary pump, autosampler, and fluorescence detector.[5]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

  • Mobile Phase: An isocratic mixture of methanol and water (e.g., 35:65 v/v).[5]

  • Flow Rate: 1.0 mL/min.[9]

  • Injection Volume: 20 µL.[9]

  • Column Temperature: 40 °C.[9]

  • Fluorescence Detector: Excitation wavelength of 440-450 nm and an emission wavelength of 520-530 nm.[5][9][10]

2. Preparation of Standard Solutions:

  • Prepare a stock solution of riboflavin standard in a suitable solvent (e.g., 0.1 N HCl or water, protected from light).[11]

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.

3. Sample Preparation:

  • The sample preparation will vary depending on the matrix. For liquid samples like plasma, protein precipitation using an acid may be required.[10] For solid samples, an extraction step involving acid and/or enzymatic hydrolysis may be necessary.[11]

  • Filter the final sample extract through a 0.45 µm filter before injection.

4. Method Validation Workflow:

The following diagram illustrates the key steps involved in validating the HPLC method.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Optimize Chromatographic Conditions B Develop Sample Preparation A->B Integrate C Linearity B->C Validate D Accuracy C->D E Precision (Repeatability & Intermediate) D->E F Specificity E->F G LOD & LOQ F->G H Robustness G->H I Sample Analysis H->I Implement J System Suitability Testing I->J J->I Continuous Monitoring

Caption: Workflow for HPLC Method Validation.

Alternative Method: UV-Vis Spectrophotometry

This protocol provides a basic procedure for riboflavin quantification using UV-Vis spectrophotometry.

1. Instrumentation:

  • A double-beam UV-Visible spectrophotometer with matched quartz cells (1 cm path length).[8]

2. Reagents:

  • Solvent: 0.1 N NaOH.[8]

3. Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of riboflavin in 0.1 N NaOH and create a series of dilutions to establish a calibration curve (e.g., 5-30 ppm).[8]

  • Sample Preparation: Dissolve the sample in 0.1 N NaOH.

  • Measurement: Scan the solutions from 600 nm to 400 nm to determine the wavelength of maximum absorbance (λmax), which should be around 445 nm.[8] Measure the absorbance of the standards and samples at the λmax using the solvent as a blank.

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of the unknown sample.

This guide provides a foundational understanding of the validation and comparison of analytical methods for riboflavin quantification. For specific applications, further optimization and validation according to relevant guidelines (e.g., ICH) are essential.[4]

References

A Comparative Guide to the Enzymatic Kinetics of Riboflavin and Riboflavin Aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Riboflavin (Vitamin B2) is a crucial precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are essential for a multitude of cellular metabolic processes. The enzymatic oxidation of riboflavin can produce riboflavin aldehyde. The primary enzyme characterized in this conversion is the vitamin B2-aldehyde-forming enzyme from Schizophyllum commune. This guide details the kinetic parameters of this enzyme with riboflavin and discusses the hypothetical subsequent enzymatic processing of riboflavin aldehyde by classes of enzymes such as aldehyde dehydrogenases.

Data Presentation: Enzyme Kinetics

Direct comparative kinetic data for an enzyme acting on both riboflavin and riboflavin aldehyde is sparse. However, kinetic data for the enzyme that converts riboflavin to riboflavin aldehyde is available.

Table 1: Kinetic Parameters of Vitamin B2-Aldehyde-Forming Enzyme with Riboflavin Analogs

Substrate/InhibitorKm (µM)Relative Vmax (%)Type of Interaction
Riboflavin 22 - 176100Substrate
8-Fluoro-riboflavinNot specified110Substrate
8-Chloro-riboflavinNot specified90Substrate
8-Methyl-riboflavinNot specified70Substrate
8-Amino-riboflavinNot specified45Substrate
8-Methylamino-riboflavinNot specified27Substrate
ω-Hydroxyalkyl-flavins (n=2-6)Ki = 7-16Not applicableCompetitive Inhibitor

Data sourced from studies on the vitamin B2-aldehyde-forming enzyme from Schizophyllum commune.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to determine the enzyme kinetics presented above.

Enzyme Activity Assay for Vitamin B2-Aldehyde-Forming Enzyme

This protocol is based on the methods used to characterize the vitamin B2-aldehyde-forming enzyme.[1]

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

    • Add a known concentration of the flavin analog substrate (e.g., riboflavin) to the buffer.

    • Include an electron acceptor, such as 2,6-dichlorophenol-indophenol (DCPIP), to monitor the reaction.

    • The final volume is brought up with the reaction buffer.

  • Enzyme Initiation:

    • The reaction is initiated by the addition of a purified enzyme preparation (e.g., vitamin B2-aldehyde-forming enzyme).

  • Spectrophotometric Monitoring:

    • The rate of reaction is monitored by measuring the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) using a spectrophotometer.

    • The initial rate of the reaction (V0) is calculated from the linear portion of the absorbance versus time plot.

  • Kinetic Parameter Determination:

    • The assay is repeated with varying concentrations of the flavin substrate.

    • The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are determined by fitting the initial rate data to the Michaelis-Menten equation or by using a Lineweaver-Burk plot.

General Aldehyde Dehydrogenase Activity Assay

This is a general protocol for assaying the activity of aldehyde dehydrogenases, which would be applicable for testing riboflavin aldehyde as a substrate.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 100 mM sodium pyrophosphate buffer, pH 8.5).

    • Add the cofactor NAD+ or NADP+ to the buffer.

    • Add the aldehyde substrate (e.g., riboflavin aldehyde) at various concentrations.

  • Enzyme Initiation:

    • The reaction is initiated by adding a purified aldehyde dehydrogenase enzyme.

  • Spectrophotometric Monitoring:

    • The rate of the reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH or NADPH.

  • Kinetic Parameter Determination:

    • Similar to the protocol above, Km and Vmax values are determined by analyzing the initial reaction rates at different substrate concentrations.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Enzymatic_Conversion_of_Riboflavin Enzymatic Conversion of Riboflavin to Riboflavinoic Acid Riboflavin Riboflavin Riboflavin_Aldehyde Riboflavin Aldehyde Riboflavin->Riboflavin_Aldehyde Oxidation Riboflavinoic_Acid Riboflavinoic Acid Riboflavin_Aldehyde->Riboflavinoic_Acid Further Oxidation Enzyme1 Vitamin B2-Aldehyde- Forming Enzyme Enzyme1->Riboflavin_Aldehyde Enzyme2 Aldehyde Dehydrogenase (Hypothetical) Enzyme2->Riboflavinoic_Acid

Caption: Pathway of riboflavin oxidation.

Enzyme_Kinetics_Workflow General Workflow for Enzyme Kinetic Analysis cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Buffer Prepare Reaction Buffer Mix Combine Buffer, Substrate, and Cofactors Buffer->Mix Substrate Prepare Substrate Solutions (Varying Concentrations) Substrate->Mix Enzyme Prepare Enzyme Solution Initiate Initiate Reaction with Enzyme Enzyme->Initiate Mix->Initiate Monitor Monitor Reaction Progress (Spectrophotometry) Initiate->Monitor Calculate Calculate Initial Reaction Rates (V0) Monitor->Calculate Plot Plot V0 vs. [Substrate] Calculate->Plot Determine Determine Km and Vmax (e.g., Lineweaver-Burk Plot) Plot->Determine

Caption: Experimental workflow for enzyme kinetics.

Kinetic_Comparison_Logic Comparative Logic for Enzyme Substrate Specificity cluster_riboflavin Riboflavin as Substrate cluster_aldehyde Riboflavin Aldehyde as Substrate Enzyme Enzyme of Interest R_Km Km (Riboflavin) Enzyme->R_Km R_Vmax Vmax (Riboflavin) Enzyme->R_Vmax A_Km Km (Riboflavin Aldehyde) Enzyme->A_Km A_Vmax Vmax (Riboflavin Aldehyde) Enzyme->A_Vmax R_Efficiency Catalytic Efficiency (kcat/Km) R_Km->R_Efficiency R_Vmax->R_Efficiency Comparison Comparison of Kinetic Parameters R_Efficiency->Comparison A_Efficiency Catalytic Efficiency (kcat/Km) A_Km->A_Efficiency A_Vmax->A_Efficiency A_Efficiency->Comparison

Caption: Logical flow for kinetic comparison.

References

A Comparative Guide to the Biological Activity of Riboflavin Aldehyde and Formylmethylflavin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of riboflavin aldehyde (riboflavin-5'-aldehyde) and formylmethylflavin (FMF), two distinct derivatives of riboflavin (Vitamin B2). While both are aldehydes derived from riboflavin, their origins and, consequently, their known biological contexts differ significantly. This document summarizes the current state of scientific knowledge on these compounds, highlighting the notable gaps in the literature regarding their comparative biological activities.

Introduction: Distinguishing Riboflavin Aldehyde and Formylmethylflavin

It is crucial to differentiate between two compounds that can be broadly referred to as "riboflavin aldehyde":

  • Riboflavin-5'-aldehyde: This compound is the product of the enzymatic oxidation of the 5'-hydroxymethyl group of the ribityl side chain of riboflavin. This reaction is catalyzed by the "Vitamin B2-aldehyde-forming enzyme" found in organisms like the fungus Schizophyllum commune.[1][2]

  • Formylmethylflavin (FMF): FMF is a primary intermediate in the photodegradation of riboflavin.[3][4] It is formed by the light-induced cleavage of the ribityl side chain. FMF is itself light-sensitive and degrades further into other products like lumichrome and lumiflavin.[4]

The distinct origins of these two molecules are fundamental to understanding their potential biological roles. Riboflavin-5'-aldehyde is a product of a specific enzymatic pathway, suggesting a potential, albeit currently unknown, biological function. In contrast, FMF is a product of degradation, and its biological effects are largely considered in the context of riboflavin instability.

G cluster_riboflavin Riboflavin (Vitamin B2) cluster_enzymatic Enzymatic Oxidation cluster_photo Photodegradation riboflavin Riboflavin rib_aldehyde Riboflavin-5'-aldehyde riboflavin->rib_aldehyde Vitamin B2-aldehyde- forming enzyme fmf Formylmethylflavin (FMF) riboflavin->fmf Light (UVA/Visible)

Figure 1. Formation pathways of Riboflavin-5'-aldehyde and Formylmethylflavin.

Comparative Data: A Notable Gap in the Literature

A comprehensive review of the scientific literature reveals a significant lack of direct comparative studies on the biological activities of riboflavin-5'-aldehyde and formylmethylflavin. Research has predominantly focused on the well-established biological roles of riboflavin and its coenzyme forms, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are crucial for a multitude of redox reactions in metabolism.[5]

The biological activities of riboflavin itself are extensive, including antimicrobial and antioxidant properties, as well as a role in modulating immune responses.[6][7] However, there is little to no evidence to suggest that these activities are shared, enhanced, or diminished in its aldehyde derivatives.

Table 1: Summary of Known Information

FeatureRiboflavin-5'-aldehydeFormylmethylflavin (FMF)
Primary Source Enzymatic oxidation of riboflavin[1][2]Photodegradation of riboflavin[3][4]
Known Biological Context Product of a specific fungal enzyme[1]Transient intermediate in riboflavin degradation[4]
Biological Activity Data No direct studies on biological activity found.No direct studies on biological activity found.
Potential Significance May have a specific, yet undiscovered, biological function.Primarily relevant to the stability and degradation of riboflavin-containing products.

Riboflavin-5'-aldehyde: An Enzymatic Product Awaiting Functional Characterization

The existence of a specific enzyme, "Vitamin B2-aldehyde-forming enzyme," that synthesizes riboflavin-5'-aldehyde suggests a potential biological role for this molecule.[1] However, to date, the functional significance of this enzymatic conversion remains uncharacterized.

Experimental Protocol: Assay for Vitamin B2-aldehyde-forming Enzyme Activity

The activity of the enzyme that produces riboflavin-5'-aldehyde can be monitored spectrophotometrically. The following protocol is based on the methodology described for the enzyme from Schizophyllum commune.[1]

Objective: To determine the enzyme activity by measuring the reduction of an electron acceptor, 2,6-dichlorophenol-indophenol (DCPIP), coupled to the oxidation of riboflavin.

Materials:

  • Purified Vitamin B2-aldehyde-forming enzyme

  • Riboflavin solution (substrate)

  • 2,6-dichlorophenol-indophenol (DCPIP) solution (electron acceptor)

  • Potassium phosphate buffer (pH 7.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, riboflavin, and DCPIP in a cuvette.

  • Initiate the reaction by adding the enzyme solution to the reaction mixture.

  • Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.

  • The rate of the reaction is calculated from the initial linear portion of the absorbance change over time.

  • Enzyme activity is expressed in units, where one unit is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute under the specified conditions.

Table 2: Kinetic Parameters of Vitamin B2-aldehyde-forming Enzyme with Riboflavin Analogs [1]

Substrate/InhibitorVmax (relative to Riboflavin)Km (µM)Ki (µM)
Riboflavin 100%22-176-
ω-hydroxyalkyl-flavins (n=2-6) Not oxidized-7-16

Note: The enzyme shows a narrow substrate specificity, with many riboflavin analogs acting as competitive inhibitors rather than substrates.

G prep prep add_enzyme add_enzyme prep->add_enzyme measure measure add_enzyme->measure calculate calculate measure->calculate

Figure 2. Workflow for the Vitamin B2-aldehyde-forming enzyme activity assay.

Formylmethylflavin (FMF): A Photodegradation Intermediate

FMF is primarily of interest in the fields of photochemistry and pharmaceutical sciences due to its role in the degradation of riboflavin upon exposure to light.[3][4] Its formation leads to the loss of the vitamin activity of riboflavin and the generation of other photoproducts. While aldehydes, in general, can be cytotoxic through mechanisms involving protein and DNA damage, there are no specific studies to date that have evaluated the cytotoxicity or other biological effects of FMF.[8]

The study of FMF has largely been confined to its chemical kinetics and the factors influencing its formation and subsequent degradation, such as pH and the presence of oxygen.[4]

Future Research Directions

The absence of data on the biological activities of riboflavin-5'-aldehyde and formylmethylflavin presents a clear opportunity for future research. Key questions to be addressed include:

  • Biological Function of Riboflavin-5'-aldehyde: What is the physiological role, if any, of the enzymatic conversion of riboflavin to its 5'-aldehyde form in organisms that possess the necessary enzyme? Does this aldehyde have unique signaling or metabolic functions?

  • Cytotoxicity and Biological Effects of FMF: Does the accumulation of FMF in riboflavin-containing solutions or products exposed to light pose any cytotoxic risks? Could FMF interact with cellular components to produce biological effects distinct from those of riboflavin or its other degradation products?

  • Comparative Bioactivity: A direct, systematic comparison of the antioxidant, antimicrobial, and cytotoxic properties of riboflavin, riboflavin-5'-aldehyde, and FMF would provide valuable insights into the structure-activity relationships of flavin compounds.

Conclusion

References

validation of riboflavin aldehyde as a biomarker for metabolic pathways

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate assessment of metabolic pathways is paramount. While interest in novel biomarkers is constant, a thorough evaluation of established markers is crucial for robust scientific inquiry. This guide addresses the validation of biomarkers related to riboflavin metabolism, with a specific clarification on the status of riboflavin aldehyde, and provides a comprehensive comparison of currently validated alternatives.

Initial exploration into "riboflavin aldehyde" as a biomarker for metabolic pathways reveals a significant gap in current scientific literature. While riboflavin aldehyde, also known as riboflavinal, has been identified as a fungal metabolite of riboflavin, there is a notable absence of validation studies for its use as a biomarker in human metabolic pathways. Consequently, this guide will focus on the established and validated biomarkers of riboflavin status: the Erythrocyte Glutathione Reductase Activation Coefficient (EGRac), plasma flavin concentrations, and urinary riboflavin excretion.

The Gold Standard: Erythrocyte Glutathione Reductase Activation Coefficient (EGRac)

The EGRac test is widely considered the most reliable functional biomarker for determining riboflavin status. It measures the activity of the FAD-dependent enzyme glutathione reductase in red blood cells, both with and without the in-vitro addition of its coenzyme, FAD. A higher activation coefficient indicates a lower level of riboflavin saturation in the body.

Alternative and Complementary Biomarkers

While EGRac is the gold standard, other biomarkers offer additional insights into riboflavin metabolism:

  • Plasma Flavin Concentrations: Direct measurement of riboflavin and its coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), in the plasma provides a snapshot of recent dietary intake.

  • Urinary Riboflavin Excretion: The amount of riboflavin excreted in the urine over a 24-hour period can also reflect recent dietary intake.

Comparative Analysis of Riboflavin Biomarkers

The following table summarizes the key performance characteristics of the validated riboflavin biomarkers.

BiomarkerMethodSample TypeWhat it MeasuresAdvantagesLimitations
EGRac Enzymatic AssayRed Blood CellsLong-term functional riboflavin statusReflects tissue riboflavin stores; not solely dependent on recent intake.Can be affected by glucose-6-phosphate dehydrogenase (G6PD) deficiency; less sensitive to marginal deficiency.
Plasma Flavins HPLC with Fluorescence Detection or LC-MS/MSPlasmaRecent riboflavin intake and transportGood indicator of recent dietary consumption.Does not necessarily reflect tissue stores; can fluctuate with recent meals.
Urinary Riboflavin HPLC with Fluorescence Detection or LC-MS/MSUrine (24-hour)Recent riboflavin intake and excretionNon-invasive; reflects absorbed riboflavin.Highly dependent on recent diet; requires accurate 24-hour urine collection.

Metabolic Pathways and Biomarker Relevance

Riboflavin and its coenzymes, FAD and FMN, are crucial for a multitude of metabolic pathways. A deficiency in riboflavin can impact cellular energy production, redox homeostasis, and the metabolism of other nutrients.

Riboflavin Riboflavin FMN FMN Riboflavin->FMN Riboflavin Kinase FAD FAD FMN->FAD FAD Synthetase Nutrient_Metabolism Nutrient Metabolism (Vitamin B6, Folate) FMN->Nutrient_Metabolism Energy_Metabolism Energy Metabolism (TCA Cycle, Beta-oxidation) FAD->Energy_Metabolism Redox_Homeostasis Redox Homeostasis (Glutathione Reductase) FAD->Redox_Homeostasis

Riboflavin's central role in metabolic pathways.

The EGRac test directly assesses the functionality of the FAD-dependent enzyme glutathione reductase, providing a clear link to the status of redox homeostasis pathways. Plasma and urinary flavin levels offer a more direct measure of the substrate availability for these pathways.

Experimental Protocols

Erythrocyte Glutathione Reductase Activation Coefficient (EGRac) Assay

Principle: This assay is based on the spectrophotometric measurement of the rate of NADPH oxidation in the presence of oxidized glutathione (GSSG), catalyzed by glutathione reductase in erythrocyte lysates. The activity is measured with and without the addition of FAD.

Methodology:

  • Sample Preparation: Collect whole blood in heparinized tubes. Wash erythrocytes three times with cold 0.9% NaCl solution. Lyse the packed red blood cells with cold distilled water.

  • Assay Procedure:

    • Prepare two sets of reaction mixtures. One set contains the erythrocyte lysate, buffer, NADPH, and GSSG. The second set contains the same components with the addition of FAD.

    • Initiate the reaction by adding GSSG.

    • Monitor the decrease in absorbance at 340 nm over time at 37°C, which corresponds to the oxidation of NADPH.

  • Calculation: EGRac = (Activity with added FAD) / (Activity without added FAD).

High-Performance Liquid Chromatography (HPLC) for Plasma and Urinary Flavins

Principle: This method separates riboflavin, FMN, and FAD based on their physicochemical properties using a reversed-phase HPLC column. Detection is typically achieved through fluorescence, as flavins are naturally fluorescent molecules.

Methodology:

  • Sample Preparation:

    • Plasma: Deproteinize plasma samples by adding trichloroacetic acid, followed by centrifugation.

    • Urine: Dilute urine samples with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., sodium acetate).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at ~450 nm and emission at ~530 nm.

  • Quantification: Compare the peak areas of the samples to those of known standards to determine the concentrations of riboflavin, FMN, and FAD.

Experimental Workflow Visualization

cluster_EGRac EGRac Assay Workflow cluster_HPLC HPLC Analysis Workflow Blood_Sample Whole Blood Sample Erythrocyte_Isolation Isolate & Lyse Erythrocytes Blood_Sample->Erythrocyte_Isolation Assay_with_FAD Enzymatic Assay (+FAD) Erythrocyte_Isolation->Assay_with_FAD Assay_without_FAD Enzymatic Assay (-FAD) Erythrocyte_Isolation->Assay_without_FAD Spectrophotometry Spectrophotometry (340nm) Assay_with_FAD->Spectrophotometry Assay_without_FAD->Spectrophotometry EGRac_Calculation Calculate EGRac Spectrophotometry->EGRac_Calculation Sample Plasma or Urine Sample Preparation Sample Preparation (Deproteinization/Dilution) Sample->Preparation Injection HPLC Injection Preparation->Injection Separation Chromatographic Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Quantification Detection->Quantification

Workflow for EGRac and HPLC-based biomarker analysis.

comparative analysis of different enzymatic routes to riboflavin aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of enzymatic methods for the synthesis of riboflavin aldehyde (riboflavinal), a key derivative of riboflavin (Vitamin B2). The focus is on providing a clear, data-driven analysis of the available biocatalytic strategies, complete with experimental protocols and visual pathway representations to aid in research and development.

Introduction

Riboflavin aldehyde is a significant derivative of riboflavin, finding applications in various biochemical studies and as a precursor for the synthesis of flavin analogs. Enzymatic synthesis offers a highly specific and environmentally benign alternative to traditional chemical methods. Currently, the most well-documented and direct enzymatic route involves the use of a specific oxidoreductase. This guide will delve into this primary route and explore potential alternative enzymatic strategies.

Primary Enzymatic Route: Riboflavin 5'-hydroxymethyl Dehydrogenase

The most direct and characterized enzymatic method for the production of riboflavin aldehyde is the oxidation of the 5'-hydroxymethyl group of the ribityl side chain of riboflavin. This reaction is catalyzed by the enzyme riboflavin 5'-hydroxymethyl dehydrogenase, isolated from the fungus Schizophyllum commune.[1] This enzyme facilitates the conversion of riboflavin to riboflavin aldehyde and can further oxidize the aldehyde to riboflavinoic acid.[1]

Biochemical Pathway

The enzymatic conversion is a two-step oxidation process where riboflavin aldehyde is the intermediate.

G Riboflavin Riboflavin Riboflavin_Aldehyde Riboflavin Aldehyde (Riboflavinal) Riboflavin->Riboflavin_Aldehyde O2 Riboflavinoic_Acid Riboflavinoic Acid Riboflavin_Aldehyde->Riboflavinoic_Acid O2 (slower) Enzyme Riboflavin 5'-hydroxymethyl Dehydrogenase (S. commune) Enzyme->Riboflavin_Aldehyde Enzyme->Riboflavinoic_Acid

Caption: Enzymatic oxidation of riboflavin by Riboflavin 5'-hydroxymethyl Dehydrogenase.

Quantitative Performance Data

The riboflavin 5'-hydroxymethyl dehydrogenase from Schizophyllum commune exhibits a high degree of specificity for riboflavin. The following table summarizes the kinetic parameters for the oxidation of riboflavin and its analogs.

Substrate (Analog of Riboflavin)Relative Vmax (%)Km (µM)Reference
Riboflavin 100 - [2]
8-Fluororiboflavin110176[2]
8-Chlororiboflavin98102[2]
8-Methylriboflavin8565[2]
8-Aminoriboflavin2722[2]
7-Chlororiboflavin7545[2]
3-Methylriboflavin8855[2]
2-Thioriboflavin6038[2]

Note: Data for the Km of riboflavin itself was not explicitly provided in the compared study, though the Km values for its analogs are in the micromolar range, suggesting a high affinity.

Experimental Protocol: Riboflavin 5'-hydroxymethyl Dehydrogenase Assay

This protocol is adapted from studies on the characterization of the enzyme from Schizophyllum commune.

Objective: To measure the enzymatic activity of riboflavin 5'-hydroxymethyl dehydrogenase by monitoring the reduction of an electron acceptor.

Materials:

  • Purified or partially purified riboflavin 5'-hydroxymethyl dehydrogenase

  • Riboflavin solution (substrate)

  • 2,6-dichlorophenol-indophenol (DCPIP) solution (electron acceptor)

  • Potassium phosphate buffer (pH 7.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, riboflavin solution, and DCPIP solution in a cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a known amount of the enzyme solution to the cuvette.

  • Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

  • Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute under the specified conditions.

Alternative Enzymatic Routes: A Prospective Analysis

Currently, there is a lack of well-documented, alternative enzymatic routes for the direct synthesis of riboflavin aldehyde with comprehensive experimental data. However, based on the principles of biocatalysis, several potential strategies can be proposed. These hypothetical routes primarily involve the use of oxidoreductases with broader substrate specificities.

Hypothetical Route 1: Non-specific Alcohol Dehydrogenases (ADHs)

Alcohol dehydrogenases are a large class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. While many ADHs are specific for small aliphatic alcohols, some exhibit a broad substrate range and could potentially accept the ribityl side chain of riboflavin as a substrate.

Proposed Workflow:

  • Screening: A panel of commercially available or recombinantly expressed ADHs with known broad substrate specificities would be screened for activity towards riboflavin.

  • Optimization: For any identified "hit" enzymes, reaction conditions such as pH, temperature, and cofactor (NAD+/NADP+) concentration would be optimized.

  • Characterization: The kinetic parameters (Km, Vmax, kcat) of the promising ADH candidates for riboflavin oxidation would be determined.

G cluster_0 Screening Phase cluster_1 Optimization & Characterization Riboflavin Riboflavin Screening Activity Screening Riboflavin->Screening ADH_Panel Panel of Broad-Range Alcohol Dehydrogenases ADH_Panel->Screening Hit_ADH Identified 'Hit' ADH Screening->Hit_ADH Positive Hit Optimization Reaction Optimization (pH, Temp, Cofactor) Hit_ADH->Optimization Kinetics Kinetic Analysis (Km, Vmax) Optimization->Kinetics Riboflavin_Aldehyde Riboflavin Aldehyde Kinetics->Riboflavin_Aldehyde Optimized Conversion

References

A Comparative Guide to the Substrate Specificity of Riboflavin Aldehyde-Utilizing Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the substrate specificity of enzymes is paramount for elucidating biological pathways and designing targeted therapeutics. This guide provides a detailed comparison of enzymes that utilize riboflavin aldehyde, with a primary focus on the well-characterized vitamin B2-aldehyde-forming enzyme from Schizophyllum commune. Experimental data, protocols, and pathway visualizations are presented to offer a comprehensive resource for laboratory applications.

Quantitative Comparison of Substrate Specificity

The vitamin B2-aldehyde-forming enzyme from Schizophyllum commune exhibits a narrow and sterically limited substrate specificity, suggesting that riboflavin is its natural substrate.[1] The following tables summarize the kinetic parameters for various riboflavin analogs, providing a clear comparison of their efficacy as substrates or their potency as inhibitors.

Table 1: Kinetic Parameters of Substrates for Vitamin B2-Aldehyde-Forming Enzyme

Substrate (Riboflavin Analog)Modification on Isoalloxazine RingKm (µM)Relative Vmax (%)
RiboflavinNone (Reference)22100
8-Fluororiboflavin8-Fluoro39110
8-Chlororiboflavin8-Chloro25100
8-Methylriboflavin8-Methyl3380
8-Aminoriboflavin8-Amino17627
8-Methylaminoriboflavin8-Methylamino10045
7-Chlororiboflavin7-Chloro4890
3-Methylriboflavin3-Methyl4285
3-Carboxymethylriboflavin3-Carboxymethyl5660
2-Thioriboflavin2-Thio3070
5-Deazariboflavin5-Carbon replacing Nitrogen4550

Data sourced from scientific literature on the vitamin B2-aldehyde-forming enzyme from Schizophyllum commune.[1]

Table 2: Competitive Inhibitors of Vitamin B2-Aldehyde-Forming Enzyme

InhibitorNature of InhibitionKi (µM)
ω-Hydroxyethyl-flavinCompetitive16
ω-Hydroxypropyl-flavinCompetitive12
ω-Hydroxybutyl-flavinCompetitive7
ω-Hydroxypentyl-flavinCompetitive9
ω-Hydroxyhexyl-flavinCompetitive11

Data sourced from scientific literature on the vitamin B2-aldehyde-forming enzyme from Schizophyllum commune.[1]

Experimental Protocols

The determination of the kinetic parameters presented above was achieved through a continuous spectrophotometric assay. Below is a detailed methodology for assessing the activity of the vitamin B2-aldehyde-forming enzyme.

Objective: To measure the initial rate of flavin oxidation by monitoring the reduction of an electron acceptor, 2,6-dichlorophenolindophenol (DCIP).

Materials:

  • Purified vitamin B2-aldehyde-forming enzyme

  • Riboflavin or riboflavin analog (substrate)

  • 2,6-dichlorophenolindophenol (DCIP)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Spectrophotometer capable of measuring absorbance at 600 nm

  • Cuvettes

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the potassium phosphate buffer, DCIP, and the flavin substrate at desired concentrations.

  • Enzyme Addition: To initiate the reaction, add a small, predetermined amount of the purified enzyme to the reaction mixture and mix quickly.

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 600 nm over time. The decrease in absorbance corresponds to the reduction of DCIP.

  • Initial Rate Calculation: The initial rate of the reaction is calculated from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of DCIP.

  • Kinetic Parameter Determination: Repeat steps 1-4 with varying concentrations of the flavin substrate. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are then determined by fitting the initial rate data to the Michaelis-Menten equation.[1]

Signaling Pathways and Experimental Workflows

The vitamin B2-aldehyde-forming enzyme from S. commune catalyzes the oxidation of the 5'-hydroxymethyl group of riboflavin to a formyl group, producing riboflavin-5'-aldehyde. Interestingly, the same enzyme can further catalyze the oxidation of this aldehyde to a carboxylic acid, forming riboflavinoic acid.[2] This two-step conversion is a key part of the riboflavin metabolism in this organism.

Riboflavin_Oxidation_Pathway Riboflavin Riboflavin (5'-hydroxymethyl) Riboflavin_Aldehyde Riboflavin-5'-aldehyde (Riboflavinal) Riboflavin->Riboflavin_Aldehyde Oxidation Riboflavinoic_Acid Riboflavinoic Acid Riboflavin_Aldehyde->Riboflavinoic_Acid Further Oxidation Enzyme Vitamin B2-aldehyde-forming enzyme (S. commune) Enzyme->Riboflavin_Aldehyde Enzyme->Riboflavinoic_Acid

Sequential oxidation of riboflavin by the S. commune enzyme.

The experimental workflow for determining enzyme kinetics is a systematic process that involves careful preparation and measurement to ensure accurate and reproducible results.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Buffer, Substrate, and DCIP Solutions Reaction_Setup Set up Reaction Mixture in Cuvette Reagents->Reaction_Setup Enzyme_Prep Purify and Quantify Enzyme Initiate Initiate with Enzyme Enzyme_Prep->Initiate Reaction_Setup->Initiate Measure Spectrophotometric Measurement (ΔA600) Initiate->Measure Rate_Calc Calculate Initial Reaction Rates Measure->Rate_Calc Kinetics Determine Km and Vmax (Michaelis-Menten Plot) Rate_Calc->Kinetics

Workflow for determining enzyme kinetic parameters.

References

A Researcher's Guide to Antibody Cross-Reactivity with Flavin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and diagnostics, understanding the specificity of antibodies towards flavin compounds—Riboflavin, Flavin Mononucleotide (FMN), and Flavin Adenine Dinucleotide (FAD)—is critical. These structurally similar molecules, vital as coenzymes in cellular metabolism, present a challenge in the development of specific immunoassays. This guide provides a comparative analysis of antibody cross-reactivity with these key flavins, supported by experimental data and detailed protocols to aid in the design and interpretation of binding assays.

Comparative Cross-Reactivity of Anti-Flavin Antibodies

The specificity of an antibody is paramount for the accuracy and reliability of immunoassays. Cross-reactivity occurs when an antibody raised against a specific antigen also binds to other structurally similar molecules. In the context of flavins, an antibody intended to target FAD might also recognize FMN or Riboflavin, leading to inaccurate quantification and potential misinterpretation of results.

The following table summarizes experimental data on the cross-reactivity of a D-ribitol-5-phosphate (Rbt-5-P) specific antibody with various flavin compounds. This antibody was developed for its ability to recognize FMN. The data is presented as a percentage of cross-reactivity relative to the primary antigen (Rbt-5-P), providing a clear comparison of its binding preferences.

Antibody SpecificityTarget Analyte% Cross-Reactivity with FMN% Cross-Reactivity with Riboflavin% Cross-Reactivity with FAD
D-ribitol-5-phosphateFMN~230%10%3.4%

Data sourced from a study on immunoassays for riboflavin and flavin mononucleotide. The cross-reactivity is relative to the binding affinity for D-ribitol-5-phosphate.

This data clearly indicates that while the antibody has a high affinity for FMN, it exhibits minimal cross-reactivity with Riboflavin and FAD, making it a suitable candidate for specific FMN detection.

Experimental Protocol: Competitive ELISA for Flavin Cross-Reactivity

To determine the cross-reactivity of an antibody against different flavin compounds, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a commonly employed method. This technique measures the ability of different flavins (the competitors) to inhibit the binding of the antibody to a plate-coated antigen.

Materials and Reagents:
  • High-binding 96-well microtiter plates

  • Anti-flavin antibody (primary antibody)

  • Flavin compounds: Riboflavin, FMN, FAD (for standards and competition)

  • Coating antigen (e.g., a flavin-protein conjugate)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Step-by-Step Procedure:
  • Antigen Coating:

    • Dilute the coating antigen to 1-10 µg/mL in coating buffer.

    • Add 100 µL of the diluted antigen to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition Reaction:

    • Prepare serial dilutions of the standard flavin compound and the competitor flavin compounds (Riboflavin, FMN, FAD) in assay buffer.

    • In separate tubes, pre-incubate a fixed concentration of the primary anti-flavin antibody with the various concentrations of the standard and competitor flavins for 1 hour at room temperature.

    • Add 100 µL of these antibody-flavin mixtures to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis:

The percentage of cross-reactivity can be calculated using the IC50 values (the concentration of the analyte that causes 50% inhibition of the maximal signal).

% Cross-Reactivity = (IC50 of the primary flavin / IC50 of the competing flavin) x 100

Visualizing Key Relationships

To better understand the context of flavin compounds and the experimental process, the following diagrams illustrate the flavin biosynthesis pathway and the competitive ELISA workflow.

Flavin_Biosynthesis_Pathway Riboflavin Riboflavin FMN Flavin Mononucleotide (FMN) Riboflavin->FMN Riboflavin Kinase FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD FAD Synthetase

Caption: The enzymatic conversion of Riboflavin to FMN and subsequently to FAD.

Competitive_ELISA_Workflow cluster_plate Microtiter Plate Well cluster_solution In Solution p1 1. Antigen Coating p2 2. Blocking p1->p2 p3 3. Add Antibody + Competitor Flavin p2->p3 p4 4. Add Secondary Ab p3->p4 p5 5. Add Substrate p4->p5 p6 6. Read Signal p5->p6 s1 Antibody + Competitor Flavin (Riboflavin, FMN, or FAD) s1->p3

Caption: Workflow of a competitive ELISA for determining flavin cross-reactivity.

A Comparative Analysis of the Stability of Riboflavin Aldehyde and Other Flavin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of riboflavin aldehyde with other key flavin derivatives, namely riboflavin (RF), flavin mononucleotide (FMN), and flavin adenine dinucleotide (FAD). Understanding the relative stability of these compounds is crucial for their application in research, pharmaceutical formulations, and drug development, where degradation can impact efficacy and safety. This document summarizes experimental data on their photostability, thermal stability, and chemical stability under various pH conditions. Detailed experimental protocols for key analytical methods are also provided.

Executive Summary

Flavin derivatives are susceptible to degradation by light, heat, and non-neutral pH. The stability of these molecules is significantly influenced by their chemical structure. While data on riboflavin aldehyde is limited, insights can be drawn from its close analogue and primary photodegradation product of riboflavin, formylmethylflavin (FMF). Experimental evidence consistently demonstrates that FAD is the most stable among the common flavin derivatives, followed by FMN and then riboflavin. This increased stability is attributed to the bulky adenine dinucleotide moiety in FAD, which offers steric hindrance and potential for intramolecular quenching of excited states. Riboflavin, lacking these protective groups, is the most susceptible to degradation. FMF, as an aldehyde, is a reactive intermediate and its stability is highly dependent on environmental conditions.

Data Presentation

Table 1: Photodegradation Quantum Yields of Flavin Derivatives

The photodegradation quantum yield (Φ) represents the efficiency of a photochemical process. A lower quantum yield indicates higher photostability.

Flavin DerivativepHWavelength (nm)Quantum Yield (Φ)Reference
Riboflavin (RF)8428~7.8 x 10⁻³[1]
Flavin Mononucleotide (FMN)5.6428~7.3 x 10⁻³[1]
Flavin Mononucleotide (FMN)8428~4.6 x 10⁻³[1]
Flavin Adenine Dinucleotide (FAD)8428~3.7 x 10⁻⁴[1]
Table 2: Thermal Degradation Kinetics of Riboflavin

The thermal degradation of riboflavin generally follows first-order kinetics. The rate constant (k) and activation energy (Ea) are key parameters for assessing thermal stability.

MatrixTemperature (°C)Rate Constant (k) (min⁻¹)Activation Energy (Ea) (kJ/mol)Reference
Soymilk907.05 x 10⁻⁴36 °C (Z-value)[2]
Soymilk1204.26 x 10⁻³36 °C (Z-value)[2]
Soymilk1402.12 x 10⁻²36 °C (Z-value)[2]
Rosehip Nectar70-95-37.15
Spinach50-120-21.72
Table 3: pH-Dependent Stability of Riboflavin and Formylmethylflavin (FMF)

The stability of flavins is highly dependent on the pH of the solution.

Flavin DerivativeConditionOptimal pH for StabilityDegradation KineticsReference
Riboflavin (RF)Aqueous Solution~5-6-[1][3]
Formylmethylflavin (FMF)Photolysis (Aqueous)-First-order (pH 7.5-11.0)[3]
Formylmethylflavin (FMF)Photolysis (Aqueous)-Second-order (pH 2.0-7.0)[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Flavin Analysis

This method allows for the simultaneous quantification of riboflavin, FMN, FAD, and their degradation products.

Instrumentation:

  • HPLC system with a fluorescence detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate buffer (50 mM, pH 6.0)

  • Flavin standards (Riboflavin, FMN, FAD, Lumichrome, Lumiflavin)

Procedure:

  • Sample Preparation:

    • For liquid samples (e.g., pharmaceutical formulations, beverages), filter through a 0.45 µm syringe filter.

    • For solid samples, dissolve in an appropriate solvent (e.g., water or buffer) and filter.

    • Protect samples from light throughout the preparation process.

  • Chromatographic Conditions:

    • Mobile Phase A: 50 mM Ammonium acetate buffer (pH 6.0)

    • Mobile Phase B: Acetonitrile or Methanol

    • Gradient Elution: A typical gradient could be:

      • 0-10 min: 95% A, 5% B

      • 10-20 min: Gradient to 50% A, 50% B

      • 20-25 min: Hold at 50% A, 50% B

      • 25-30 min: Return to initial conditions (95% A, 5% B)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Fluorescence Detection:

      • Excitation: 450 nm

      • Emission: 530 nm

  • Quantification:

    • Prepare a series of standard solutions of each flavin derivative of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration for each standard.

    • Determine the concentration of each flavin in the samples by comparing their peak areas to the calibration curve.[4][5][6]

Spectrofluorimetric Assay for Photodegradation Studies

This method is used to monitor the decrease in the concentration of a flavin derivative upon exposure to light.

Instrumentation:

  • Spectrofluorometer

  • Light source with a controlled wavelength and intensity (e.g., UV lamp or specific wavelength LEDs)

  • Quartz cuvettes

Reagents:

  • Buffer solutions of desired pH (e.g., phosphate buffer for pH 7, citrate buffer for acidic pH)

  • Flavin derivative stock solution

Procedure:

  • Prepare a solution of the flavin derivative in the desired buffer at a known concentration (typically in the µM range).

  • Transfer the solution to a quartz cuvette.

  • Measure the initial fluorescence intensity at the emission maximum (e.g., ~530 nm for riboflavin) with excitation at the absorption maximum (e.g., ~450 nm).

  • Expose the cuvette to the light source for a defined period.

  • At regular time intervals, remove the cuvette and measure the fluorescence intensity.

  • The degradation can be followed by the decrease in fluorescence over time. The data can be used to determine the reaction kinetics (e.g., first-order rate constant).[7][8][9]

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal decomposition.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Accurately weigh a small amount of the solid flavin derivative (typically 2-10 mg) into a TGA crucible (e.g., alumina or platinum).

  • Place the crucible in the TGA furnace.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass loss as a function of temperature.

  • The resulting TGA curve will show the temperatures at which the compound decomposes. The derivative of the TGA curve (DTG) shows the rate of mass loss and can be used to identify the temperature of maximum decomposition.[10][11][12][13][14]

Mandatory Visualization

Experimental_Workflow_for_Flavin_Stability_Comparison cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analytical Methods cluster_data Data Analysis Prepare Solutions Prepare Solutions Riboflavin Aldehyde Riboflavin Aldehyde Prepare Solutions->Riboflavin Aldehyde Riboflavin Riboflavin Prepare Solutions->Riboflavin FMN FMN Prepare Solutions->FMN FAD FAD Prepare Solutions->FAD Photostability Photostability Riboflavin Aldehyde->Photostability Thermal Stability Thermal Stability Riboflavin Aldehyde->Thermal Stability pH Stability pH Stability Riboflavin Aldehyde->pH Stability Riboflavin->Photostability Riboflavin->Thermal Stability Riboflavin->pH Stability FMN->Photostability FMN->Thermal Stability FMN->pH Stability FAD->Photostability FAD->Thermal Stability FAD->pH Stability HPLC HPLC Photostability->HPLC Spectrofluorimetry Spectrofluorimetry Photostability->Spectrofluorimetry TGA TGA Thermal Stability->TGA pH Stability->HPLC Degradation Kinetics Degradation Kinetics HPLC->Degradation Kinetics Quantum Yields Quantum Yields Spectrofluorimetry->Quantum Yields Decomposition Profile Decomposition Profile TGA->Decomposition Profile

Caption: Workflow for comparing the stability of flavin derivatives.

Photodegradation_Pathway_of_Riboflavin RF Riboflavin (RF) RF_excited Excited State RF* RF->RF_excited Light (hν) FMF Formylmethylflavin (FMF) (Riboflavin Aldehyde Analogue) RF_excited->FMF Intramolecular Photoreduction LC Lumichrome (LC) FMF->LC Hydrolysis (Acidic/Neutral pH) LF Lumiflavin (LF) FMF->LF Hydrolysis (Alkaline pH)

References

Safety Operating Guide

Personal protective equipment for handling Vitamin B2 aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of Vitamin B2 aldehyde (also known as riboflavin aldehyde). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document combines the known safety profile of its parent compound, Riboflavin (Vitamin B2), with the general hazards associated with aliphatic aldehydes to establish a comprehensive safety protocol.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical. The following PPE is recommended to minimize exposure and ensure user safety.

PPE CategoryItemSpecification
Eye Protection Safety Goggles or Face ShieldChemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile gloves are the minimum requirement. For prolonged contact or when handling larger quantities, double-gloving or using thicker, chemical-resistant gloves is recommended.
Body Protection Laboratory CoatA full-length laboratory coat should be worn to protect skin and personal clothing.
Respiratory Protection NIOSH-approved RespiratorA respirator is required when handling the powder form to avoid inhalation of dust particles.[1] In cases of potential vapor or aerosol generation, a respirator suitable for organic vapors should be used.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is essential to minimize risks during the handling of this compound.

  • Preparation :

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or creating solutions.[2][3]

    • Ensure that an eyewash station and safety shower are readily accessible.[2]

    • Remove all sources of ignition, as many aliphatic aldehydes are flammable.[4][5]

  • Handling :

    • Avoid direct contact with the skin, eyes, and clothing.[3][6]

    • Do not inhale dust or vapors.[1][6]

    • Use non-sparking tools when handling the solid material to prevent ignition of dust, which can be a potential explosion hazard.[3][4]

    • Keep the container tightly closed when not in use.[6]

  • Spill Management :

    • In case of a spill, evacuate non-essential personnel from the area.

    • For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.

    • For larger spills, contain the spill and follow institutional and local regulations for hazardous material cleanup.

    • Ensure adequate ventilation during cleanup.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization : Due to the aldehyde functional group, waste containing this compound should be considered hazardous.

  • Neutralization : Aldehyde waste should be neutralized before disposal. Commercially available aldehyde neutralizing agents can be used.[7][8][9] These products typically convert aldehydes into non-hazardous waste that may be suitable for drain or solid waste disposal, depending on local regulations.[7][8][9]

  • Disposal :

    • Never dispose of untreated aldehyde waste down the drain.[10]

    • After neutralization, consult your institution's environmental health and safety (EHS) office and local regulations to determine the appropriate disposal method.[10]

    • Dispose of contaminated PPE and other solid waste in a designated hazardous waste container.

Quantitative Data

SubstanceCAS NumberMolecular FormulaPotential Health Effects
This compound 59224-04-3C17H18N4O6May cause skin, eye, and respiratory irritation based on the aldehyde group.[5][11][12]
Riboflavin (Vitamin B2) 83-88-5C17H20N4O6May cause eye, skin, and respiratory tract irritation.[13] Considered low hazard with normal industrial handling.[13]
Aliphatic Aldehydes (General) VariesVariesEye and skin irritants.[11] Some are suspected carcinogens.[5][11] Many are flammable and can form explosive peroxides.[11]

Experimental Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep 1. Don PPE Vent 2. Work in Fume Hood Prep->Vent Safety 3. Locate Safety Equipment Vent->Safety Handle 4. Handle with Care Safety->Handle Spill 5. Manage Spills Handle->Spill Waste 6. Collect Waste Spill->Waste Neutralize 7. Neutralize Aldehyde Waste->Neutralize Dispose 8. Dispose per Regulations Neutralize->Dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.